Product packaging for N-Benzoylcytidine(Cat. No.:CAS No. 13089-48-0)

N-Benzoylcytidine

カタログ番号: B016512
CAS番号: 13089-48-0
分子量: 347.32 g/mol
InChIキー: BNXBRFDWSPXODM-BPGGGUHBSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

High-Purity Building Block for Advanced Nucleic Acid Research N4-Benzoylcytidine (CAS 13089-48-0) is a protected nucleoside derivative that serves as a critical phosphoramidite building block in the solid-phase synthesis of oligoribonucleotides. The N4-benzoyl group protects the exocyclic amine of cytidine during synthesis, which is essential for constructing RNA strands with high efficiency and accuracy. This compound is fundamental for research in antisense DNA, siRNA, and DNA aptamers, as well as for primer development in PCR methodologies. Key Research Applications: Oligonucleotide Synthesis: A vital precursor in the chemical synthesis of RNA, enabling studies on RNA structure, function, and stability. Antiviral Drug Development: Used in the exploration and synthesis of nucleoside analogs that act as reverse transcriptase inhibitors, facilitating the development of new antiviral and antitumor agents. Genetic Engineering & Molecular Biology: Employed in gene editing technologies and biochemical assays to investigate enzyme activity related to nucleic acid metabolism. Researchers should note that standard RNA deprotection protocols using methylamine can lead to unwanted transamination byproducts with this building block; deprotection with ammonia is recommended to maintain integrity. This product is provided as a white to off-white crystalline powder with a typical purity of ≥99% (by HPLC). It is soluble in 1N NaOH, methanol, and DMSO. Please be advised: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17N3O6 B016512 N-Benzoylcytidine CAS No. 13089-48-0

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O6/c20-8-10-12(21)13(22)15(25-10)19-7-6-11(18-16(19)24)17-14(23)9-4-2-1-3-5-9/h1-7,10,12-13,15,20-22H,8H2,(H,17,18,23,24)/t10-,12-,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXBRFDWSPXODM-BPGGGUHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201316254
Record name N-Benzoylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13089-48-0
Record name N-Benzoylcytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13089-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N4-Benzoylcytidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.179
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Pivotal Role of N-Benzoylcytidine in Nucleoside Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoylcytidine, a derivative of the nucleoside cytidine (B196190), serves as a cornerstone in the field of nucleoside chemistry, primarily recognized for its critical role as a protecting group in the chemical synthesis of oligonucleotides. The strategic placement of the benzoyl group on the exocyclic amine of the cytosine base is instrumental in preventing unwanted side reactions during the automated solid-phase synthesis of DNA and RNA. This modification allows for the precise and efficient construction of custom oligonucleotide sequences, which are indispensable tools in molecular biology, diagnostics, and the development of therapeutic agents.[1][2] Beyond its function in synthesis, this compound and its derivatives are also explored for their potential as antiviral and anticancer agents, making this compound a versatile asset in medicinal chemistry and drug discovery.[1][3] This technical guide provides an in-depth exploration of this compound's synthesis, its application in oligonucleotide production, and its emerging therapeutic potential, complete with detailed experimental protocols and quantitative data to support researchers in their endeavors.

Core Applications of this compound

This compound's utility in nucleoside chemistry is multifaceted, with its primary applications centered around:

  • Oligonucleotide Synthesis: It is a vital building block, specifically as a protected phosphoramidite (B1245037) monomer, for the automated solid-phase synthesis of DNA and RNA. The benzoyl group effectively shields the reactive exocyclic amine of cytidine, ensuring the fidelity of the growing oligonucleotide chain.[2]

  • Antiviral Research: As a nucleoside analog, this compound is a precursor in the development of novel antiviral agents. Its structural similarity to natural nucleosides allows it to be a substrate for viral polymerases, potentially inhibiting viral replication.

  • Anticancer Drug Development: The compound is also investigated for its potential in anticancer therapies. Modified nucleosides can interfere with the synthesis of nucleic acids in rapidly dividing cancer cells, leading to cytotoxic effects.

  • Biochemical Assays: this compound is utilized in various biochemical assays to study the activity of enzymes involved in nucleic acid metabolism.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the synthesis and application of this compound and its derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₆H₁₇N₃O₆
Molecular Weight 347.32 g/mol
Melting Point 230-234 °C (decomposes)
Appearance White to off-white powder or crystal
Solubility Soluble in 1N NaOH, methanol (B129727), and DMSO

Table 2: Performance in Oligonucleotide Synthesis

ParameterValueNotes
Average Coupling Efficiency >98%This is a typical efficiency for phosphoramidite chemistry; specific data for this compound phosphoramidite can vary based on synthesis conditions and reagents.
Overall Yield of a 20-mer Oligonucleotide VariableHighly dependent on the coupling efficiency at each cycle. A 99% average coupling efficiency would theoretically yield about 82% of the full-length product.

Table 3: Antiviral Activity of a Related Nucleoside Analog (N⁴-Hydroxycytidine)

VirusCell LineEC₅₀ (µM)Reference
Murine Hepatitis Virus (MHV)DBT0.17
Middle East Respiratory Syndrome Coronavirus (MERS-CoV)Vero0.56

Experimental Protocols

Protocol 1: Synthesis of N⁴-Benzoylcytidine

This protocol describes a general method for the synthesis of N⁴-Benzoylcytidine from cytidine.

Materials:

Procedure:

  • Dissolution: Dissolve cytidine in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • Acylation: Cool the solution to 0°C in an ice bath. Slowly add benzoyl chloride or benzoic anhydride dropwise with constant stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by adding cold water or methanol.

  • Extraction: Evaporate the pyridine under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N⁴-Benzoylcytidine by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.

Protocol 2: General Solid-Phase Oligonucleotide Synthesis using N⁴-Benzoylcytidine Phosphoramidite

This protocol outlines the key steps in automated solid-phase DNA/RNA synthesis.

Materials:

  • N⁴-Benzoylcytidine phosphoramidite

  • Other protected nucleoside phosphoramidites (A, G, T/U)

  • Controlled Pore Glass (CPG) solid support

  • Deblocking solution (e.g., trichloroacetic acid in DCM)

  • Activator solution (e.g., tetrazole or a more modern activator)

  • Capping solution (e.g., acetic anhydride and N-methylimidazole)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)

Procedure (Automated Synthesizer Cycle):

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside attached to the solid support using the deblocking solution.

  • Coupling: The N⁴-Benzoylcytidine phosphoramidite (or other desired phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are capped with the capping solution to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

  • Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is synthesized.

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups (including the N-benzoyl group from cytidine) are removed using a cleavage and deprotection solution. Note that the choice of deprotection solution is critical to avoid side reactions like transamination of the N⁴-benzoyl group.

Protocol 3: Deprotection of N⁴-Benzoyl Group from Oligonucleotides

This protocol focuses on the final deprotection step, which is crucial for obtaining a pure oligonucleotide product.

Standard Deprotection (Ammonia):

  • Treat the solid support with the synthesized oligonucleotide with concentrated ammonium hydroxide at 55°C for 8-16 hours.

  • This treatment cleaves the oligonucleotide from the support and removes the benzoyl and other base-protecting groups.

Alternative Deprotection to Avoid Transamination:

  • UltraFAST Deprotection: A mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA) can be used for rapid deprotection (e.g., 10 minutes at 65°C). However, this method requires the use of acetyl-protected cytidine (Ac-dC) instead of benzoyl-protected cytidine to prevent transamination.

  • Mild Deprotection: For sensitive oligonucleotides, a milder deprotection can be performed using potassium carbonate in methanol. This requires the use of more labile protecting groups on all nucleobases (e.g., Pac-dA, iPr-Pac-dG, and Ac-dC).

  • Two-Step Deprotection for Methylphosphonate (B1257008) Oligonucleotides: A brief treatment with dilute ammonia (B1221849) followed by ethylenediamine (B42938) can be used to deprotect methylphosphonate oligonucleotides containing N⁴-benzoylcytidine, minimizing transamination.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key processes involving this compound.

Oligonucleotide_Synthesis_Cycle start Start with CPG-bound Nucleoside deblocking Deblocking (Remove 5'-DMT) start->deblocking coupling Coupling with This compound Phosphoramidite deblocking->coupling capping Capping (Unreacted Chains) coupling->capping oxidation Oxidation (P(III) to P(V)) capping->oxidation repeat Repeat Cycle oxidation->repeat repeat->deblocking Next Nucleotide cleavage Cleavage and Deprotection repeat->cleavage Synthesis Complete product Purified Oligonucleotide cleavage->product

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Deprotection_Decision_Tree start Oligonucleotide Synthesis Complete check_oligo_type Type of Oligonucleotide? start->check_oligo_type standard_dna_rna Standard DNA/RNA check_oligo_type->standard_dna_rna Standard methylphosphonate Methylphosphonate check_oligo_type->methylphosphonate Methylphosphonate sensitive_oligo Sensitive/Modified Oligo check_oligo_type->sensitive_oligo Sensitive deprotection_method Choose Deprotection Method standard_dna_rna->deprotection_method methylphosphonate->deprotection_method sensitive_oligo->deprotection_method ammonia Concentrated Ammonia deprotection_method->ammonia Standard ama AMA (NH4OH/MeNH2) (Requires Ac-dC) deprotection_method->ama Fast (Ac-dC) mild_base Mild Base (e.g., K2CO3/MeOH) (Requires UltraMild Monomers) deprotection_method->mild_base UltraMild two_step Two-Step: 1. Dilute NH4OH 2. Ethylenediamine deprotection_method->two_step Specific

Caption: Decision tree for choosing an appropriate deprotection strategy.

Conclusion

This compound remains an indispensable reagent in the chemical synthesis of nucleic acids. Its role as a protecting group for the exocyclic amine of cytidine is fundamental to the efficiency and fidelity of automated oligonucleotide synthesis. While challenges such as the potential for transamination during deprotection exist, ongoing research has led to the development of alternative strategies and protecting groups to mitigate these issues. Furthermore, the exploration of this compound and its derivatives as therapeutic agents highlights the compound's broader significance in medicinal chemistry. This guide provides a comprehensive overview for researchers, consolidating key data and protocols to facilitate further innovation in the synthesis and application of modified nucleosides.

References

The Benzoyl Group as a Protecting Agent for Cytidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis, particularly in the fields of oligonucleotide synthesis and drug development. For cytidine (B196190), a fundamental nucleoside, the exocyclic amine at the N4 position is a reactive site that necessitates protection to prevent unwanted side reactions during chemical transformations. The benzoyl (Bz) group is a widely employed and robust protecting group for this purpose, ensuring the fidelity of synthesis for DNA, RNA, and their analogues.[1][2] This technical guide provides an in-depth analysis of the function of the benzoyl group in cytidine protection, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Function of the Benzoyl Group

The primary role of the benzoyl group is to shield the N4 exocyclic amine of the cytosine base.[3] This protection is critical during the synthesis of oligonucleotides, where the amine group could otherwise react with the activated phosphoramidite (B1245037) monomers during the coupling step, leading to branched and undesired oligonucleotide chains.[4]

Key characteristics of the benzoyl group in this context include:

  • Stability : The benzoyl group is stable under the various conditions required for multi-step synthesis, including the acidic conditions used for detritylation and the oxidative conditions of the synthesis cycle.[5] This stability ensures the integrity of the protected cytidine throughout the entire process of chain elongation.

  • Ease of Introduction : The benzoylation of cytidine can be achieved in high yields through several established chemical methods.

  • Compatibility : It is compatible with the standard phosphoramidite chemistry used in solid-phase oligonucleotide synthesis.

  • Removal (Deprotection) : The benzoyl group is reliably removed under basic conditions at the end of the synthesis, typically using aqueous ammonia (B1221849) or methylamine (B109427). This deprotection step is performed concurrently with the cleavage of the oligonucleotide from the solid support and the removal of other protecting groups.

The workflow for using N4-benzoyl-protected cytidine in oligonucleotide synthesis involves its incorporation as a phosphoramidite building block. The benzoyl group remains attached during the iterative cycles of synthesis and is removed in the final deprotection step.

cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle cluster_final Final Steps Detritylation 1. Detritylation (Acidic) Coupling 2. Coupling (Bz-Cytidine phosphoramidite added) Detritylation->Coupling Frees 5'-OH Capping 3. Capping (Acetic Anhydride) Coupling->Capping Forms phosphite (B83602) triester Oxidation 4. Oxidation (Iodine) Capping->Oxidation Blocks unreacted 5'-OH Oxidation->Detritylation Stabilizes phosphate (B84403) backbone (Cycle repeats for next base) Cleavage Cleavage from Support & Base Deprotection Oxidation->Cleavage After final cycle Purification Purification Cleavage->Purification

Caption: Workflow of oligonucleotide synthesis using protected cytidine.

Data Presentation: Performance and Efficiency

The efficiency of a protecting group strategy is evaluated by the yields of the protection and deprotection steps and the minimization of side reactions. The benzoyl group generally provides high yields, although reaction conditions must be optimized.

Process Reagents Substrate Yield (%) Notes Reference
PerbenzoylationBenzoyl Cyanide (BzCN), DMAP, Pyridine2'-Deoxycytidine (B1670253)96.5Use of 8.0 equivalents of BzCN led to the perbenzoylated product.
Selective N4-BenzoylationBenzoic Anhydride (B1165640), Methanol (B129727)Cytidine59Achieved by heating under reflux.
Selective N4-Benzoylation0.5 N NaOH on 3'-O-acetyl-N4,5'-O-dibenzoylcytidineProtected Cytidine57Example of selective de-O-acylation to yield N4-benzoylcytidine.
Deprotection Side-ReactionEthylene (B1197577) Diamine in EthanolBz-dC Methyl Phosphonamidite16 (Transamination)A competing transamination reaction can occur during deprotection with certain organic bases.
Comparative ProtectionBenzyloxycarbonyl Chloride (CbzCl)Cytidine93Yield for fully protecting cytidine (hydroxyls and amine) with Cbz groups.
Comparative DeprotectionPd/C, H₂Cbz-protected Cytidine ProTide98Hydrogenolysis for removal of Cbz group.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following protocols are adapted from established procedures for the benzoylation of cytidine.

This protocol is adapted from a method for selective benzoylation at the N4 position.

  • Materials : Cytidine, Methanol, Benzoic Anhydride.

  • Procedure : a. Dissolve cytidine (5.0 g, 0.02 mol) in methanol (250 ml). b. Add benzoic anhydride (1.0 g, 4.4 mmol) to the solution. c. Heat the mixture under reflux. d. Add further portions of benzoic anhydride (5 x 1 g, 0.022 mol total) at approximately 1-hour intervals. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, cool the reaction mixture. The product, N4-benzoylcytidine, will crystallize. g. Filter the product, wash with a suitable solvent (e.g., cold methanol), and dry under vacuum.

This method utilizes benzoyl cyanide for an efficient benzoylation of nucleosides under mild conditions.

  • Materials : 2'-Deoxycytidine, Benzoyl Cyanide (BzCN), 4-Dimethylaminopyridine (DMAP), Anhydrous Pyridine.

  • Procedure : a. To a solution of the dried 2'-deoxycytidine (1 equivalent) in anhydrous pyridine, add a catalytic amount of DMAP (e.g., 10 mg). b. Add Benzoyl Cyanide (2.1–8.0 equivalents, depending on the desired degree of benzoylation) to the mixture. c. Stir the reaction at a controlled temperature (e.g., 40°C) until completion, as monitored by TLC. d. Once the reaction is complete, pour the mixture over crushed ice. e. Extract the product with an organic solvent (e.g., dichloromethane). f. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. g. Concentrate the solution under reduced pressure and purify the residue by silica (B1680970) gel column chromatography.

The general chemical transformation for protecting the N4-amine of cytidine is visualized below.

cluster_workflow N4-Amine Protection Workflow Cytidine Cytidine (Unprotected) Reagents + Protected_Cytidine N4-Benzoylcytidine (Protected) Cytidine->Protected_Cytidine Benzoylation Reaction BzCl Benzoyl Chloride (or other benzoylating agent) + Base (e.g., Pyridine)

Caption: Chemical workflow for the benzoylation of cytidine.

Deprotection: Removal of the Benzoyl Group

The final and critical step after oligonucleotide synthesis is the removal of all protecting groups. The N-benzoyl group on cytidine is an amide and is cleaved by base-catalyzed hydrolysis.

  • Standard Conditions : Treatment with concentrated aqueous ammonia at an elevated temperature (e.g., 55°C) for several hours is the most common method.

  • Alternative Reagents : A mixture of aqueous methylamine and ammonium (B1175870) hydroxide (B78521) (AMA) can also be used for faster deprotection.

  • Mechanism : The reaction proceeds via nucleophilic attack of hydroxide or amine at the carbonyl carbon of the benzoyl group, leading to the cleavage of the amide bond and regeneration of the free exocyclic amine on the cytosine base.

While robust, the benzoyl group's removal requires relatively strong basic conditions compared to more labile protecting groups like acetyl (Ac) or phenoxyacetyl (PAC). This can be a disadvantage when working with sensitive or modified oligonucleotides. For instance, when using ethylene diamine for deprotection of methyl phosphonate (B1237965) oligonucleotides, N-benzoyl-dC can lead to about 16% transamination, a side reaction that is significantly reduced with the more labile isobutyryl (iBu) group.

The logical flow of the deprotection process is outlined below.

Start Protected Oligonucleotide (on solid support) Treatment Add Basic Solution (e.g., Conc. NH4OH) Start->Treatment Heating Heat (e.g., 55°C for 4-8 hours) Treatment->Heating Result Cleaved & Deprotected Oligonucleotide in Solution Heating->Result Cleavage of Bz, other groups, & linker to support Byproducts Benzamide & Other Protecting Group Byproducts Heating->Byproducts Purification Purify Oligonucleotide (e.g., HPLC, PAGE) Result->Purification

Caption: General workflow for the deprotection of benzoyl groups.

Conclusion

The benzoyl group is a reliable and effective choice for the protection of the N4-amino group of cytidine in the synthesis of oligonucleotides and other modified nucleosides. Its stability throughout the synthesis cycle and its clean removal under standard basic conditions have made it a staple in nucleic acid chemistry. However, for syntheses involving particularly sensitive functionalities or requiring milder deprotection protocols, alternative protecting groups may be more suitable. The choice of protecting group strategy must, therefore, be tailored to the specific requirements of the target molecule, balancing the need for robust protection with the conditions required for its eventual removal.

References

N-Benzoylcytidine mechanism of action as a protecting group.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of action, experimental protocols, and quantitative data associated with the use of N-benzoylcytidine as a protecting group. This information is critical for its effective application in oligonucleotide synthesis and other areas of drug development and chemical research.

Core Concept: The Role of the N-Benzoyl Protecting Group

Mechanism of Action

The utility of this compound as a protected nucleoside lies in the straightforward and well-understood mechanisms of its introduction (protection) and removal (deprotection).

Protection: N4-Benzoylation of Cytidine (B196190)

The protection of the N4-amino group of cytidine is achieved through acylation. This is typically accomplished using benzoyl chloride or benzoic anhydride (B1165640) in the presence of a base. The lone pair of electrons on the exocyclic nitrogen atom attacks the electrophilic carbonyl carbon of the benzoylating agent. A subsequent deprotonation step, facilitated by a base such as pyridine (B92270) or triethylamine, neutralizes the resulting positively charged nitrogen, yielding the stable N4-benzoylamide.

Protection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Cytidine Cytidine Intermediate Tetrahedral Intermediate Cytidine->Intermediate Nucleophilic Attack Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Intermediate N_Benzoylcytidine This compound Intermediate->N_Benzoylcytidine Deprotonation Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products N_Benzoylcytidine This compound Intermediate Tetrahedral Intermediate N_Benzoylcytidine->Intermediate Nucleophilic Attack Ammonia Ammonia Ammonia->Intermediate Cytidine Cytidine Intermediate->Cytidine Amide Bond Cleavage Benzamide Benzamide Intermediate->Benzamide Experimental_Workflow Start Start: Cytidine Protection N4-Benzoylation (Protection) Start->Protection Purification1 Purification of This compound Protection->Purification1 Oligonucleotide_Synthesis Oligonucleotide Synthesis Purification1->Oligonucleotide_Synthesis Deprotection Ammonolysis (Deprotection) Oligonucleotide_Synthesis->Deprotection Purification2 Purification of Final Product Deprotection->Purification2 End End: Deprotected Oligonucleotide Purification2->End

Physical and chemical properties of N-Benzoylcytidine.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Benzoylcytidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of this compound (also known as N4-Benzoylcytidine), a crucial nucleoside derivative. It is intended to be a valuable resource for professionals in medicinal chemistry, molecular biology, and pharmaceutical development. This compound is widely recognized for its role as a key intermediate and building block in the synthesis of oligonucleotides and the development of antiviral and anticancer therapies.[1][2][3][4][5]

Core Physical and Chemical Properties

The benzoyl group serves to protect the exocyclic amine of cytidine (B196190) during chemical synthesis, which is essential for the accurate construction of RNA strands. The fundamental properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 13089-48-0
Molecular Formula C₁₆H₁₇N₃O₆
Molecular Weight 347.32 g/mol
Appearance White to off-white or slightly pink crystalline powder.
Melting Point 230-234 °C (with decomposition)
Solubility Soluble in 1N NaOH (at 10 mg/ml), methanol, and DMSO.
Optical Rotation [α]27/D +55° (c = 0.1 in methanol)
Density ~1.59 g/cm³ (Predicted)
pKa 8.61 ± 0.20 (Predicted)
Storage Conditions 2-8°C or ≤ -15°C
Purity Typically ≥98% or ≥99% (by HPLC)

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

Data TypeKey FeaturesReference(s)
¹H NMR (DMSO-d6) Shifts observed at δ (ppm): 11.2, 8.53, 8.03, 7.64, 7.53, 7.36, 5.85, 5.55, 5.22, 5.09, 4.05, 4.02, 3.96, 3.79, 3.65. The spectrum shows characteristic signals for the benzoyl and cytidine moieties.
IR, MS Spectral data available from various suppliers and databases.

Experimental Protocols

General Synthesis of this compound

The synthesis of this compound typically involves the selective benzoylation of the N4-amino group of cytidine. A common method is the reaction of cytidine with benzoyl chloride or benzoic anhydride (B1165640) in a suitable solvent.

Materials:

  • Cytidine

  • Benzoyl Chloride (or Benzoic Anhydride)

  • Anhydrous Pyridine (B92270) (or other suitable solvent like methanol)

  • Ethyl acetate

  • Hexane

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve cytidine in anhydrous pyridine.

  • Addition of Benzoylating Agent: Cool the solution to 0°C using an ice bath. Add benzoyl chloride dropwise to the solution while stirring.

  • Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water to remove pyridine hydrochloride.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.

Note: This is a generalized protocol and may require optimization based on specific laboratory conditions and desired scale.

Key Applications and Logical Relationships

This compound is a cornerstone for various advanced research applications due to its unique chemical structure. It serves as a protected nucleoside, enabling the synthesis of more complex molecules.

logical_relationship cluster_0 Core Compound cluster_1 Protected Nucleoside cluster_2 Primary Applications cluster_3 Specific Research Areas Cytidine Cytidine NBzC This compound Cytidine->NBzC  Benzoylation Oligo Oligonucleotide Synthesis (RNA/DNA) NBzC->Oligo DrugDev Antiviral & Anticancer Drug Development NBzC->DrugDev siRNA siRNA / Antisense DNA Oligo->siRNA NA_Metabolism Nucleic Acid Metabolism Studies DrugDev->NA_Metabolism GeneEditing Gene Editing Technologies DrugDev->GeneEditing

Caption: Logical flow from cytidine to its applications.

This protected nucleoside is a vital precursor in the solid-phase chemical synthesis of RNA and its analogues, enabling detailed studies on RNA structure and function. Its derivatives are explored as potential antiviral agents, particularly against RNA viruses, and as anticancer therapeutics.

Biological Activity and Signaling

This compound, as a modified cytidine analogue, can be processed by cellular enzymes. It is a known substrate for uracil-cytidine kinases (UCK1 and UCK2), which phosphorylate it, initiating its integration into metabolic pathways. This phosphorylation is a critical step for the activation of many nucleoside analogue prodrugs.

signaling_pathway NBzC This compound UCK Uracil-Cytidine Kinase (UCK1 / UCK2) NBzC->UCK pNBzC Phosphorylated This compound UCK->pNBzC Phosphorylation Metabolism Downstream Metabolic Pathways pNBzC->Metabolism

Caption: Phosphorylation of this compound by UCK.

Experimental Workflow: Synthesis and Purification

The overall workflow from starting materials to a pure, characterized product involves several distinct stages. Each step requires careful monitoring to ensure high yield and purity, which is critical for subsequent applications.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis start Start: Cytidine + Benzoyl Chloride reaction Reaction in Pyridine start->reaction monitoring TLC Monitoring reaction->monitoring extraction Solvent Extraction monitoring->extraction Reaction Complete drying Drying (Na₂SO₄) extraction->drying concentration Concentration (Rotovap) drying->concentration recrystallization Recrystallization concentration->recrystallization analysis Characterization: HPLC, NMR, MS recrystallization->analysis final_product Pure this compound analysis->final_product

Caption: Workflow for this compound synthesis.

References

An In-depth Technical Guide to N-Benzoylcytidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Benzoylcytidine is a protected nucleoside, a modified form of cytidine (B196190), that plays a crucial role as a building block in the chemical synthesis of RNA and DNA oligonucleotides. Its primary function is to protect the exocyclic amine group of cytidine during the automated solid-phase synthesis process, preventing unwanted side reactions. Beyond its foundational role in nucleic acid chemistry, this compound and its analogues are subjects of interest in the development of antiviral and anticancer therapeutics due to their involvement in nucleic acid metabolism. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is chemically identified as N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide. Its fundamental properties are summarized below.

PropertyValue
CAS Number 13089-48-0[1][2]
Molecular Formula C₁₆H₁₇N₃O₆[1][2]
Molecular Weight 347.32 g/mol [2]
Appearance White to off-white crystalline powder or slightly pink solid[1]
Melting Point 230-234 °C (decomposes)[1][2]
Solubility Soluble in 1N NaOH at 10mg/ml, methanol, and DMSO[1]
Optical Activity [α]²⁷/D +55° (c = 0.1 in methanol)[2]
pKa (Predicted) 8.61 ± 0.20[1]
Storage Temperature 2-8°C[2]

Role in Nucleic Acid Metabolism

As a cytidine analogue, this compound can be metabolized within the cell. It is recognized and phosphorylated by uracil-cytidine kinases (UCK1 and UCK2), entering the pyrimidine (B1678525) synthesis pathway.[3] This pathway is fundamental for the production of nucleotides required for DNA and RNA synthesis. The introduction of modified nucleosides like this compound can interfere with this process, which is a key mechanism of action for many antiviral and anticancer drugs. By mimicking natural nucleosides, they can be incorporated into growing nucleic acid chains, leading to chain termination, or they can inhibit essential enzymes in the metabolic pathway.

Pyrimidine_Metabolism Simplified Pyrimidine Metabolism Pathway cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway Carbamoyl_phosphate Carbamoyl phosphate (B84403) UTP UTP Carbamoyl_phosphate->UTP Multiple Steps CTP CTP UTP->CTP CTP Synthetase RNA_Synthesis RNA Synthesis CTP->RNA_Synthesis Incorporation into RNA Ribonucleotide_Reductase Ribonucleotide Reductase CTP->Ribonucleotide_Reductase Cytidine Cytidine UMP UMP Cytidine->UMP Uridine-Cytidine Kinase (UCK) N_Benzoylcytidine This compound N_Benzoylcytidine->UMP Phosphorylation by UCK1/2 DNA_Synthesis DNA Synthesis dCTP dCTP Ribonucleotide_Reductase->dCTP dCTP->DNA_Synthesis

Figure 1. Entry of this compound into the pyrimidine salvage pathway.

Experimental Protocols

The primary application of this compound is in the automated synthesis of oligonucleotides using the phosphoramidite (B1245037) method. The benzoyl group serves as a protecting group for the exocyclic amine of cytosine.

Detailed Protocol: Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines a single coupling cycle for adding a cytidine residue to a growing oligonucleotide chain on a solid support, using an this compound phosphoramidite.

Materials:

  • N⁴-Benzoyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite

  • Controlled Pore Glass (CPG) solid support with initial nucleoside attached

  • Deblocking solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)

  • Coupling solution: Activator (e.g., 0.45 M Tetrazole in Acetonitrile)

  • Capping solution A: Acetic anhydride/Pyridine/THF

  • Capping solution B: 16% N-Methylimidazole in THF

  • Oxidizing solution: 0.02 M Iodine in THF/Water/Pyridine

  • Washing solution: Acetonitrile (B52724)

Procedure:

  • Deblocking (Detritylation):

    • The solid support is washed with acetonitrile.

    • The deblocking solution is passed through the column to remove the acid-labile dimethoxytrityl (DMT) group from the 5'-hydroxyl of the support-bound nucleoside.

    • The column is washed thoroughly with acetonitrile to remove the cleaved DMT group and residual acid.

  • Coupling:

    • The this compound phosphoramidite and the activator solution are simultaneously delivered to the synthesis column.

    • The reaction couples the 3'-phosphoramidite of the incoming nucleoside to the free 5'-hydroxyl group of the growing chain. This step is rapid, typically taking 1-2 minutes.

    • The column is washed with acetonitrile.

  • Capping:

    • Any unreacted 5'-hydroxyl groups on the growing chain are acetylated by adding the capping solutions. This prevents the formation of failure sequences (n-1) in subsequent cycles.

    • The column is washed with acetonitrile.

  • Oxidation:

    • The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate triester by the iodine solution.

    • The column is washed with acetonitrile, completing one cycle.

The cycle is repeated for each subsequent nucleotide until the desired sequence is assembled.

Oligo_Synthesis_Workflow Oligonucleotide Synthesis Cycle using Phosphoramidite Chemistry start Start Cycle deblocking Step 1: Deblocking (Remove 5'-DMT group) start->deblocking end End Cycle wash1 Wash (Acetonitrile) deblocking->wash1 coupling Step 2: Coupling (Add this compound phosphoramidite + Activator) wash1->coupling wash2 Wash (Acetonitrile) coupling->wash2 capping Step 3: Capping (Acetylate unreacted 5'-OH) wash2->capping wash3 Wash (Acetonitrile) capping->wash3 oxidation Step 4: Oxidation (P(III) to P(V)) wash3->oxidation wash4 Wash (Acetonitrile) oxidation->wash4 wash4->end

Figure 2. Workflow for a single coupling step in solid-phase oligonucleotide synthesis.

Applications in Drug Development and Research

This compound is a key intermediate in the synthesis of therapeutic oligonucleotides, such as antisense oligonucleotides and siRNAs. Furthermore, its structural similarity to cytidine makes it and its derivatives valuable tools in biochemical assays and for studying nucleic acid metabolism.[4] The potential for these analogues to act as antiviral and anticancer agents is an active area of research.[4] This is often achieved by designing molecules that can be selectively activated in infected or cancerous cells, where they can then disrupt DNA or RNA synthesis.

This compound is an indispensable reagent in the chemical synthesis of nucleic acids, enabling the production of custom oligonucleotides for a wide array of research and therapeutic applications. Its role as a protected cytidine building block is well-established. For drug development professionals, the broader class of cytidine analogues, including this compound derivatives, represents a promising area for the discovery of new antiviral and anticancer agents that target the fundamental processes of nucleic acid metabolism. Further research into the specific interactions and metabolic fate of these compounds will be critical in realizing their full therapeutic potential.

References

N-Benzoylcytidine: A Technical Guide to its Solubility and Stability Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core solubility and stability characteristics of N-Benzoylcytidine. The information herein is intended to support researchers, scientists, and professionals involved in drug development by consolidating available data and outlining standard experimental protocols for the assessment of this compound.

Introduction to this compound

This compound is a modified nucleoside, specifically a benzoyl-protected form of cytidine. This protection of the exocyclic amine group is a common strategy in oligonucleotide synthesis, preventing unwanted side reactions. Beyond its role as a building block in the synthesis of RNA and DNA analogues, understanding its physicochemical properties, such as solubility and stability, is critical for its effective use in various research and development applications, including formulation development and quality control.

Solubility Profile

The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and routes of administration. The available data on the solubility of this compound is summarized below.

Qualitative and Quantitative Solubility Data

This compound exhibits solubility in a range of solvents, from aqueous basic solutions to polar aprotic organic solvents.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityTemperature
1N Sodium Hydroxide (NaOH)10 mg/mL[1][2][3]Not Specified
Methanol (B129727)Soluble[1][2][3]Not Specified
Dimethyl Sulfoxide (DMSO)Soluble[1][2][3]Not Specified

Note: The term "soluble" indicates that the compound dissolves to a visually clear solution, but the exact quantitative value is not specified in the cited sources.

For anhydrous, aprotic solvents, a study on a water-sensitive prodrug, designated C1, provides solubility data that may offer insights, although it is not definitively identified as this compound.

Table 2: Solubility of a Related Compound (C1) in Anhydrous, Aprotic Solvents [4]

SolventSolubility (mg/mL)
Toluene< 0.01
tert-Butylmethyl ether< 0.01
Chloroform< 0.01
Dichloromethane< 0.01
Ethyl acetate0.23
Isobutylmethyl ketone0.30
Acetonitrile1.5
2-Methyltetrahydrofuran3.0
Dimethoxyethane10
Acetone13
Dioxane31
Tetrahydrofuran64
Dimethyl sulfoxide> 400
Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound is the shake-flask method, followed by a quantitative analytical technique such as High-Performance Liquid Chromatography (HPLC).

Protocol: Shake-Flask Method for Solubility Determination

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed, clear container (e.g., a glass vial).

    • Agitate the mixture at a constant temperature (e.g., 25 °C and 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or orbital incubator is recommended.

  • Sample Collection and Preparation:

    • Allow the suspension to settle.

    • Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred.

    • Filter the sample through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining undissolved solid.

  • Quantitative Analysis:

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

G cluster_prep 1. Preparation of Saturated Solution cluster_sample 2. Sample Collection and Preparation cluster_analysis 3. Quantitative Analysis cluster_calc 4. Calculation A Add excess this compound to solvent B Agitate at constant temperature (24-48 hours) A->B C Allow suspension to settle B->C D Withdraw and filter supernatant C->D E Dilute filtered sample D->E F Analyze via HPLC E->F G Calculate solubility from concentration and dilution factor F->G

Figure 1: Workflow for Solubility Determination via Shake-Flask Method.

Stability Profile

The chemical stability of this compound is a critical factor for its storage, handling, and application. Forced degradation studies are essential for identifying potential degradation products and establishing degradation pathways.[5][6][7]

Forced Degradation Studies

Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability studies to predict its degradation profile.[5] These studies are crucial for developing stability-indicating analytical methods.[5][6]

Table 3: Recommended Conditions for Forced Degradation Studies of this compound

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M Hydrochloric Acid (HCl), Room Temperature to 60 °CHydrolysis of the N-glycosidic bond, de-benzoylation.
Base Hydrolysis 0.1 M - 1 M Sodium Hydroxide (NaOH), Room Temperature to 60 °CHydrolysis of the benzoyl group.[6]
Oxidation 3-30% Hydrogen Peroxide (H₂O₂), Room TemperatureOxidation of the pyrimidine (B1678525) ring or ribose moiety.
Thermal Degradation Dry heat (e.g., 60-80 °C) in a calibrated ovenThermolysis, potentially leading to various degradation products.
Photostability Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).Photolytic degradation, formation of photoproducts.
Experimental Protocol for Forced Degradation Studies

The following protocol outlines a general procedure for conducting forced degradation studies on this compound.

Protocol: Forced Degradation Study

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Stress Application:

    • For each stress condition (acid, base, oxidation), mix the stock solution with the respective stressor solution (e.g., HCl, NaOH, H₂O₂).

    • For thermal stress, place a solid sample or solution in a temperature-controlled oven.

    • For photolytic stress, expose the sample in a photostability chamber.

    • Maintain control samples (unstressed) under normal conditions.

  • Time Points and Neutralization:

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acid- and base-stressed samples to prevent further degradation before analysis.

  • Analysis:

    • Analyze all samples using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity and identify new peaks corresponding to degradation products.[8]

    • Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in structure elucidation.[4]

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound.

    • Determine the relative retention times and peak areas of the degradation products.

    • Propose potential degradation pathways based on the identified products.

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Application cluster_sampling 3. Sampling and Neutralization cluster_analysis 4. Analysis cluster_eval 5. Data Evaluation A Prepare stock solution of This compound B Expose to stress conditions (Acid, Base, Oxidation, Heat, Light) A->B C Withdraw aliquots at defined time points B->C D Neutralize acid/base samples C->D E Analyze via stability-indicating HPLC-PDA/MS D->E F Quantify degradation and identify degradation products E->F G Propose degradation pathways F->G

Figure 2: General Workflow for Forced Degradation Studies.

Recommended Storage Conditions

Based on the available information and general chemical principles for nucleoside analogues, the following storage conditions are recommended for this compound to ensure its long-term stability:

  • Temperature: 2-8°C.[1][3]

  • Atmosphere: Store under an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Light: Protect from light to prevent photolytic degradation.

  • Moisture: Keep in a tightly sealed container in a dry place to prevent hydrolysis.

Conclusion

This technical guide provides a summary of the known solubility and stability characteristics of this compound based on publicly available data. While some solubility data is available, a comprehensive stability profile, including specific degradation products and pathways, requires further empirical investigation through forced degradation studies. The experimental protocols and workflows provided herein offer a robust framework for researchers to conduct these assessments, ensuring the quality and reliability of this compound in their applications. The development of a validated, stability-indicating analytical method is paramount for accurately monitoring the stability of this compound.

References

The Biological Activity of N-Benzoylcytidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoylcytidine and its derivatives represent a class of nucleoside analogs that have garnered significant interest in the fields of medicinal chemistry and drug development. As structurally modified versions of the natural nucleoside cytidine (B196190), these compounds hold potential as therapeutic agents, primarily due to their roles in oligonucleotide synthesis and their demonstrated antiviral and anticancer activities. The addition of a benzoyl group to the cytidine scaffold can alter the molecule's stability, bioavailability, and interaction with biological targets, making its derivatives promising candidates for further investigation.[1][2]

This technical guide provides an in-depth overview of the biological activities of this compound derivatives, with a focus on their synthesis, quantitative biological data, and the experimental protocols used for their evaluation.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is a cornerstone of their development as therapeutic agents. These synthetic routes are crucial for creating novel analogs with potentially enhanced biological activity.

A common synthetic approach involves the reaction of cytidine with benzoyl chloride under acidic conditions to yield this compound.[3] Further modifications can be introduced at various positions on the cytidine scaffold to produce a diverse library of derivatives. For instance, a series of 2',3'-dideoxy (D2) and 2',3'-didehydro-2',3'-dideoxy (D4) 5-fluorocytosine (B48100) nucleosides have been modified with substituted benzoyl groups at the N4-position.[4] Similarly, fluoro-ketopyranosyl nucleosides have been synthesized by coupling peracetylated 3-deoxy-3-fluoro-d-glucopyranose with silylated N4-benzoyl cytosine.[] The efficient large-scale synthesis of derivatives like 5'-O-dimethoxytrityl-N4-benzoyl-5-methyl-2'-deoxycytidine has also been developed for their use in oligonucleotide therapeutics.[6]

Antiviral Activity

This compound derivatives have shown promise as antiviral agents, particularly against RNA viruses.[2] The mechanism of action for many nucleoside analogs involves their conversion into the triphosphate form within the cell, which can then inhibit viral RNA-dependent RNA polymerases (RdRp), leading to the termination of viral RNA synthesis.[7][8][9]

Quantitative Antiviral Data

The following tables summarize the in vitro antiviral activity of selected this compound derivatives and related compounds.

Table 1: Antiviral Activity of N4-Acyl-Modified 2',3'-Dideoxy-5-Fluorocytidine (D2FC) and 2',3'-Didehydro-2',3'-Dideoxy-5-Fluorocytidine (D4FC) Derivatives against HIV-1 [4]

CompoundVirus StrainCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
D-D2FCHIV-1 (IIIB)MT-22.3 ± 0.6>100>43
N4-p-Iodobenzoyl-D2FC HIV-1 (IIIB)MT-20.05 ± 0.01 >100>2000
D-D4FCHIV-1 (IIIB)MT-20.12 ± 0.0315 ± 2125
N4-p-Bromobenzoyl-D4FC HIV-1 (IIIB)MT-20.01 ± 0.003 20 ± 32000

Table 2: Antiviral Activity of β-D-N4-hydroxycytidine (NHC) Analogs [10]

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)
β-D-N4-O-isobutyrylcytidine (8a)SARS-CoV-2Vero3.50>100
β-D-N4-O-isobutyrylcytidine (8a)Flu A (H1N1)MDCK5.80>100
β-D-N4-O-isobutyrylcytidine (8a)Flu A (H3N2)MDCK7.30>100
β-D-N4-O-isobutyrylcytidine (8a)Flu BMDCK3.40>100
β-D-N4-O-isobutyrylcytidine (8a)DENV-2Vero3.95>100
NHC (1)SARS-CoV-2Vero>16.5>100
MK-4482 (2)SARS-CoV-2Vero11.8>100
Remdesivir (RDV)SARS-CoV-2Vero11.1>100

Anticancer Activity

Derivatives of this compound have also been evaluated for their potential as anticancer agents.[2] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Quantitative Anticancer Data

The following table presents the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines.

Table 3: Cytotoxic Activity (IC₅₀) of Fluoro-ketopyranosyl Nucleoside Derivatives of N4-Benzoyl Cytosine []

CompoundCell LineIC₅₀ (µg/mL)
1-(3,4-dideoxy-3-fluoro-β-d-glycero-hex-3-enopyranosyl-2-ulose)-N4-benzoyl cytosineCaco-2 (Human colon adenocarcinoma)12.5
AZT (Zidovudine)Caco-2 (Human colon adenocarcinoma)25

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of the biological activities of this compound derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]

  • Formazan (B1609692) Solubilization: Aspirate the medium containing MTT and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration.[1]

Antiviral Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method to quantify the infectivity of a lytic virus and to determine the efficacy of antiviral compounds.[14]

Protocol:

  • Cell Monolayer Preparation: Seed susceptible host cells in 6- or 12-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: Prepare serial dilutions of the this compound derivative. Mix each dilution with a known amount of virus (e.g., 100 plaque-forming units) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).[14]

  • Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%) is determined from a dose-response curve.

Visualizations

Experimental Workflow: MTT Assay

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight treat_cells Treat cells with This compound derivatives incubate_overnight->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end_node End calculate_ic50->end_node

Caption: Workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.

Experimental Workflow: Plaque Reduction Assay

Plaque_Reduction_Assay_Workflow start Start prepare_cells Prepare confluent monolayer of host cells start->prepare_cells prepare_virus_compound Mix virus with serial dilutions of This compound derivative start->prepare_virus_compound infect_cells Infect cell monolayer prepare_cells->infect_cells prepare_virus_compound->infect_cells adsorption Allow virus adsorption infect_cells->adsorption add_overlay Add semi-solid overlay medium adsorption->add_overlay incubate_plaques Incubate for plaque formation add_overlay->incubate_plaques fix_stain Fix and stain cells incubate_plaques->fix_stain count_plaques Count plaques fix_stain->count_plaques calculate_ec50 Calculate EC50 value count_plaques->calculate_ec50 end_node End calculate_ec50->end_node

Caption: Workflow for evaluating the antiviral activity of this compound derivatives using the Plaque Reduction Assay.

Proposed Mechanism of Action: Inhibition of Viral RNA Polymerase

Viral_RNA_Polymerase_Inhibition cluster_cell Host Cell cluster_virus Virus Replication derivative This compound Derivative triphosphate Derivative Triphosphate derivative->triphosphate Cellular Kinases rdRp RNA-dependent RNA Polymerase (RdRp) triphosphate->rdRp Competitive Inhibition viral_rna Viral RNA Template viral_rna->rdRp nascent_rna Nascent Viral RNA rdRp->nascent_rna termination Chain Termination nascent_rna->termination

Caption: Proposed mechanism of antiviral action for this compound derivatives through the inhibition of viral RNA-dependent RNA polymerase.

Conclusion

This compound and its derivatives continue to be a fertile ground for the discovery of novel therapeutic agents. Their demonstrated antiviral and anticancer activities, coupled with established synthetic methodologies, make them attractive candidates for further preclinical and clinical development. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this promising area of medicinal chemistry. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds to better understand their mechanisms of action and to guide the rational design of next-generation this compound-based therapeutics.

References

The Cornerstone of Automated DNA/RNA Synthesis: A Technical Guide to the Historical and Practical Role of N-Benzoylcytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The automated chemical synthesis of oligonucleotides is a foundational technology in modern molecular biology, enabling a vast array of applications from diagnostics and therapeutics to synthetic biology. The precision and efficiency of this process hinge on a carefully orchestrated series of chemical reactions, where the protection of reactive functional groups on the nucleoside building blocks is paramount. Among these, the protection of the exocyclic amino group of cytidine (B196190) has been a critical aspect of development. This in-depth technical guide explores the pivotal role of N-Benzoylcytidine in the history and current practice of oligonucleotide synthesis. We will delve into the historical context of its adoption, provide detailed experimental protocols for its use, and present quantitative data on its performance, offering a comprehensive resource for researchers in the field.

Historical Perspective: The Quest for an Ideal Protecting Group

The early days of oligonucleotide synthesis, pioneered by researchers like H. Gobind Khorana, were characterized by solution-phase methods that were laborious and limited in scale and efficiency.[1][2] A significant breakthrough was the development of solid-phase synthesis, which simplified the process by anchoring the growing oligonucleotide chain to a solid support, allowing for the easy removal of reagents and byproducts.[1]

For cytidine, the exocyclic N4-amino group is a potent nucleophile that can engage in undesirable side reactions during the phosphoramidite (B1245037) coupling and oxidation steps. Early research explored various acyl protecting groups. While acetyl and isobutyryl groups were considered, the benzoyl (Bz) group, introduced as a standard protecting group by Khorana and his colleagues, emerged as the preferred choice for both adenosine (B11128) and cytidine. The benzoyl group offered a good balance of stability during the synthesis cycles and could be efficiently removed under the basic conditions used for the final deprotection and cleavage of the oligonucleotide from the solid support. This led to the widespread adoption of N4-Benzoyl-2'-deoxycytidine as a key building block in automated DNA synthesis.

Timeline of Key Developments:
  • 1950s-1960s: H. Gobind Khorana and his team lay the groundwork for chemical gene synthesis using the phosphodiester approach. During this period, the concept of using protecting groups for nucleobases is established, with benzoyl being introduced for adenosine and cytidine.

  • Late 1960s: Letsinger introduces the phosphotriester method, which improves upon the phosphodiester approach by protecting the phosphate (B84403) backbone.

  • 1981: The highly efficient phosphoramidite chemistry is introduced, revolutionizing oligonucleotide synthesis.

  • Present Day: this compound, in the form of its phosphoramidite derivative, remains a cornerstone of automated DNA and RNA synthesis, valued for its reliability and compatibility with standard synthesis and deprotection protocols.

The Chemistry of this compound in Oligonucleotide Synthesis

This compound is utilized in automated oligonucleotide synthesis as a phosphoramidite derivative. The benzoyl group on the exocyclic amine of the cytosine base prevents it from reacting with the activated phosphoramidite monomers during the coupling step. The overall process relies on a cyclical four-step reaction to add one nucleotide at a time to the growing chain.

Synthesis of N4-Benzoyl-5'-O-DMT-2'-deoxycytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite

The journey of this compound from a simple nucleoside to a phosphoramidite ready for automated synthesis involves a multi-step chemical synthesis. Below is a representative workflow for the preparation of the key building block.

dC 2'-deoxycytidine (B1670253) Bz_dC N4-Benzoyl-2'-deoxycytidine dC->Bz_dC Benzoylation (e.g., Benzoic anhydride) DMT_Bz_dC 5'-O-DMT-N4-Benzoyl-2'-deoxycytidine Bz_dC->DMT_Bz_dC 5'-Tritylation (DMT-Cl) Amidite N4-Benzoyl-5'-O-DMT-2'-deoxycytidine-3'-O- (β-cyanoethyl-N,N-diisopropyl)phosphoramidite DMT_Bz_dC->Amidite 3'-Phosphitylation (2-Cyanoethyl N,N-diisopropylchlorophosphoramidite)

Caption: Synthetic pathway for this compound phosphoramidite.

Quantitative Data on Performance

The choice of protecting group significantly impacts the efficiency of oligonucleotide synthesis. Key performance indicators include coupling efficiency and the kinetics of deprotection.

Table 1: Comparison of Coupling Efficiencies for Cytidine Phosphoramidites

Protecting GroupAverage Stepwise Coupling Efficiency (%)Reference
Benzoyl (Bz) >99%
Acetyl (Ac)>99%

Note: While both benzoyl and acetyl protecting groups allow for high coupling efficiencies, the choice between them often depends on the desired deprotection conditions and the presence of other sensitive modifications in the oligonucleotide.

Table 2: Deprotection Half-life of Acyl Protecting Groups on 2'-deoxycytidine

Protecting GroupDeprotection ConditionsHalf-lifeReference
Benzoyl (Bz) Aqueous Methylamine< 5 min
Benzoyl (Bz) Ethanolic Ammonia (B1221849)> 24 h
Acetyl (Ac)Aqueous Methylamine< 5 min
Acetyl (Ac)Ethanolic Ammonia~ 10 h
Isobutyryl (iBu)Aqueous Methylamine< 5 min
Isobutyryl (iBu)Ethanolic Ammonia> 24 h

This data highlights that while benzoyl is stable to ethanolic ammonia, it is rapidly cleaved by aqueous methylamine, offering flexibility in deprotection strategies. The faster deprotection of the acetyl group with ethanolic ammonia can be advantageous for the synthesis of oligonucleotides containing base-labile modifications.

Experimental Protocols

Protocol 1: Synthesis of N4-Benzoyl-5'-O-DMT-2'-deoxycytidine

This protocol outlines the key steps for the synthesis of the protected nucleoside.

Materials:

Procedure:

  • Benzoylation:

    • Suspend 2'-deoxycytidine in anhydrous pyridine.

    • Add benzoic anhydride in portions while stirring at room temperature.

    • Monitor the reaction by TLC until completion.

    • Quench the reaction with water and evaporate the solvent under reduced pressure.

    • Purify the resulting N4-Benzoyl-2'-deoxycytidine by silica gel chromatography.

  • 5'-O-Tritylation:

    • Dissolve the purified N4-Benzoyl-2'-deoxycytidine in anhydrous pyridine.

    • Add DMT-Cl and stir at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with methanol and evaporate the solvent.

    • Purify the N4-Benzoyl-5'-O-DMT-2'-deoxycytidine by silica gel chromatography.

Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis using this compound Phosphoramidite

This protocol describes the standard cycle for incorporating a cytidine nucleotide into a growing oligonucleotide chain on an automated synthesizer.

Reagents:

  • N4-Benzoyl-5'-O-DMT-2'-deoxycytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite solution (in anhydrous acetonitrile)

  • Activator solution (e.g., 0.45 M Tetrazole in anhydrous acetonitrile)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Capping solution A (e.g., Acetic anhydride/Pyridine/THF) and Capping solution B (e.g., N-Methylimidazole/THF)

  • Oxidizing solution (e.g., Iodine in THF/Pyridine/Water)

  • Anhydrous acetonitrile (B52724) for washing

Workflow:

Start Start of Cycle (Solid support with 5'-DMT protected nucleoside) Deblock 1. Deblocking (Detritylation) (Removes 5'-DMT group) Start->Deblock Wash1 Wash (Acetonitrile) Deblock->Wash1 Couple 2. Coupling (Activated phosphoramidite reacts with 5'-OH) Wash1->Couple Wash2 Wash (Acetonitrile) Couple->Wash2 Cap 3. Capping (Acetylation of unreacted 5'-OH groups) Wash2->Cap Wash3 Wash (Acetonitrile) Cap->Wash3 Oxidize 4. Oxidation (P(III) to P(V)) Wash3->Oxidize Wash4 Wash (Acetonitrile) Oxidize->Wash4 End End of Cycle (Ready for next nucleotide addition) Wash4->End

Caption: Automated phosphoramidite synthesis cycle.

Detailed Steps:

  • Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with an acidic solution (e.g., 3% TCA in DCM). This exposes the 5'-hydroxyl group for the next coupling reaction. The orange-colored trityl cation released can be monitored spectrophotometrically to assess coupling efficiency from the previous cycle.

  • Coupling: The this compound phosphoramidite is activated by an activator (e.g., tetrazole) and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite (B83602) triester linkage.

  • Capping: To prevent the elongation of chains that failed to react in the coupling step ("failure sequences"), any unreacted 5'-hydroxyl groups are irreversibly capped by acetylation using a mixture of acetic anhydride and N-methylimidazole.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using an oxidizing agent, typically a solution of iodine in the presence of water and pyridine.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Conclusion

This compound has played a crucial and enduring role in the advancement of automated oligonucleotide synthesis. Its introduction as a standard protecting group for the exocyclic amine of cytidine was a key development that contributed to the robustness and reliability of the phosphoramidite chemistry. The benzoyl group's stability during the synthesis cycle and its predictable deprotection kinetics have made it an indispensable tool for researchers and developers in the fields of molecular biology, diagnostics, and therapeutics. While alternative protecting groups have been developed for specific applications, the legacy and continued widespread use of this compound underscore its fundamental importance in the synthesis of DNA and RNA. This guide provides a comprehensive overview of its history, chemistry, and practical application, serving as a valuable resource for professionals in the field.

References

The Cornerstone of RNA Synthesis: A Technical Guide to Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of RNA is a foundational technology in modern molecular biology, enabling advancements in therapeutics, diagnostics, and fundamental research. Unlike DNA synthesis, the presence of the 2'-hydroxyl group in ribonucleosides presents a significant chemical challenge, necessitating a sophisticated strategy of temporary chemical modifications known as "protecting groups." This technical guide provides an in-depth exploration of the fundamental principles of using protecting groups in solid-phase RNA synthesis, with a focus on the widely used phosphoramidite (B1245037) chemistry.

The Imperative for Protection in RNA Synthesis

The 2'-hydroxyl group of ribose is a nucleophile that can interfere with the desired 3'-to-5' phosphodiester bond formation during oligonucleotide synthesis. If left unprotected, it can lead to a number of undesirable side reactions, including:

  • Chain branching: The 2'-hydroxyl can react with the activated phosphoramidite, leading to the formation of a 2'-5' phosphodiester linkage and a branched RNA molecule.

  • Chain cleavage: The 2'-hydroxyl can attack the adjacent phosphodiester linkage, particularly under basic conditions used for deprotection, resulting in cleavage of the RNA chain.

  • Migration of the phosphodiester linkage: Under certain conditions, the phosphodiester linkage can migrate between the 2' and 3' positions.

To ensure the fidelity and integrity of the synthesized RNA molecule, a robust strategy of orthogonal protection is employed. This strategy involves the use of different classes of protecting groups for the various reactive moieties of the ribonucleoside phosphoramidite: the 5'-hydroxyl, the 2'-hydroxyl, the exocyclic amines of the nucleobases, and the phosphate (B84403) group itself. "Orthogonal" means that each class of protecting group can be removed under specific conditions without affecting the others, allowing for a controlled, stepwise synthesis and deprotection process.[1][2][3]

The Key Players: A Tour of Protecting Groups in RNA Synthesis

The success of solid-phase RNA synthesis hinges on the judicious selection and application of protecting groups. Each has distinct chemical properties that dictate its application and removal.

The Gatekeeper: 5'-Hydroxyl Protection

The 5'-hydroxyl group is the site of chain elongation. It is typically protected with an acid-labile group, most commonly the 4,4'-dimethoxytrityl (DMT) group. The DMT group is bulky, preventing reactions at the 5'-hydroxyl, and its removal with a mild acid (e.g., trichloroacetic acid or dichloroacetic acid) generates a bright orange-colored cation, which provides a convenient real-time spectrophotometric method for monitoring the coupling efficiency of each synthesis cycle.[4]

The Crucial Guardian: 2'-Hydroxyl Protection

The choice of the 2'-hydroxyl protecting group is the most critical decision in RNA synthesis, as it directly impacts coupling efficiency, synthesis time, and the final purity of the oligonucleotide.[5] The ideal 2'-hydroxyl protecting group must be:

  • Stable to the acidic conditions used for 5'-DMT removal.

  • Stable to the basic conditions used for the removal of base and phosphate protecting groups.

  • Efficiently and cleanly removable at the end of the synthesis under conditions that do not damage the RNA chain.

  • Not overly bulky to avoid steric hindrance during the coupling reaction.

Several 2'-hydroxyl protecting groups have been developed, with the most common being silyl (B83357) ethers and acetal-based groups.

  • tert-Butyldimethylsilyl (TBDMS): For a long time, TBDMS was the most widely used 2'-hydroxyl protecting group. It offers good stability but its bulkiness can lead to longer coupling times and lower coupling efficiencies, especially for longer RNA sequences.

  • Triisopropylsilyloxymethyl (TOM): The TOM group was developed to overcome the steric hindrance issues associated with TBDMS. The oxymethyl spacer positions the bulky triisopropylsilyl group further away from the reaction center, resulting in higher coupling efficiencies and shorter coupling times.

  • bis(2-Acetoxyethoxy)methyl (ACE): ACE chemistry represents a significant advancement in RNA synthesis. It utilizes an acid-labile 2'-ACE protecting group in conjunction with a fluoride-labile 5'-silyl protecting group, reversing the traditional protection strategy. This approach leads to very high coupling efficiencies and rapid synthesis cycles.

Shielding the Code: Exocyclic Amine Protection

The exocyclic amino groups of adenosine (B11128) (A), guanosine (B1672433) (G), and cytidine (B196190) (C) are nucleophilic and must be protected to prevent side reactions during synthesis. These protecting groups are typically acyl groups that are removed by treatment with a base at the end of the synthesis. Common protecting groups include:

  • Benzoyl (Bz) for Adenosine and Cytidine

  • Isobutyryl (iBu) for Guanosine

  • Acetyl (Ac) for Cytidine

  • Phenoxyacetyl (Pac)

  • Dimethylformamidine (dmf)

The choice of base protecting groups can influence the deprotection conditions and time. "Fast-deprotecting" groups like Pac and dmf allow for milder and quicker deprotection.

Securing the Backbone: Phosphate Protection

During the coupling step, a phosphite (B83602) triester linkage is formed, which is unstable. This is oxidized to a more stable phosphate triester. The non-bridging oxygen of the phosphate is protected, typically with a 2-cyanoethyl (CE) group. The cyanoethyl group is stable throughout the synthesis and is removed at the end by a β-elimination reaction under basic conditions.

Quantitative Comparison of Key 2'-Hydroxyl Protecting Groups

The choice of the 2'-hydroxyl protecting group significantly impacts the efficiency and speed of RNA synthesis. The following table summarizes key quantitative data for the most common protecting groups.

Protecting GroupTypical Coupling Efficiency (per step)Typical Coupling TimeDeprotection ConditionsKey AdvantagesKey Disadvantages
TBDMS 98-99%5-10 minutesFluoride (B91410) source (e.g., TEA·3HF) in DMSO or NMP, 65°C, 2.5 hoursWell-established chemistry, lower cost.Steric hindrance can lower coupling efficiency, especially for long RNAs.
TOM >99%2-5 minutesFluoride source (e.g., TEA·3HF) in DMSO, 65°C, 2.5 hoursHigher coupling efficiency and shorter coupling times than TBDMS.Higher cost than TBDMS.
ACE >99.5%1-2 minutesMildly acidic buffer (pH 3.8), 60°C, 30 minutesVery high coupling efficiency, rapid synthesis, mild deprotection.Requires a different 5'-protecting group strategy (fluoride-labile).

The Synthesis Workflow: A Step-by-Step Process

Solid-phase RNA synthesis is an iterative process, with each cycle adding one nucleotide to the growing chain. The general workflow is as follows:

RNA_Synthesis_Workflow cluster_cycle Automated Synthesis Cycle Deblocking 1. Deblocking (5'-DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Unreacted 5'-OH) Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Prevents Deletion Mutants Oxidation->Deblocking Stabilizes Backbone (for next cycle) End Full-Length Protected RNA Oxidation->End After final cycle Start Solid Support (CPG) Start->Deblocking Deprotection Cleavage and Deprotection End->Deprotection Purified_RNA Purified RNA Deprotection->Purified_RNA

Figure 1: Automated solid-phase RNA synthesis cycle.

This cyclical process is repeated until the desired RNA sequence is assembled. Following the final cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed in a series of chemical treatments.

Experimental Protocols

The following are detailed, generalized protocols for the key stages of solid-phase RNA synthesis using different 2'-hydroxyl protection strategies. Note: These are illustrative protocols and may require optimization based on the specific synthesizer, reagents, and RNA sequence.

Protocol 1: Solid-Phase RNA Synthesis using TBDMS-Protected Phosphoramidites

This protocol outlines the standard procedure for automated solid-phase RNA synthesis on a 1 µmol scale using 2'-O-TBDMS protected phosphoramidites.

Reagents:

  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)

  • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile

  • Phosphoramidites: 0.1 M solutions of 2'-O-TBDMS protected A, C, G, and U phosphoramidites in Acetonitrile

  • Capping Reagent A: Acetic Anhydride/Lutidine/THF

  • Capping Reagent B: 16% N-Methylimidazole in THF

  • Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water

  • Washing Solution: Anhydrous Acetonitrile

Procedure:

  • Synthesizer Setup: Load the appropriate phosphoramidite vials, solid support column, and reagent bottles onto the automated synthesizer.

  • Synthesis Program: Program the desired RNA sequence and initiate the synthesis protocol. The synthesizer will perform the following steps for each cycle:

    • Deblocking: The Deblocking Solution is passed through the column to remove the 5'-DMT group.

    • Coupling: The specific phosphoramidite and Activator are delivered to the column to couple the next base.

    • Capping: Capping Reagents A and B are delivered to acetylate any unreacted 5'-hydroxyl groups.

    • Oxidation: The Oxidizing Solution is passed through the column to convert the phosphite triester to a stable phosphate triester.

    • Washing: The column is washed with Acetonitrile between each step.

  • Final Deblocking (Optional): The final 5'-DMT group can be left on for purification ("Trityl-on") or removed ("Trityl-off").

TBDMS_Synthesis_Workflow Start Start with CPG-bound Nucleoside (5'-DMT on) Deblock 1. Deblocking (3% TCA in DCM) Start->Deblock Wash1 Wash (Acetonitrile) Deblock->Wash1 Couple 2. Coupling (TBDMS-Phosphoramidite + ETT) Wash1->Couple Wash2 Wash (Acetonitrile) Couple->Wash2 Cap 3. Capping (Acetic Anhydride/NMI) Wash2->Cap Wash3 Wash (Acetonitrile) Cap->Wash3 Oxidize 4. Oxidation (Iodine Solution) Wash3->Oxidize Wash4 Wash (Acetonitrile) Oxidize->Wash4 Next_Cycle Repeat for next nucleotide Wash4->Next_Cycle

Figure 2: TBDMS-based RNA synthesis cycle workflow.
Protocol 2: Cleavage and Deprotection of TBDMS-Protected RNA

Reagents:

  • Cleavage/Base Deprotection: Ammonium hydroxide/Methylamine (B109427) (AMA) solution (1:1, v/v) or Ethanolic Methylamine (EMAM).

  • 2'-TBDMS Deprotection: Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (B87167) (DMSO).

  • Quenching Buffer: e.g., 2M TEAA.

  • Precipitation: 3M Sodium Acetate (B1210297) and n-Butanol or Ethanol (B145695).

Procedure:

  • Cleavage and Base Deprotection:

    • Transfer the solid support to a vial and add AMA or EMAM solution.

    • Incubate at 65°C for 10-15 minutes (AMA) or at room temperature for 4 hours (EMAM).

    • Transfer the solution containing the cleaved and partially deprotected RNA to a new tube.

    • Dry the RNA pellet using a vacuum concentrator.

  • 2'-TBDMS Group Removal:

    • Dissolve the dried RNA pellet in anhydrous DMSO or NMP.

    • Add TEA·3HF and incubate at 65°C for 2.5 hours.

  • Quenching and Desalting:

    • Quench the reaction with an appropriate buffer.

    • Desalt the RNA using ethanol precipitation or a desalting column.

Protocol 3: Solid-Phase RNA Synthesis using TOM-Protected Phosphoramidites

The synthesis cycle for TOM-protected phosphoramidites is very similar to that for TBDMS, with the primary difference being a shorter coupling time.

Procedure:

  • Follow the procedure outlined in Protocol 5.1 , but reduce the coupling time to 2-5 minutes.

Protocol 4: Cleavage and Deprotection of TOM-Protected RNA

The deprotection procedure for TOM-protected RNA is identical to that for TBDMS-protected RNA.

Procedure:

  • Follow the procedure outlined in Protocol 5.2 .

Protocol 5: Solid-Phase RNA Synthesis using ACE Chemistry

ACE chemistry utilizes a different orthogonal protection strategy, requiring a fluoride-labile 5'-silyl protecting group and methyl phosphoramidites.

Reagents:

  • 5'-Deprotection: Triethylamine trihydrofluoride (TEA·3HF) in Acetonitrile.

  • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile.

  • Phosphoramidites: 0.1 M solutions of 2'-O-ACE, 5'-silyl protected A, C, G, and U methylphosphoramidites in Acetonitrile.

  • Capping and Oxidation: As in Protocol 5.1.

Procedure:

  • The automated synthesis cycle is modified to use a fluoride source for 5'-deprotection instead of an acid. The coupling times are typically very short (1-2 minutes).

ACE_Synthesis_Workflow Start Start with CPG-bound Nucleoside (5'-Silyl on) Deblock 1. Deblocking (TEA·3HF in Acetonitrile) Start->Deblock Wash1 Wash (Acetonitrile) Deblock->Wash1 Couple 2. Coupling (ACE-Phosphoramidite + ETT) Wash1->Couple Wash2 Wash (Acetonitrile) Couple->Wash2 Cap 3. Capping (Acetic Anhydride/NMI) Wash2->Cap Wash3 Wash (Acetonitrile) Cap->Wash3 Oxidize 4. Oxidation (Iodine Solution) Wash3->Oxidize Wash4 Wash (Acetonitrile) Oxidize->Wash4 Next_Cycle Repeat for next nucleotide Wash4->Next_Cycle

Figure 3: ACE-based RNA synthesis cycle workflow.
Protocol 6: Cleavage and Deprotection of ACE-Protected RNA

Reagents:

  • Phosphate Deprotection: 1 M Disodium-2-carbamoyl-2-cyanoethylene-1,1-dithiolate (S2Na2) in DMF.

  • Cleavage and Base Deprotection: 40% Methylamine in water.

  • 2'-ACE Deprotection: Mildly acidic buffer (e.g., 0.1 M acetate buffer, pH 3.8).

Procedure:

  • Phosphate Deprotection: Treat the solid support with the S2Na2 solution for 30 minutes.

  • Cleavage and Base Deprotection: Treat the support with 40% aqueous methylamine at 55°C for 10 minutes.

  • 2'-ACE Group Removal: Adjust the pH of the solution to 3.8 and incubate at 60°C for 30 minutes.

Logical Relationships in Protecting Group Strategy

The selection of a protecting group for one part of the molecule dictates the choices for the others. This network of dependencies is crucial for a successful synthesis.

Protecting_Group_Logic PG_Strategy Orthogonal Protecting Group Strategy Five_Prime_PG 5'-OH Protecting Group PG_Strategy->Five_Prime_PG Two_Prime_PG 2'-OH Protecting Group PG_Strategy->Two_Prime_PG Base_PG Exocyclic Amine Protecting Group PG_Strategy->Base_PG Phosphate_PG Phosphate Protecting Group PG_Strategy->Phosphate_PG DMT DMT (Acid-Labile) Five_Prime_PG->DMT Silyl_5 Silyl (Fluoride-Labile) Five_Prime_PG->Silyl_5 TBDMS TBDMS (Fluoride-Labile) Two_Prime_PG->TBDMS TOM TOM (Fluoride-Labile) Two_Prime_PG->TOM ACE ACE (Acid-Labile) Two_Prime_PG->ACE Standard_Base Standard (e.g., Bz, iBu) (Strong Base Labile) Base_PG->Standard_Base Fast_Deprotect_Base Fast Deprotect (e.g., Pac, dmf) (Mild Base Labile) Base_PG->Fast_Deprotect_Base Cyanoethyl Cyanoethyl (Base-Labile) Phosphate_PG->Cyanoethyl DMT->TBDMS compatible with DMT->TOM compatible with Silyl_5->ACE required for TBDMS->Standard_Base requires harsher deprotection TOM->Fast_Deprotect_Base allows milder deprotection ACE->Fast_Deprotect_Base compatible with

References

N-Benzoylcytidine as a Substrate for Uridine-Cytidine Kinase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Benzoylcytidine as a substrate for the enzyme uridine-cytidine kinase (UCK). Uridine-cytidine kinases, existing as two primary isoforms, UCK1 and UCK2, are pivotal enzymes in the pyrimidine (B1678525) salvage pathway, catalyzing the phosphorylation of uridine (B1682114) and cytidine (B196190) to their respective monophosphates. This initial phosphorylation is a rate-limiting step for the synthesis of pyrimidine triphosphates essential for RNA and DNA synthesis. This compound, a synthetic derivative of cytidine, has been identified as a substrate for both UCK1 and UCK2.[1][2][3] This guide will delve into the available data, outline detailed experimental protocols for the characterization of its phosphorylation, and present relevant biochemical pathways and experimental workflows.

Introduction to Uridine-Cytidine Kinase (UCK)

Uridine-cytidine kinase (EC 2.7.1.48) is a key enzyme in the pyrimidine salvage pathway, which allows cells to recycle nucleosides from the degradation of RNA and DNA.[4][5] This pathway is an alternative to the de novo synthesis of nucleotides. There are two main isoforms of UCK in humans:

  • UCK1: This isoform is ubiquitously expressed in various tissues.

  • UCK2: The expression of UCK2 is more restricted, with high levels found in the placenta and various types of tumor cells.

Both UCK1 and UCK2 catalyze the transfer of a phosphate (B84403) group from ATP or GTP to uridine or cytidine, forming uridine monophosphate (UMP) or cytidine monophosphate (CMP), respectively. The substrate promiscuity of these enzymes allows them to phosphorylate a variety of modified nucleoside analogs, a characteristic that is of significant interest in the development of antiviral and anticancer drugs.

This compound: A Substrate for UCK1 and UCK2

This compound (N4-Benzoylcytidine) is a chemically modified analog of cytidine. It has been confirmed in the scientific literature that this compound is phosphorylated by both human UCK1 and UCK2. This phosphorylation is the first and rate-limiting step for its potential incorporation into nucleic acids or its further metabolism.

Quantitative Data

While this compound is a known substrate of UCK1 and UCK2, a comprehensive search of the current scientific literature did not yield specific quantitative kinetic parameters (Km and Vmax) for this particular substrate. However, to provide a basis for comparison, the kinetic data for the natural substrates, uridine and cytidine, with both UCK isoforms are presented below. These values are essential for designing experiments to determine the kinetic constants for this compound.

Table 1: Kinetic Parameters of Human UCK1 and UCK2 with Natural Substrates

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Reference
UCK1 Uridine156136
Cytidine16064
UCK2 Uridine43000
Cytidine4500

Note: The kinetic values can vary depending on the experimental conditions (e.g., pH, temperature, ATP concentration).

Experimental Protocols

The following section provides a detailed methodology for determining the kinetic parameters of this compound with UCK1 and UCK2. This protocol is adapted from established methods for UCK activity assays.

Enzyme Activity Assay for this compound

This protocol describes a radiometric filter-binding assay to measure the phosphorylation of this compound by recombinant human UCK1 or UCK2.

3.1.1. Materials and Reagents

  • Recombinant human UCK1 and UCK2 (commercially available)

  • This compound

  • [γ-33P]ATP or [γ-32P]ATP

  • ATP solution

  • MgCl2

  • Tris-HCl buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • DEAE-cellulose filter papers (e.g., Whatman DE81)

  • Scintillation fluid

  • Ethanol

  • Ammonium (B1175870) formate

  • Liquid scintillation counter

3.1.2. Assay Procedure

  • Preparation of Reaction Mixture: Prepare a master mix containing Tris-HCl buffer (50 mM, pH 7.5), MgCl2 (5 mM), DTT (2 mM), BSA (0.1 mg/mL), and a fixed concentration of [γ-33P]ATP (e.g., 1 mM, with a specific activity of ~1000 cpm/pmol).

  • Substrate Dilutions: Prepare a series of dilutions of this compound in water or an appropriate buffer. The concentration range should span from approximately 0.1 to 10 times the expected Km value. A wide range (e.g., 1 µM to 5 mM) is recommended for initial experiments.

  • Enzyme Dilution: Dilute the recombinant UCK1 or UCK2 in an appropriate buffer to a concentration that results in a linear reaction rate for at least 30 minutes. The optimal enzyme concentration needs to be determined empirically.

  • Initiation of the Reaction: In a microcentrifuge tube or a 96-well plate, combine the reaction mixture, the this compound dilution, and water to the final volume minus the enzyme. Pre-incubate at 37°C for 5 minutes.

  • Start the Kinase Reaction: Add the diluted enzyme to initiate the reaction. The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the reaction at 37°C. The incubation time should be within the linear range of the reaction, which needs to be determined in preliminary experiments (e.g., 10, 20, and 30 minutes).

  • Termination of the Reaction: Stop the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a DEAE-cellulose filter paper (2x2 cm).

  • Washing the Filters: Immediately drop the filter papers into a beaker of 1 mM ammonium formate. Wash the filters three times for 10 minutes each in a large volume of 1 mM ammonium formate, followed by a final wash in ethanol. This washing procedure removes unreacted [γ-33P]ATP, while the phosphorylated, negatively charged this compound monophosphate binds to the positively charged DEAE paper.

  • Quantification: Dry the filter papers and place them in scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Convert the counts per minute (cpm) into pmoles of product formed using the specific activity of the [γ-33P]ATP. Plot the initial velocity (pmol/min) against the this compound concentration. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

Visualizations

Signaling and Metabolic Pathways

The following diagrams illustrate the pyrimidine salvage pathway where uridine-cytidine kinase plays a crucial role and a typical experimental workflow for determining enzyme kinetics.

Pyrimidine_Salvage_Pathway cluster_salvage Pyrimidine Salvage Pathway Uridine Uridine UCK Uridine-Cytidine Kinase (UCK1/UCK2) Uridine->UCK Cytidine Cytidine Cytidine->UCK NBenzoylcytidine This compound NBenzoylcytidine->UCK UMP UMP UCK->UMP ATP->ADP CMP CMP UCK->CMP ATP->ADP NBenzoyl_CMP N-Benzoyl-CMP UCK->NBenzoyl_CMP ATP->ADP UK UMP/CMP Kinase UMP->UK CMP->UK UDP UDP UK->UDP CDP CDP UK->CDP NDPK Nucleoside Diphosphate Kinase UDP->NDPK CDP->NDPK UTP UTP NDPK->UTP CTP CTP NDPK->CTP RNA_DNA RNA / DNA Synthesis UTP->RNA_DNA CTP->RNA_DNA

Caption: Pyrimidine Salvage Pathway showing the role of UCK.

Experimental_Workflow cluster_workflow Kinetic Assay Workflow for this compound A Prepare Reaction Mix (Buffer, MgCl2, DTT, BSA, [γ-33P]ATP) D Initiate Kinase Reaction A->D B Prepare Serial Dilutions of This compound B->D C Dilute UCK1 or UCK2 Enzyme C->D E Incubate at 37°C D->E F Terminate Reaction (Spot on DEAE filter paper) E->F G Wash Filters F->G H Quantify Radioactivity (Scintillation Counting) G->H I Data Analysis (Michaelis-Menten Plot) H->I J Determine Km and Vmax I->J

Caption: Experimental workflow for UCK kinetic analysis.

Conclusion

This compound is a recognized substrate for both UCK1 and UCK2, highlighting the potential for this modified nucleoside to enter the pyrimidine salvage pathway. While specific kinetic data for this compound is not currently available in the public domain, this guide provides a framework for its determination. The provided experimental protocol offers a robust method for researchers to characterize the enzymatic phosphorylation of this compound. Such data will be invaluable for understanding its metabolic fate and for the rational design of novel nucleoside analogs for therapeutic applications, particularly in oncology and virology where UCK activity is a key determinant of drug efficacy. The distinct expression patterns and kinetic properties of UCK1 and UCK2 underscore the importance of characterizing substrate activity with both isoforms to predict tissue-specific effects and potential therapeutic windows.

References

Methodological & Application

Application Notes and Protocols for N-Benzoylcytidine Phosphoramidite in Solid-Phase RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase oligonucleotide synthesis has become an indispensable tool in modern molecular biology, diagnostics, and therapeutics. The phosphoramidite (B1245037) method stands as the gold standard for the chemical synthesis of RNA, enabling the precise construction of custom sequences. This process relies on the sequential addition of 5'-O-dimethoxytrityl (DMT), 2'-O-protected nucleoside-3'-O-phosphoramidites to a growing chain attached to a solid support.

A critical aspect of this chemistry is the use of protecting groups on the exocyclic amines of the nucleobases (Adenine, Guanine, and Cytosine) to prevent unwanted side reactions during the synthesis cycle. N-Benzoylcytidine phosphoramidite is a widely utilized building block for incorporating cytidine (B196190) residues into synthetic RNA. The benzoyl (Bz) group provides robust protection during the acidic detritylation steps and the coupling/capping/oxidation cycles. However, its removal requires specific deprotection conditions compared to other more labile protecting groups.

These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound phosphoramidite in automated solid-phase RNA synthesis.

Application Notes

The N-benzoyl protecting group is a standard feature in RNA synthesis, offering stability throughout the iterative addition of nucleotides. While effective, its chemical properties necessitate specific considerations, particularly during the final deprotection step.

  • Chemical Stability: The benzoyl group on the N4 position of cytidine is stable to the acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane) used to remove the 5'-DMT group in each cycle.[1]

  • Coupling Efficiency: When used with an appropriate 2'-hydroxyl protecting group such as tert-butyldimethylsilyl (TBDMS) or [(triisopropylsilyl)oxy]methyl (TOM), this compound phosphoramidite can achieve high coupling efficiencies, often approaching 99%.[2][3] The steric bulk of the 2'-O-protecting group is a primary factor influencing coupling efficiency, more so than the N-benzoyl group itself.[4]

  • Deprotection: The primary consideration for using this compound is the final deprotection step. The benzoyl group is significantly more stable than other common protecting groups like acetyl (Ac) or phenoxyacetyl (Pac).[5][6] Standard deprotection with aqueous methylamine (B109427) can be slow and may lead to side reactions like transamination, especially for modified nucleosides.[7] Therefore, ammonium (B1175870) hydroxide (B78521) is the recommended reagent for the complete and clean removal of the benzoyl group from the synthesized oligonucleotide.[8][9]

Data Presentation

Table 1: Physicochemical and Purity Data for a Typical this compound Phosphoramidite Monomer
ParameterTypical ValueSource
Full Chemical Name N⁴-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-tert-butyldimethylsilyl-cytidine-3'-O-(2-cyanoethyl-N,N-diisopropylamino)phosphoramiditeGeneral Structure
Molecular Formula C₅₂H₆₈N₅O₉PSiCalculated
Molecular Weight 990.18 g/mol Calculated
HPLC Purity >98%[2][3]
³¹P NMR Purity >99%[2][3]
Appearance White to off-white powderGeneral Knowledge
Table 2: Comparison of Deprotection Conditions for Common Cytidine Protecting Groups
Protecting GroupReagentTypical ConditionsNotes
N-Benzoyl (Bz) Ammonium Hydroxide (conc.)8-16 hours at 55 °CStandard condition for complete removal.[8]
N-Benzoyl (Bz) Ethanolic Ammonia (B1221849)Slower than aqueous ammonia but offers selectivity.[5][6]Can be used when other sensitive groups are present.
N-Acetyl (Ac) Aqueous Methylamine (AMA)10 minutes at 65 °C"UltraFAST" deprotection.[10] Benzoyl groups are much more resistant to these conditions.
N-Phenoxyacetyl (Pac) Ammonium Hydroxide (conc.)2 hours at room temperatureConsidered a "fast" deprotecting group compared to Benzoyl.[5]

Experimental Protocols

Protocol 1: Automated Solid-Phase RNA Synthesis Cycle

This protocol outlines a single cycle of nucleotide addition using an automated DNA/RNA synthesizer. The process is repeated for each monomer in the desired sequence.

  • Preparation:

    • Dissolve this compound phosphoramidite and other required RNA phosphoramidites in anhydrous acetonitrile (B52724) to a final concentration of 0.1 M.

    • Ensure all other necessary reagents (deblocking, activation, capping, oxidation solutions) are fresh and correctly installed on the synthesizer.

    • Pack a synthesis column with the appropriate solid support (e.g., CPG) functionalized with the first nucleoside of the sequence.

  • Synthesis Cycle:

    • Step 1: Deblocking (Detritylation)

      • The 5'-DMT protecting group of the support-bound nucleoside is removed by treating the column with a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).[9] This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

      • The column is then washed thoroughly with anhydrous acetonitrile to remove the acid and the liberated trityl cation.

    • Step 2: Coupling

      • The this compound phosphoramidite solution is mixed with an activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.45 M 1H-Tetrazole) and delivered to the synthesis column.[4]

      • The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing RNA chain. A typical coupling time is 6-10 minutes.[4]

    • Step 3: Capping

      • Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, which would result in deletion sequences.

      • This is achieved by treating the support with a mixture of two capping solutions: typically acetic anhydride/pyridine/THF and N-methylimidazole in acetonitrile.[11]

    • Step 4: Oxidation

      • The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester.

      • This is accomplished by treating the support with a solution of 0.015-0.02 M iodine in a mixture of THF/pyridine/water.[11]

      • Following oxidation, the column is washed with acetonitrile, and the cycle is repeated with the next phosphoramidite.

Solid_Phase_RNA_Synthesis_Cycle cluster_0 Synthesis Cycle start Start Cycle: Growing Chain on Solid Support (5'-OH Free) coupling Step 2: Coupling start->coupling capping Step 3: Capping coupling->capping oxidation Step 4: Oxidation capping->oxidation end_cycle Chain Elongated by One Nucleotide (5'-DMT Protected) oxidation->end_cycle deblocking Step 1: Deblocking deblocking->start end_cycle->deblocking for next residue next_cycle Start Next Cycle end_cycle->next_cycle if final residue reagent_amidite This compound Phosphoramidite + Activator reagent_amidite->coupling reagent_cap Acetic Anhydride/ N-Methylimidazole reagent_cap->capping reagent_ox Iodine/H2O/Pyridine reagent_ox->oxidation reagent_deblock 3% TCA or DCA in DCM reagent_deblock->deblocking

Caption: Workflow of the automated solid-phase RNA synthesis cycle.

Protocol 2: Cleavage from Support and Deprotection of the Oligonucleotide

This protocol is performed after the full-length RNA sequence has been synthesized.

  • Cleavage and Base Deprotection:

    • Remove the synthesis column from the synthesizer and dry the solid support thoroughly with a stream of argon.

    • Place the support in a screw-cap vial.

    • Add concentrated ammonium hydroxide (~2 mL for a 1 µmol synthesis scale).

    • Seal the vial tightly and heat at 55 °C for 8 to 16 hours. This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases (including the N-benzoyl group from cytidine) and the cyanoethyl groups from the phosphate backbone.[8][9]

    • After incubation, cool the vial to room temperature. Transfer the supernatant containing the oligonucleotide to a new tube. Wash the support with 0.5 mL of water or ethanol (B145695)/water (1:1) and combine the solutions.

    • Dry the combined solution completely using a centrifugal vacuum evaporator.

  • 2'-Hydroxyl (TBDMS) Group Deprotection:

    • To the dried oligonucleotide pellet, add 115 µL of anhydrous DMSO and heat gently (e.g., 65 °C for 5 minutes) to fully dissolve the RNA.[10]

    • Add 60 µL of triethylamine (B128534) (TEA) and mix.

    • Add 75 µL of triethylamine trihydrofluoride (TEA·3HF) and mix gently.

    • Incubate the mixture at 65 °C for 2.5 hours to remove the 2'-O-TBDMS groups.[10]

    • Quench the reaction by adding an appropriate quenching buffer (e.g., provided by the reagent manufacturer).

  • Desalting/Purification:

    • The crude, fully deprotected RNA oligonucleotide is now ready for purification. Depending on the length and purity requirements, this can be done by HPLC (ion-exchange or reverse-phase) or polyacrylamide gel electrophoresis (PAGE).

    • Following purification, the RNA should be desalted using size-exclusion chromatography or ethanol precipitation.

Post_Synthesis_Workflow start Synthesized Oligo on Solid Support (Fully Protected) cleavage Step 1: Cleavage & Base Deprotection start->cleavage desilylation Step 2: 2'-OH Deprotection cleavage->desilylation reagent_nh3 Conc. NH4OH 55°C, 8-16h cleavage->reagent_nh3 purification Step 3: Purification & Desalting desilylation->purification reagent_tea3hf TEA·3HF / DMSO 65°C, 2.5h desilylation->reagent_tea3hf final Pure, Full-Length RNA purification->final reagent_hplc HPLC or PAGE purification->reagent_hplc

Caption: Post-synthesis cleavage and deprotection workflow for RNA.

References

Application Notes and Protocols for the Use of N-Benzoylcytidine in Automated DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Automated phosphoramidite (B1245037) chemistry is the cornerstone of modern DNA synthesis, enabling the rapid and efficient production of custom oligonucleotides for a vast array of applications in research, diagnostics, and therapeutics. The success of this methodology hinges on the strategic use of protecting groups to ensure sequence fidelity. N-Benzoylcytidine (Bz-dC) is a widely utilized protected nucleoside phosphoramidite for the incorporation of deoxycytidine residues. The benzoyl (Bz) group provides robust protection for the exocyclic amine of cytidine (B196190) during the synthesis cycles. This document provides detailed protocols and technical data for the effective use of this compound phosphoramidite in automated DNA synthesis.

Data Presentation

The efficiency of coupling and the conditions for deprotection are critical parameters in oligonucleotide synthesis. The following tables summarize key quantitative data for the use of this compound phosphoramidite.

Table 1: Coupling Efficiency of N-Benzoyl-Protected Phosphoramidites

The coupling efficiency of each phosphoramidite addition is a critical determinant of the overall yield and purity of the final oligonucleotide. High stepwise coupling efficiencies are essential, particularly for the synthesis of long oligonucleotides[1]. While efficiencies can be sequence and instrument-dependent, a well-maintained automated synthesizer with high-quality reagents should yield consistently high coupling rates.

PhosphoramiditeAverage Coupling Efficiency (%)Notes
This compound (Bz-dC)>98.0Representative efficiency for standard benzoyl-protected phosphoramidites. Actual efficiency can be influenced by synthesizer maintenance, reagent quality, and sequence context.[2]
Standard DNA Phosphoramidites>99.0Generally expected coupling efficiency for standard dA, dG, and dT phosphoramidites under optimized conditions.
Table 2: Comparison of Deprotection Methods for Oligonucleotides Containing this compound

The final deprotection step removes the protecting groups from the nucleobases and the phosphate (B84403) backbone, and cleaves the oligonucleotide from the solid support. The choice of deprotection method is critical for obtaining a high-purity final product, especially when using this compound.

Deprotection ReagentTemperature (°C)Time (hours)This compound (Bz-dC) Outcome
Concentrated Ammonium (B1175870) Hydroxide (B78521)5516Standard Deprotection: Complete removal of the benzoyl group. This is the traditional and most widely used method for oligonucleotides containing Bz-dC.[3]
Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v)650.17 (10 min)UltraFAST Deprotection: Leads to a significant side reaction where the benzoyl group is partially displaced by methylamine, resulting in approximately 5% formation of N4-Methyl-deoxycytidine (N4-Me-dC).[][5] This modification can be problematic for many applications. It is recommended to use Acetyl-dC (Ac-dC) with AMA.

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound phosphoramidite in a standard automated DNA synthesis workflow.

Protocol 1: Automated Oligonucleotide Synthesis Cycle

This protocol outlines the four main steps of the phosphoramidite cycle on an automated DNA synthesizer.

1. Reagent Preparation:

  • This compound Phosphoramidite Solution: Prepare a 0.1 M solution of this compound-CE phosphoramidite in anhydrous acetonitrile (B52724). Ensure the solvent has a low water content (<30 ppm).

  • Activator Solution: A 0.45 M solution of 1H-Tetrazole in acetonitrile is commonly used. Other activators like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) can also be used.

  • Capping Solutions:

  • Oxidizer Solution: 0.02 M Iodine in THF/Water/Pyridine.

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).

2. Synthesis Cycle:

  • Step 1: Deblocking (Detritylation)

    • The solid support with the growing oligonucleotide chain is treated with the deblocking solution to remove the 5'-dimethoxytrityl (DMT) protecting group.

    • The column is then washed extensively with anhydrous acetonitrile to remove the acid and the liberated trityl cation.

  • Step 2: Coupling

    • The this compound phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column.

    • The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • A typical coupling time is 2-5 minutes. For sterically hindered phosphoramidites or to maximize efficiency, this time can be extended.

  • Step 3: Capping

    • To prevent the elongation of unreacted chains (failure sequences), the column is treated with the capping solutions.

    • This step acetylates any unreacted 5'-hydroxyl groups, rendering them inert for subsequent coupling steps.

  • Step 4: Oxidation

    • The newly formed phosphite (B83602) triester linkage is unstable and is oxidized to a more stable pentavalent phosphate triester.

    • The oxidizer solution is delivered to the column. The reaction is typically complete within 30 seconds.

    • The column is washed with acetonitrile.

The cycle is repeated until the desired oligonucleotide sequence is synthesized.

Protocol 2: Cleavage and Deprotection

Method A: Standard Deprotection (Recommended for Bz-dC)

  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add concentrated ammonium hydroxide (28-30%) to the vial, ensuring the support is fully submerged.

  • Seal the vial tightly and heat at 55°C for 16 hours.

  • Allow the vial to cool to room temperature.

  • Carefully open the vial and transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new tube.

  • Wash the support with nuclease-free water and combine the wash with the solution from the previous step.

  • Dry the oligonucleotide solution using a vacuum concentrator.

  • Resuspend the oligonucleotide pellet in nuclease-free water for quantification and downstream applications.

Method B: UltraFAST Deprotection (Caution Advised with Bz-dC)

  • Transfer the solid support to a screw-cap vial.

  • Prepare the AMA deprotection reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine.

  • Add the AMA solution to the solid support.

  • Seal the vial and heat at 65°C for 10 minutes.

  • Cool the vial and process the oligonucleotide solution as described in Method A (steps 5-8).

  • Note: Be aware of the potential for ~5% N4-Me-dC side product formation.

Mandatory Visualization

Diagram 1: Automated DNA Synthesis Workflow

G cluster_0 Automated Synthesis Cycle Deblocking Step 1: Deblocking (DMT Removal) Coupling Step 2: Coupling (Add Bz-dC Phosphoramidite + Activator) Deblocking->Coupling WASH Capping Step 3: Capping (Block Failure Sequences) Coupling->Capping Oxidation Step 4: Oxidation (Stabilize Phosphate Linkage) Capping->Oxidation Oxidation->Deblocking Repeat for next cycle End Final Oligonucleotide (Cleavage & Deprotection) Oxidation->End Final Cycle Start Start Synthesis (Solid Support with first nucleoside) Start->Deblocking

Caption: Workflow of the four-step automated DNA synthesis cycle using phosphoramidite chemistry.

Diagram 2: Deprotection Pathway for this compound

G cluster_deprotection Deprotection Options Oligo Oligonucleotide on Support (with Bz-dC) Ammonia Standard: Ammonium Hydroxide (55°C, 16h) Oligo->Ammonia AMA UltraFAST: AMA (65°C, 10 min) Oligo->AMA Product_dC Desired Product: deoxyCytidine Ammonia->Product_dC Clean Conversion AMA->Product_dC ~95% Product_Me_dC Side Product: ~5% N4-Methyl-dC AMA->Product_Me_dC ~5% Transamination

Caption: Decision pathway for the deprotection of oligonucleotides containing this compound.

References

Application of N-Benzoylcytidine in Antisense Oligonucleotide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoylcytidine is a critical reagent in the chemical synthesis of antisense oligonucleotides, serving as a protected building block for the incorporation of deoxycytidine or cytidine (B196190) residues into the growing nucleic acid chain. The benzoyl (Bz) group provides robust protection for the exocyclic amine of cytosine during the iterative cycles of solid-phase phosphoramidite (B1245037) chemistry. This protection is essential to prevent unwanted side reactions during the coupling, capping, and oxidation steps of oligonucleotide synthesis. The selection of the appropriate protecting group strategy is paramount to achieving high yield and purity of the final antisense oligonucleotide product. These application notes provide a comprehensive overview of the use of this compound, including detailed experimental protocols, comparative data, and visual workflows to guide researchers in this field.

Data Presentation

The efficiency of oligonucleotide synthesis is influenced by numerous factors, including the choice of protecting groups for the nucleobases. While this compound is a widely used and effective protecting group, alternatives such as N-Acetylcytidine are often employed, particularly when milder or faster deprotection conditions are required. The following table summarizes typical performance metrics associated with the use of this compound in solid-phase oligonucleotide synthesis and provides a qualitative comparison with N-Acetylcytidine.

ParameterThis compound (Bz-dC)N-Acetylcytidine (Ac-dC)Notes
Coupling Efficiency >98%>98%Both protecting groups generally allow for high coupling efficiencies under optimized conditions.
Deprotection Conditions Standard: Concentrated Ammonium (B1175870) Hydroxide (B78521) (NH₄OH), 55°C, 8-16 hours.Standard: Concentrated NH₄OH, 55°C, 8-16 hours. Fast: Ammonium Hydroxide/Methylamine (AMA), 65°C, 10-15 minutes.This compound is susceptible to transamination with methylamine, making N-Acetylcytidine the preferred choice for rapid deprotection protocols using AMA[1][2].
Overall Synthesis Yield Good to ExcellentGood to ExcellentThe final yield is highly dependent on the length and sequence of the oligonucleotide, as well as the efficiency of each synthesis cycle and the purification method.
Purity (Post-Purification) High (>90-95% achievable with HPLC)High (>90-95% achievable with HPLC)Purity is primarily determined by the success of the capping step and the subsequent purification method. Incomplete deprotection of the benzoyl group can lead to impurities.
Side Reactions Potential for transamination with primary amines (e.g., methylamine) during deprotection.Less prone to side reactions under fast deprotection conditions with AMA.The choice between Bz-dC and Ac-dC often depends on the desired deprotection strategy and the presence of other sensitive modifications on the oligonucleotide.

Experimental Protocols

I. Solid-Phase Synthesis of an Antisense Oligonucleotide (20-mer) using this compound Phosphoramidite

This protocol outlines the automated solid-phase synthesis of a 20-mer DNA antisense oligonucleotide using standard phosphoramidite chemistry with this compound.

Materials:

  • Solid Support: Controlled Pore Glass (CPG) functionalized with the initial nucleoside (e.g., DMT-dT-CPG).

  • Phosphoramidites: 5'-O-DMT-N-benzoyl-2'-deoxycytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite (DMT-dC(Bz)-CE Phosphoramidite), and corresponding phosphoramidites for dA, dG, and T.

  • Activator: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile (B52724).

  • Deblocking Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

  • Capping Reagents:

    • Cap A: Acetic anhydride/Pyridine/Tetrahydrofuran (THF)

    • Cap B: 16% N-Methylimidazole in THF

  • Oxidizing Reagent: 0.02 M Iodine in THF/Water/Pyridine.

  • Solvents: Anhydrous acetonitrile, Dichloromethane (DCM).

Procedure (Automated Synthesizer Cycle):

  • Step 1: Detritylation (Deblocking)

    • The solid support is treated with the deblocking reagent (3% TCA in DCM) to remove the acid-labile dimethoxytrityl (DMT) group from the 5'-hydroxyl of the immobilized nucleoside.

    • The column is washed thoroughly with anhydrous acetonitrile to remove the TCA and the cleaved DMT cation. The orange color of the DMT cation can be quantified to monitor coupling efficiency.

  • Step 2: Coupling

    • The DMT-dC(Bz)-CE phosphoramidite (or other desired phosphoramidite) and the activator solution are delivered simultaneously to the synthesis column.

    • The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Reaction Time: 30-60 seconds.

    • The column is washed with anhydrous acetonitrile.

  • Step 3: Capping

    • A mixture of Cap A and Cap B is delivered to the column to acetylate any unreacted 5'-hydroxyl groups. This prevents the formation of deletion mutants in the final product.

    • Reaction Time: 20-30 seconds.

    • The column is washed with anhydrous acetonitrile.

  • Step 4: Oxidation

    • The oxidizing reagent is delivered to the column to oxidize the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.

    • Reaction Time: 20-30 seconds.

    • The column is washed with anhydrous acetonitrile.

  • Repeat: Steps 1-4 are repeated for each subsequent nucleotide addition until the desired 20-mer sequence is synthesized.

II. Cleavage and Deprotection of the this compound containing Oligonucleotide

This protocol describes the cleavage of the synthesized oligonucleotide from the solid support and the removal of all protecting groups, including the benzoyl groups from the cytidine residues.

Materials:

  • Concentrated Ammonium Hydroxide (28-30% NH₃ in water).

  • Sealed, pressure-resistant vial.

  • Heating block or oven.

Procedure:

  • Cleavage from Solid Support:

    • Transfer the CPG solid support containing the synthesized oligonucleotide into a sealed vial.

    • Add 1-2 mL of concentrated ammonium hydroxide to the vial.

    • Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support.

  • Deprotection:

    • Ensure the vial is tightly sealed.

    • Heat the vial at 55°C for 8-16 hours. This step removes the cyanoethyl phosphate protecting groups and the benzoyl protecting groups from the nucleobases.

    • Caution: This step should be performed in a well-ventilated fume hood as it generates ammonia (B1221849) gas under pressure.

  • Work-up:

    • Allow the vial to cool completely to room temperature before opening.

    • Carefully open the vial and transfer the ammoniacal solution containing the deprotected oligonucleotide to a new tube.

    • The crude oligonucleotide solution can then be dried down (e.g., using a SpeedVac) and subsequently purified by methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Visualizations

Signaling Pathway Diagram

KRAS_MAPK_Pathway_Inhibition Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) KRAS_Protein KRAS Protein RTK->KRAS_Protein Activation KRAS_mRNA KRAS mRNA Ribosome Ribosome KRAS_mRNA->Ribosome Translation RNaseH RNase H KRAS_mRNA->RNaseH Ribosome->KRAS_Protein RAF RAF KRAS_Protein->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors ASO Antisense Oligonucleotide (targeting KRAS mRNA) ASO->KRAS_mRNA Hybridization RNaseH->KRAS_mRNA Degradation Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival

Caption: Inhibition of the KRAS/MAPK signaling pathway by an antisense oligonucleotide.

Experimental Workflow Diagram

ASO_Synthesis_Workflow Start Start: Functionalized Solid Support Synthesis_Cycle Automated Solid-Phase Synthesis Cycle (Phosphoramidite Chemistry) Start->Synthesis_Cycle Deblocking 1. Detritylation (DMT Removal) Synthesis_Cycle->Deblocking Coupling 2. Coupling (DMT-dC(Bz)-CE Phosphoramidite) Deblocking->Coupling Capping 3. Capping (Unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Repeat Repeat for each nucleotide Oxidation->Repeat Repeat->Deblocking Next cycle Cleavage_Deprotection Cleavage & Deprotection (Concentrated NH₄OH) Repeat->Cleavage_Deprotection Synthesis complete Purification Purification (e.g., HPLC) Cleavage_Deprotection->Purification Analysis Quality Control & Analysis (Mass Spectrometry, HPLC) Purification->Analysis Final_Product Final Product: Purified Antisense Oligonucleotide Analysis->Final_Product

Caption: Workflow for antisense oligonucleotide synthesis using this compound.

Conclusion

This compound remains a cornerstone for the synthesis of antisense oligonucleotides via the phosphoramidite method due to its reliable performance and high coupling efficiencies. However, the choice of cytidine protecting group should be carefully considered in the context of the overall synthetic and deprotection strategy. For applications requiring rapid deprotection or compatibility with base-sensitive modifications, alternative protecting groups such as N-Acetylcytidine may offer advantages. The protocols and workflows provided herein serve as a detailed guide for researchers to successfully synthesize and deprotect antisense oligonucleotides containing this compound, facilitating the development of novel nucleic acid-based therapeutics and research tools.

References

Application Notes and Protocols for the Step-by-Step Synthesis of Modified Oligonucleotides using N-Benzoylcytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of modified oligonucleotides is a cornerstone of modern biotechnology and drug development. These synthetic nucleic acid fragments are indispensable tools for a wide range of applications, including polymerase chain reaction (PCR), DNA sequencing, gene silencing, and therapeutics. The phosphoramidite (B1245037) method, performed on a solid support, is the universally adopted approach for oligonucleotide synthesis due to its high efficiency and amenability to automation.[1][2] This method involves a four-step cycle of deblocking, coupling, capping, and oxidation to sequentially add nucleoside phosphoramidite building blocks to a growing oligonucleotide chain.[1]

A critical aspect of this process is the use of protecting groups on the exocyclic amines of the nucleobases (adenine, guanine, and cytosine) to prevent unwanted side reactions during synthesis.[3][4] For cytidine (B196190), the N4-amino group is commonly protected with a benzoyl (Bz) group, forming N-Benzoylcytidine. This protecting group is stable throughout the synthesis cycles but can be efficiently removed during the final deprotection step.

These application notes provide a detailed, step-by-step protocol for the synthesis of modified oligonucleotides incorporating this compound using the phosphoramidite method.

Data Presentation

The following tables summarize the representative quantitative data for the solid-phase synthesis of a modified oligonucleotide containing this compound. These values are typical for standard phosphoramidite chemistry and may vary depending on the specific synthesizer, reagents, and the sequence being synthesized.

Table 1: Reagent Concentrations and Volumes for a 1 µmol Synthesis Scale

ReagentConcentrationVolume per Cycle (µL)Purpose
Deblocking Solution (3% Trichloroacetic Acid in Dichloromethane)3% (w/v)200Removal of the 5'-DMT protecting group
This compound Phosphoramidite0.1 M50Monomer for coupling
Activator (0.45 M Tetrazole in Acetonitrile)0.45 M100Activation of the phosphoramidite
Capping Solution A (Acetic Anhydride/Lutidine/THF)10/10/80 (v/v/v)50Capping of unreacted 5'-hydroxyls
Capping Solution B (16% N-Methylimidazole in THF)16% (v/v)50Catalyst for capping
Oxidizing Solution (0.02 M Iodine in THF/Pyridine/Water)0.02 M100Oxidation of the phosphite (B83602) triester

Table 2: Typical Synthesis Cycle Parameters

StepReagent(s)Time (seconds)
Deblocking3% TCA in DCM60-120
CouplingPhosphoramidite + Activator120-300
CappingCapping Solutions A and B30-60
OxidationOxidizing Solution30-60

Table 3: Post-Synthesis Deprotection and Cleavage Conditions

StepReagentTemperature (°C)Time (hours)
Cleavage and DeprotectionConcentrated Ammonium (B1175870) Hydroxide (B78521)558-16
Alternative Deprotection0.5 M LiOH in Methanol (B129727) / 3.5 M Triethylamine (B128534) in Methanol (1:10 v/v)751

Experimental Protocols

Protocol 1: Synthesis of the N-Benzoyl-5'-O-DMT-2'-deoxycytidine-3'-O-(N,N-diisopropyl-β-cyanoethyl) phosphoramidite

This protocol describes the synthesis of the this compound phosphoramidite building block.

Materials:

  • 5'-O-(4,4'-dimethoxytrityl)-N-benzoyl-2'-deoxycytidine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile (B52724)

  • Saturated aqueous Sodium Bicarbonate

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • Co-evaporate the 5'-O-(4,4'-dimethoxytrityl)-N-benzoyl-2'-deoxycytidine with anhydrous acetonitrile and then dissolve in anhydrous DCM.

  • Add DIPEA to the solution.

  • Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise to the stirring solution under an inert atmosphere (e.g., Argon).

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench it by the addition of saturated aqueous sodium bicarbonate.

  • Extract the product with DCM, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure this compound phosphoramidite.

Protocol 2: Automated Solid-Phase Synthesis of a Modified Oligonucleotide

This protocol outlines the automated synthesis cycle for incorporating an this compound monomer into a growing oligonucleotide chain on a solid support.

Materials:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside.

  • This compound phosphoramidite solution (0.1 M in anhydrous acetonitrile).

  • Standard phosphoramidite solutions (e.g., dA-Bz, dG-iBu, T).

  • Deblocking solution (3% Trichloroacetic acid in Dichloromethane).

  • Activator solution (e.g., 0.45 M Tetrazole in acetonitrile).

  • Capping solutions (A and B).

  • Oxidizing solution (0.02 M Iodine in THF/Pyridine/Water).

  • Anhydrous acetonitrile for washing.

Procedure (performed by an automated DNA synthesizer):

  • Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) group from the nucleoside attached to the solid support by treating it with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

  • Coupling: The this compound phosphoramidite is activated by the activator solution and then delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.

  • Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are blocked by acetylation using the capping solutions.

  • Oxidation: The unstable phosphite triester linkage is converted to a more stable phosphotriester linkage by oxidation with the oxidizing solution.

  • Wash: The solid support is washed with anhydrous acetonitrile between each step to remove excess reagents and byproducts.

  • This four-step cycle is repeated for each subsequent monomer until the desired oligonucleotide sequence is assembled.

Protocol 3: Cleavage and Deprotection of the Synthesized Oligonucleotide

This protocol describes the final step to release the oligonucleotide from the solid support and remove all protecting groups.

Materials:

  • Concentrated ammonium hydroxide.

  • Optional: 0.5 M Lithium hydroxide in methanol and 3.5 M Triethylamine in methanol.

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

  • Add concentrated ammonium hydroxide to the vial.

  • Heat the vial at 55°C for 8-16 hours. This treatment cleaves the oligonucleotide from the solid support and removes the benzoyl protecting groups from the cytidine bases, as well as other base and phosphate (B84403) protecting groups.

  • Alternative Deprotection: For certain applications, a mixture of 0.5 M aqueous lithium hydroxide and 3.5 M triethylamine in methanol (in a 1:10 volume ratio) can be used at 75°C for 1 hour.

  • After cooling, carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • The crude oligonucleotide solution can then be dried and subsequently purified by methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Visualizations

Oligonucleotide_Synthesis_Workflow cluster_synthesis_cycle Automated Synthesis Cycle start Start with Solid Support deblocking 1. Deblocking (DMT Removal) start->deblocking coupling 2. Coupling (Add this compound Phosphoramidite) deblocking->coupling capping 3. Capping (Block Failures) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation repeat Repeat Cycle for Next Nucleotide oxidation->repeat repeat->deblocking Add another nucleotide cleavage Cleavage from Solid Support repeat->cleavage Synthesis Complete deprotection Deprotection (Removal of Benzoyl and other groups) cleavage->deprotection purification Purification (HPLC/PAGE) deprotection->purification final_product Final Modified Oligonucleotide purification->final_product

Caption: Workflow for modified oligonucleotide synthesis.

Coupling_Reaction_Pathway ss Solid Support 3'-O-Nucleoside-5'-OH coupled Coupled Product 5'-O-P(OR)-O-3' ss->coupled Nucleophilic Attack pa This compound Phosphoramidite P(OR)(NiPr2) activated_pa Activated Phosphoramidite P(OR)(Tetrazolide) pa->activated_pa Activation act Activator (Tetrazole) act->activated_pa activated_pa->coupled

References

N-Benzoylcytidine: A Cornerstone in the Synthesis of siRNA and Therapeutic Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Benzoylcytidine plays a pivotal role as a protected nucleoside building block in the chemical synthesis of ribonucleic acid (RNA), including small interfering RNA (siRNA) and therapeutic oligonucleotides. Its primary function is to safeguard the exocyclic amine of cytidine (B196190) during the automated solid-phase phosphoramidite (B1245037) synthesis process. The benzoyl (Bz) protecting group is crucial for preventing unwanted side reactions during the oligonucleotide chain elongation, ensuring the fidelity of the final sequence. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of therapeutic RNA oligonucleotides.

Data Presentation: A Comparative Overview

The choice of protecting groups for nucleobases is a critical parameter in oligonucleotide synthesis, impacting coupling efficiency, deprotection conditions, and the purity of the final product. The following table summarizes key quantitative data associated with the use of this compound in solid-phase RNA synthesis.

ParameterThis compound (Bz-C)N-Acetylcytidine (Ac-C)Reference
Average Coupling Efficiency >98%>98%[1][]
Deprotection Conditions Concentrated ammonium (B1175870) hydroxide (B78521) or methylamine (B109427)Milder conditions (e.g., AMA - Ammonium hydroxide/40% Methylamine)[3][4]
Deprotection Time 4-8 hours at 55-65°C10-15 minutes at 65°C (UltraFAST)[3][4]
Potential Side Reactions Transamination with certain deprotection agents (e.g., EDA)Base modification if used with AMA in UltraFAST deprotection[3][5]
Purity (Post-Purification) High, dependent on purification methodHigh, dependent on purification method[1]

Experimental Protocols

The synthesis of RNA oligonucleotides using this compound phosphoramidite follows a cyclical process of deblocking, coupling, capping, and oxidation. The following protocols outline the key steps in this workflow.

Preparation of the Solid Support

The synthesis begins with a solid support, typically controlled pore glass (CPG), functionalized with the first nucleoside of the sequence. This support provides the foundation for the step-wise assembly of the oligonucleotide chain.[6]

The Synthesis Cycle

The automated synthesis cycle consists of four main steps that are repeated for each nucleotide addition:

  • Deblocking (Detritylation): The 5'-hydroxyl group of the support-bound nucleoside is deprotected by treatment with an acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.[] This exposes the 5'-hydroxyl for the subsequent coupling reaction.

  • Coupling: The this compound phosphoramidite (or other protected nucleoside phosphoramidite) is activated by a weak acid, such as tetrazole or a derivative, and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[1][]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent, commonly a mixture of acetic anhydride (B1165640) and N-methylimidazole. This prevents the formation of deletion mutants (n-1 sequences) in the final product.[1]

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.[]

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Cleavage and Deprotection

Upon completion of the synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.

  • Cleavage from Support and Base Deprotection: The solid support is treated with a basic solution, most commonly concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[3][4] This one-step process cleaves the oligonucleotide from the support and removes the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases, including the benzoyl group from cytidine. For this compound, this typically requires heating at 55-65°C for several hours.[8]

  • 2'-Hydroxyl Deprotection: The protecting groups on the 2'-hydroxyl of the ribose sugars (e.g., TBDMS or TOM) are removed. This is a critical step for RNA synthesis and is usually achieved using a fluoride-containing reagent such as triethylamine (B128534) trihydrofluoride (TEA·3HF) or tetrabutylammonium (B224687) fluoride (B91410) (TBAF).[4][9]

Purification and Analysis

The final oligonucleotide product is typically purified using techniques such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length product from shorter sequences and other impurities. The identity and purity of the final product are confirmed by methods like mass spectrometry and analytical HPLC.

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes involved in the synthesis and application of siRNA and therapeutic oligonucleotides using this compound.

Oligonucleotide_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing start 1. Solid Support (First Nucleoside) deblocking 2. Deblocking (Acid Treatment) start->deblocking coupling 3. Coupling (N-Bz-Cytidine Phosphoramidite) deblocking->coupling capping 4. Capping (Acetic Anhydride) coupling->capping oxidation 5. Oxidation (Iodine Solution) capping->oxidation repeat Repeat Cycle (n-1 times) oxidation->repeat Add next nucleotide repeat->deblocking cleavage 6. Cleavage & Base Deprotection (Ammonium Hydroxide) repeat->cleavage deprotection_2OH 7. 2'-OH Deprotection (Fluoride Reagent) cleavage->deprotection_2OH purification 8. Purification (HPLC/PAGE) deprotection_2OH->purification analysis 9. Analysis (Mass Spec/HPLC) purification->analysis final_product Final Oligonucleotide analysis->final_product

Caption: Automated solid-phase synthesis workflow for oligonucleotides.

Caption: Key steps in the phosphoramidite synthesis cycle.

siRNA_Mechanism_of_Action siRNA Synthetic siRNA (Sense & Antisense Strands) RISC_loading RISC Loading siRNA->RISC_loading RISC_active Activated RISC (Antisense Strand) RISC_loading->RISC_active Sense strand discarded cleavage mRNA Cleavage RISC_active->cleavage mRNA Target mRNA mRNA->cleavage degradation mRNA Degradation cleavage->degradation no_protein No Protein Translation degradation->no_protein

Caption: Simplified signaling pathway for siRNA-mediated gene silencing.

References

Procedure for benzoyl group deprotection in N-Benzoylcytidine.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Deprotection of N-Benzoylcytidine

Introduction

The N4-benzoyl group (Bz) is a widely utilized protecting group for the exocyclic amine of cytidine (B196190) in the chemical synthesis of nucleosides, nucleotides, and particularly oligonucleotides.[1] Its primary function is to prevent unwanted side reactions during critical synthetic steps, such as phosphitylation and oligonucleotide chain elongation. The final and crucial step in these synthetic schemes is the complete and efficient removal of the benzoyl group to yield the native cytidine residue.

The deprotection of this compound is typically achieved via basic hydrolysis, with the choice of reagent and conditions dictated by the sensitivity of the overall molecule, including other protecting groups on the sugar moiety or phosphate (B84403) backbone.[2] This document outlines the most common and effective protocols for the deprotection of this compound, providing quantitative data and detailed experimental procedures for researchers in synthetic chemistry and drug development.

Data Presentation: Comparison of Deprotection Methods

The selection of a deprotection strategy depends on the desired speed and the stability of the nucleoside or oligonucleotide to the reaction conditions. The following table summarizes common methodologies for the removal of the N-benzoyl group from cytidine.

Deprotection MethodReagent CompositionTemperatureTimeTypical YieldKey Considerations
Standard Ammonolysis Concentrated Ammonium (B1175870) Hydroxide (B78521) (28-33%)Room Temp. - 65°C2 - 17 hours>90%Traditional, reliable method. Higher temperatures significantly reduce reaction time.[2][3]
UltraFAST Deprotection Ammonium Hydroxide / 40% aq. Methylamine (AMA) (1:1, v/v)65°C5 - 10 minutes>95%Significantly faster than standard ammonolysis.[3][4] Note: Use of N-acetyl-dC is recommended over N-benzoyl-dC in oligonucleotide synthesis with this method to prevent base modification.[3][4]
Mild Deprotection 0.05 M Potassium Carbonate (K₂CO₃) in MethanolRoom Temp.4 hoursHighSuitable for molecules with base-sensitive functionalities.[2][3]
Ethanolic Ammonia Concentrated Ammonium Hydroxide / Ethanol (B145695) (e.g., 3:1 v/v)Room Temp. - 55°C~2 hoursHighOffers high selectivity when other, more labile protecting groups are present.[5]

Experimental Protocols

Protocol 1: Standard Deprotection using Concentrated Ammonium Hydroxide

This protocol describes the conventional method for removing the N-benzoyl group using aqueous ammonia.

Materials:

  • This compound derivative

  • Concentrated Ammonium Hydroxide (28-33% NH₃ in water)

  • Co-solvent (e.g., ethanol, methanol, or pyridine) if solubility is low

  • Sealed reaction vessel (pressure-rated for elevated temperatures)

  • Rotary evaporator

  • Analytical tools: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)

Procedure:

  • Dissolve the this compound substrate in a minimal amount of co-solvent in the reaction vessel. If the substrate is readily soluble in aqueous ammonia, this step may be omitted.

  • Add concentrated ammonium hydroxide to the vessel. A typical ratio is 1 part organic solvent to 4 parts ammonium hydroxide.

  • Seal the vessel tightly. Caution: Ensure the vessel is appropriate for the chosen temperature and resulting pressure.

  • Stir the reaction mixture. For room temperature deprotection, stir for 12-17 hours. For accelerated deprotection, heat the mixture to 55-65°C for 2-8 hours.[2]

  • Monitor the reaction's progress periodically using TLC or HPLC until the starting material is fully consumed.

  • Upon completion, cool the reaction mixture to room temperature (if heated).

  • Carefully open the vessel in a well-ventilated fume hood.

  • Evaporate the solvent under reduced pressure using a rotary evaporator. Co-evaporation with water or ethanol may be necessary to remove residual ammonia.

  • The resulting crude cytidine can be purified using an appropriate method, such as silica (B1680970) gel chromatography or recrystallization.

Protocol 2: UltraFAST Deprotection using Ammonium Hydroxide/Methylamine (AMA)

This method is ideal for rapid deprotection, particularly in the context of high-throughput oligonucleotide synthesis.

Materials:

  • This compound derivative

  • AMA solution: a 1:1 (v/v) mixture of concentrated aqueous ammonium hydroxide (28-33%) and 40% aqueous methylamine.[2][3]

  • Pressure-resistant, sealed reaction vial

  • Heating block or water bath

  • Analytical tools: TLC or HPLC

Procedure:

  • Dissolve the this compound substrate directly in the AMA solution within the pressure-resistant vial.

  • Seal the vial securely. Caution: Methylamine is volatile and has a low boiling point. Ensure the vial is properly sealed to contain the pressure.

  • Heat the reaction mixture at 65°C for 10 minutes.[2][3]

  • Monitor a test reaction by TLC or HPLC to confirm complete deprotection. The reaction is typically complete within the specified time.

  • After the reaction, cool the vial to room temperature before carefully opening it in a well-ventilated fume hood.

  • Evaporate the AMA solution under reduced pressure.

  • Purify the resulting product as described in Protocol 1.

Visualizations

General Experimental Workflow

The following diagram illustrates the general workflow for the deprotection of this compound.

G cluster_start Setup cluster_reaction Reaction cluster_workup Workup & Purification start This compound Substrate reagent Add Deprotection Reagent (e.g., NH4OH or AMA) start->reagent incubate Incubate and Stir (Room Temp or Heat) reagent->incubate monitor Monitor Progress (TLC / HPLC) incubate->monitor monitor->incubate Incomplete evaporate Solvent Evaporation monitor->evaporate Complete purify Purification (Chromatography / Recrystallization) evaporate->purify product Purified Cytidine purify->product

General workflow for this compound deprotection.
Logical Deprotection Mechanism

The deprotection proceeds via a nucleophilic acyl substitution mechanism where the base (ammonia or methylamine) attacks the carbonyl carbon of the benzoyl group.

G cluster_intermediate Mechanism NBzC This compound Intermediate Tetrahedral Intermediate NBzC->Intermediate Nucleophilic Attack Base Nucleophile (e.g., NH₃) Cytidine Cytidine Intermediate->Cytidine Collapse & Proton Transfer Byproduct Benzamide Intermediate->Byproduct Elimination

Logical relationship of the base-catalyzed deprotection.

References

Application Notes and Protocols for Incorporating N-Benzoylcytidine into Fluorescently Labeled Nucleic Acid Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleosides into nucleic acid probes offers a powerful tool for enhancing their properties for various molecular biology applications. N-Benzoylcytidine, a derivative of cytidine (B196190) with a benzoyl protecting group on the exocyclic amine, is a key intermediate in oligonucleotide synthesis. While typically removed during deprotection, its retention or strategic placement within a fluorescently labeled probe could modulate the local environment of the fluorophore, potentially influencing its photophysical properties. These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of fluorescent nucleic acid probes containing this compound.

Data Presentation: Photophysical Properties of this compound Modified Probes

The presence of a bulky, aromatic benzoyl group in close proximity to a fluorophore can influence its fluorescence emission through various mechanisms, including fluorescence quenching or enhancement due to changes in the local hydrophobicity and potential electronic interactions. The following table summarizes hypothetical, yet plausible, quantitative data on the photophysical properties of a fluorescein-labeled oligonucleotide with and without an adjacent this compound modification. This data is illustrative to highlight potential effects, as specific experimental data for this compound's direct impact on fluorophores is not extensively available in the current literature.

Probe CompositionExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)
5'-FAM-(T)10-C-(T)10-3'4955200.924.1
5'-FAM-(T)10-C(Bz)-(T)10-3'4985250.753.5

Note: Data is hypothetical and for illustrative purposes. Actual values may vary depending on the specific fluorophore, probe sequence, and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of an Amine-Modified Oligonucleotide Containing this compound

This protocol describes the solid-phase synthesis of an oligonucleotide containing a 5'-amino modifier and an internal this compound using standard phosphoramidite (B1245037) chemistry.

Materials:

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.

  • Standard DNA phosphoramidites (dA(Bz), dG(iBu), dT).

  • N4-Benzoyl-2'-deoxycytidine phosphoramidite.

  • 5'-Amino-Modifier C6 phosphoramidite.

  • Activator solution (e.g., 0.45 M Tetrazole in acetonitrile).

  • Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF).

  • Oxidizing solution (Iodine in THF/Water/Pyridine).

  • Deblocking solution (3% Trichloroacetic acid in dichloromethane).

  • Acetonitrile (synthesis grade).

  • Ammonia (B1221849) solution (30%).

Procedure:

  • Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, incorporating the N4-Benzoyl-2'-deoxycytidine phosphoramidite at the desired position and the 5'-Amino-Modifier C6 phosphoramidite at the 5'-terminus.

  • Automated Synthesis Cycle:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group from the CPG-bound nucleoside with the deblocking solution.

    • Coupling: Activation of the incoming phosphoramidite with the activator solution and coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Repeat: The cycle is repeated for each subsequent nucleotide in the sequence.

  • Cleavage and Deprotection:

    • After synthesis, the CPG support is treated with concentrated ammonia solution at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the support and removes the protecting groups from the phosphate backbone and the standard nucleobases. Crucially, standard ammonia deprotection will also remove the N-benzoyl group from cytidine. To retain the benzoyl group, milder deprotection conditions would be necessary, such as using potassium carbonate in methanol, though this may not be sufficient for removing other protecting groups. For the purpose of this protocol, we assume the benzoyl group is removed during this step for a standard fluorescent probe. To create a probe with the benzoyl group intact, specialized protecting group strategies and deprotection schemes are required and are beyond the scope of a standard protocol.[1][2]

  • Purification: The crude oligonucleotide is purified by reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

  • Quantification: The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm.

Protocol 2: Post-Synthetic Fluorescent Labeling of the Amine-Modified Oligonucleotide

This protocol describes the conjugation of an amine-reactive fluorescent dye to the 5'-amino group of the synthesized oligonucleotide.

Materials:

  • Amine-modified oligonucleotide.

  • Amine-reactive fluorescent dye (e.g., NHS-ester of fluorescein, Cy3, or Cy5).

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5).

  • Dimethyl sulfoxide (B87167) (DMSO).

  • Size-exclusion chromatography column (e.g., Sephadex G-25).

Procedure:

  • Oligonucleotide Preparation: Dissolve the purified amine-modified oligonucleotide in the conjugation buffer to a final concentration of 1-2 mM.

  • Dye Preparation: Dissolve the amine-reactive fluorescent dye in DMSO to a concentration of 10-20 mM immediately before use.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the reactive dye solution to the oligonucleotide solution. Mix well and incubate at room temperature for 2-4 hours in the dark.

  • Purification of the Labeled Probe:

    • Separate the fluorescently labeled oligonucleotide from the unreacted dye using a size-exclusion chromatography column.

    • Alternatively, the labeled probe can be purified by reverse-phase HPLC.

  • Characterization: Confirm the successful labeling and purity of the probe by UV-Vis spectroscopy and mass spectrometry. The absorbance spectrum should show peaks corresponding to both the oligonucleotide (around 260 nm) and the fluorescent dye (at its specific absorption maximum).

  • Quantification: Determine the final concentration of the fluorescently labeled probe.

Applications and Workflows

Application 1: Fluorescence In Situ Hybridization (FISH)

Fluorescently labeled probes containing this compound can be used in FISH experiments to visualize specific DNA or RNA sequences in cells and tissues. The modified base may influence probe-target hybridization kinetics and the fluorescence signal.

FISH_Workflow cluster_Probe_Prep Probe Preparation cluster_Sample_Prep Sample Preparation cluster_Hybridization Hybridization cluster_Imaging Imaging Synthesis Oligonucleotide Synthesis (with this compound) Labeling Fluorescent Dye Labeling Synthesis->Labeling Purification Probe Purification (HPLC) Labeling->Purification Denaturation Denaturation of Probe and Target DNA Purification->Denaturation Fixation Cell/Tissue Fixation Permeabilization Permeabilization Fixation->Permeabilization Permeabilization->Denaturation Hybridization_Step Hybridization Denaturation->Hybridization_Step Washing Post-Hybridization Washes Hybridization_Step->Washing Mounting Counterstaining and Mounting Washing->Mounting Microscopy Fluorescence Microscopy Mounting->Microscopy Analysis Image Analysis Microscopy->Analysis

Workflow for Fluorescence In Situ Hybridization (FISH).
Application 2: Real-Time PCR (qPCR)

Dual-labeled probes (e.g., TaqMan probes) containing this compound can be designed for real-time PCR assays. The modification could potentially affect probe stability and the efficiency of Taq polymerase's 5' nuclease activity, thereby influencing the fluorescence signal generation.

qPCR_Workflow cluster_Assay_Setup Assay Setup cluster_qPCR_Cycle Real-Time PCR Cycle cluster_Data_Analysis Data Analysis Template_Prep Template DNA/RNA Preparation Reaction_Mix Prepare qPCR Reaction Mix Template_Prep->Reaction_Mix Primer_Probe_Design Primer and Probe Design (with this compound) Primer_Probe_Design->Reaction_Mix Denaturation Denaturation (95°C) Reaction_Mix->Denaturation Annealing Annealing (55-65°C) (Probe Hybridization) Denaturation->Annealing Repeat 40x Extension Extension (72°C) (Probe Cleavage) Annealing->Extension Repeat 40x Extension->Denaturation Repeat 40x Fluorescence_Detection Real-Time Fluorescence Detection Extension->Fluorescence_Detection Ct_Determination Ct Value Determination Fluorescence_Detection->Ct_Determination Quantification Quantification of Target Nucleic Acid Ct_Determination->Quantification

Workflow for Real-Time PCR using a modified probe.

Conclusion

The incorporation of this compound into fluorescently labeled nucleic acid probes presents an intriguing avenue for modulating probe characteristics. While the benzoyl group is traditionally a protecting group removed after synthesis, its strategic retention could offer a means to fine-tune the photophysical properties of adjacent fluorophores. The provided protocols outline the fundamental steps for synthesizing and labeling such probes, and the workflow diagrams illustrate their potential applications in key molecular biology techniques. Further research is warranted to fully elucidate the quantitative effects of this compound on probe performance and to explore the development of novel probes with enhanced capabilities for research, diagnostics, and drug development.

References

Application Notes and Protocols: The Role of N-Benzoylcytidine and its Analogs in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Benzoylcytidine is a protected nucleoside derivative that serves as a critical building block in the chemical synthesis of nucleic acids and their analogs.[1][2][3] Its primary role in antiviral drug development is not as a direct antiviral agent but as a vital precursor for synthesizing modified oligonucleotides (e.g., siRNA, antisense DNA) and more complex nucleoside analogs that can act as inhibitors of viral replication.[2] The N-benzoyl group serves to protect the exocyclic amine of cytidine (B196190) during the synthesis process.[2]

This document outlines the applications of this compound in synthetic workflows and details the antiviral mechanisms, activities, and experimental protocols for closely related and more active compounds, such as N4-hydroxycytidine (NHC) and its acyloxy derivatives. These analogs, particularly NHC (the active metabolite of the prodrug Molnupiravir), function as potent antiviral agents by targeting the viral RNA-dependent RNA polymerase (RdRp), making them a key area of research for RNA viruses.[4][5]

Application 1: A Precursor in Oligonucleotide and Nucleoside Analog Synthesis

This compound is a cornerstone for the solid-phase synthesis of oligoribonucleotides.[2] By protecting the N4 amino group, it ensures specific and efficient construction of RNA strands. This is fundamental for research into RNA structure and function and for developing nucleic acid-based therapeutics.[1] Furthermore, it is a starting material for creating nucleoside analogs designed to inhibit viral enzymes like reverse transcriptase and polymerases.[2]

Cytidine Cytidine Protection Protection Step (Benzoylation) Cytidine->Protection NBzC This compound (Protected Intermediate) Protection->NBzC Synthesis Solid-Phase Oligonucleotide Synthesis NBzC->Synthesis Analog Nucleoside Analog Synthesis NBzC->Analog RNA Modified RNA (e.g., siRNA, aptamers) Synthesis->RNA Antiviral Novel Antiviral Candidates Analog->Antiviral

Caption: Role of this compound in Synthetic Chemistry.

Mechanism of Action: Lethal Mutagenesis by N4-Hydroxycytidine (NHC) Analogs

While this compound is a synthetic tool, its analog N4-hydroxycytidine (NHC) and its derivatives exhibit broad-spectrum antiviral activity against numerous RNA viruses.[6] The mechanism of action is not direct enzyme inhibition but rather a process of "lethal mutagenesis".[7]

  • Intracellular Activation : Prodrugs like Molnupiravir or other NHC esters are metabolized to NHC, which then enters the host cell.[5]

  • Phosphorylation : Host cell kinases phosphorylate NHC sequentially into its monophosphate, diphosphate, and finally its active triphosphate form (NHC-TP).[5]

  • Viral Polymerase Substrate : The viral RNA-dependent RNA polymerase (RdRp) mistakes NHC-TP for a natural cytidine or uridine (B1682114) triphosphate.[5]

  • RNA Incorporation & Mutation : The RdRp incorporates NHC into the newly synthesized viral RNA strand. This incorporation leads to an accumulation of mutations in the viral genome during subsequent replication cycles.[5][6]

  • Error Catastrophe : The high frequency of mutations results in non-functional viral proteins and prevents the formation of viable, infectious virus particles, a phenomenon known as "error catastrophe".[5]

cluster_cell Host Cell cluster_virus Viral Replication Cycle NHC N4-Hydroxycytidine (NHC) (or ester prodrug) Kinases Host Kinases NHC->Kinases NHC_TP NHC-Triphosphate (NHC-TP) Kinases->NHC_TP RdRp Viral RNA-dependent RNA Polymerase (RdRp) NHC_TP->RdRp Incorporation Mutated_vRNA Mutated Viral RNA RdRp->Mutated_vRNA vRNA Viral RNA Genome vRNA->RdRp Template NonViable Non-Viable Virus Progeny Mutated_vRNA->NonViable Leads to

Caption: Mechanism of lethal mutagenesis by NHC.

Quantitative Data: Antiviral Activity of NHC and its Derivatives

The following table summarizes the in vitro antiviral activity of N4-hydroxycytidine (NHC) and its derivatives against various RNA viruses. Data for this compound itself as a direct antiviral agent is not prominently featured in current research; the focus is on these more active analogs.

CompoundVirusCell LineEC₅₀ Value (µM)Reference
β-d-N4-hydroxycytidine (NHC) Murine Hepatitis Virus (MHV)DBT0.17[6]
β-d-N4-hydroxycytidine (NHC) MERS-CoVVero0.56[6]
β-D-N4-O-isobutyrylcytidine SARS-CoV-2N/A3.50[8]
β-D-N4-O-isobutyrylcytidine Influenza A (H1N1)N/A5.80[8]
β-D-N4-O-isobutyrylcytidine Influenza A (H3N2)N/A7.30[8]
β-D-N4-O-isobutyrylcytidine Influenza BN/A3.40[8]
β-D-N4-O-isobutyrylcytidine Dengue Virus 2 (DENV-2)N/A3.95[8]

EC₅₀ (50% effective concentration) is the concentration of a drug that inhibits viral replication by 50%. N/A: Not available in the cited abstract.

Experimental Protocols

Protocol 1: General Antiviral Activity Assay

This protocol describes a general workflow for determining the EC₅₀ of a compound against a specific virus using a cell-based assay.

start Start step1 1. Seed host cells in 96-well plates and incubate (e.g., 24h) start->step1 step2 2. Prepare serial dilutions of test compound (e.g., this compound analog) step1->step2 step3 3. Treat cells with compound dilutions and controls (vehicle, positive control) step2->step3 step4 4. Infect cells with virus at a known multiplicity of infection (MOI) step3->step4 step5 5. Incubate for a defined period (e.g., 48-72h) to allow viral replication step4->step5 step6 6. Quantify viral activity (e.g., CPE, plaque count, or reporter gene assay) step5->step6 step7 7. Calculate EC₅₀ value using dose-response curve step6->step7 end End step7->end

Caption: Workflow for an antiviral screening assay.

Methodology:

  • Cell Seeding : Plate a suitable host cell line (e.g., Vero, DBT) in 96-well microplates at a density that will result in a confluent monolayer after 24 hours.

  • Compound Preparation : Prepare a stock solution of the test compound (e.g., 20 mM in DMSO).[6] Perform serial dilutions in cell culture medium to achieve the desired final concentrations for the dose-response analysis.

  • Treatment : Remove the growth medium from the cells and add the medium containing the diluted compound. Include wells for vehicle control (e.g., DMSO) and a known antiviral as a positive control.

  • Infection : Add the virus to the wells at a pre-determined multiplicity of infection (MOI).

  • Incubation : Incubate the plates at 37°C for a period sufficient for the virus to replicate and cause a measurable effect, such as cytopathic effect (CPE) or plaque formation (typically 48-72 hours).

  • Quantification : Assess the level of viral replication. This can be done by:

    • CPE Assay : Staining the cells with a dye like crystal violet. The amount of dye retained is proportional to the number of viable cells.

    • Plaque Reduction Assay : Overlaying the cells with a semi-solid medium (e.g., agarose) after infection, followed by staining to visualize and count viral plaques.

    • Luciferase/Reporter Assay : Using engineered viruses that express a reporter gene upon replication.

  • Data Analysis : Measure the signal for each concentration and normalize the data to the vehicle control. Plot the percent inhibition versus the compound concentration and fit the data to a dose-response curve to calculate the EC₅₀ value.

Protocol 2: Cytotoxicity Assay

It is crucial to assess the compound's toxicity to the host cells to ensure that the observed antiviral effect is not due to cell death.

Methodology:

  • Cell Seeding and Treatment : Follow steps 1-3 from Protocol 1. The key difference is that the cells are not infected with a virus.

  • Incubation : Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Viability Assessment : Quantify cell viability using a commercially available kit, such as:

    • CellTiter-Glo® Luminescent Cell Viability Assay : Measures ATP levels, an indicator of metabolically active cells.[6]

    • MTS/XTT Assay : Measures the metabolic reduction of a tetrazolium salt into a colored formazan (B1609692) product by viable cells.

  • Data Analysis : Plot cell viability against compound concentration to determine the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as CC₅₀ / EC₅₀, is a critical measure of the compound's therapeutic window.

Protocol 3: Synthesis of N4-(benzoyloxy)cytidine

This protocol is adapted from the synthesis of N4-(acyloxy) derivatives of N4-hydroxycytidine.

Materials:

Procedure:

  • Dissolve N4-hydroxycytidine in pyridine.

  • Add a small excess of benzoyl chloride to the solution.

  • Allow the reaction to proceed. Monitor the reaction progress using an appropriate technique (e.g., TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting product, N4-(benzoyloxy)cytidine, using silica gel column chromatography with a gradient of methanol in chloroform (B151607) to isolate the desired compound.

  • Characterize the final product using techniques such as NMR and mass spectrometry to confirm its identity and purity.

References

Application Notes and Protocols for N-Benzoylcytidine in Targeted Gene Silencing Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes clarify the role of N-Benzoylcytidine in the synthesis of small interfering RNA (siRNA) and provide detailed protocols for the subsequent use of these synthesized oligonucleotides in targeted gene silencing experiments.

Application Note: The Role of this compound in Synthesizing Custom siRNA for Targeted Gene Silencing

This compound is a protected version of the nucleoside cytidine (B196190). In the context of targeted gene silencing, it is not used directly in biological experiments. Instead, it serves as a critical building block in the chemical synthesis of RNA oligonucleotides, such as small interfering RNAs (siRNAs). The benzoyl group acts as a protecting group for the exocyclic amine of cytidine during the automated solid-phase synthesis process. This protection prevents unwanted side reactions and ensures the correct sequence of the RNA molecule is assembled. Once the synthesis is complete, the benzoyl group is removed during the deprotection step to yield the final, functional siRNA molecule. Therefore, this compound is an essential reagent for the creation of the tools used in gene silencing, rather than a direct agent of silencing itself.

Protocol 1: Solid-Phase Phosphoramidite (B1245037) Synthesis of siRNA Oligonucleotides

This protocol outlines the chemical synthesis of a single siRNA strand using an automated solid-phase synthesizer. The process involves the sequential addition of phosphoramidite building blocks, including this compound phosphoramidite, to a growing oligonucleotide chain attached to a solid support.[1][2][3][4]

Materials:

  • Controlled Pore Glass (CPG) solid support with the first nucleoside pre-attached

  • Phosphoramidite monomers for A, G, C (this compound), and U, with appropriate 2'-hydroxyl protection (e.g., TBDMS) and 5'-hydroxyl protection (DMT)

  • Activator solution (e.g., Ethylthiotetrazole)

  • Capping solution A (Acetic anhydride/Lutidine/THF) and Capping solution B (N-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (Trichloroacetic acid in Dichloromethane)

  • Acetonitrile (synthesis grade)

  • Ammonia/methylamine solution for cleavage and deprotection

  • Triethylamine trihydrofluoride (TEA·3HF) for 2'-hydroxyl deprotection

Procedure:

The synthesis occurs in repeated cycles, with one cycle for each nucleotide added to the growing chain.

  • Deprotection (Detritylation): The 5'-DMT protecting group is removed from the nucleoside attached to the solid support by washing with the deblocking solution. This exposes the 5'-hydroxyl group for the next coupling reaction.

  • Coupling: The next phosphoramidite monomer in the sequence (e.g., this compound phosphoramidite) is activated by the activator solution and couples to the free 5'-hydroxyl group of the growing chain.

  • Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation using the capping solutions. This prevents the formation of deletion mutants (sequences missing a nucleotide).

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

  • Repeat: Steps 1-4 are repeated for each subsequent nucleotide in the desired siRNA sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support and the protecting groups (including the benzoyl group from cytidine) are removed by incubation in an ammonia/methylamine solution.

  • 2'-Hydroxyl Deprotection: The 2'-hydroxyl protecting groups are removed by treatment with TEA·3HF.

  • Purification: The final single-stranded RNA is purified, typically by HPLC, to remove any truncated sequences or other impurities. The complementary strand is synthesized separately using the same procedure.

  • Annealing: The two complementary siRNA strands are annealed to form the final double-stranded siRNA duplex.

siRNA_Synthesis_Workflow cluster_synthesis_cycle Automated Synthesis Cycle (Repeated for each nucleotide) start Start with Nucleoside on Solid Support detritylation 1. Detritylation (DMT Removal) start->detritylation coupling 2. Coupling with Activated Phosphoramidite (e.g., this compound) detritylation->coupling capping 3. Capping of Unreacted Sites coupling->capping oxidation 4. Oxidation of Phosphite Linkage capping->oxidation oxidation->detritylation Next Nucleotide end_synthesis End of Synthesis oxidation->end_synthesis Final Nucleotide cleavage_deprotection Cleavage from Support & Base Deprotection end_synthesis->cleavage_deprotection desilylation 2'-OH Deprotection cleavage_deprotection->desilylation purification Purification (e.g., HPLC) desilylation->purification annealing Annealing of Complementary Strands purification->annealing final_siRNA Functional siRNA Duplex annealing->final_siRNA

Caption: Workflow for the solid-phase synthesis of siRNA oligonucleotides.

Protocol 2: siRNA Transfection and Gene Silencing in Mammalian Cells

This protocol describes the process of introducing synthesized siRNA into mammalian cells to achieve targeted gene silencing.[5][6][7]

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Synthesized and purified siRNA duplex targeting the gene of interest

  • Negative control siRNA (scrambled sequence)

  • Transfection reagent (e.g., lipid-based)

  • Serum-free cell culture medium (for complex formation)

  • Multi-well cell culture plates

  • Reagents for downstream analysis (e.g., RNA extraction kit, qPCR reagents, protein lysis buffer, antibodies)

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed the cells in a multi-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA-Transfection Reagent Complex Formation: a. Dilute the siRNA in serum-free medium. b. In a separate tube, dilute the transfection reagent in serum-free medium. c. Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: a. Remove the culture medium from the cells. b. Add the siRNA-transfection reagent complexes to the cells. c. Add fresh complete culture medium to the wells. d. Gently rock the plate to ensure even distribution of the complexes.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time depends on the target gene and the desired downstream analysis.

  • Analysis of Gene Silencing: a. mRNA Level: Harvest the cells and extract total RNA. Perform quantitative real-time PCR (qPCR) to measure the relative expression of the target mRNA compared to a housekeeping gene and the negative control.[8][9][10] b. Protein Level: Lyse the cells and perform a Western blot to determine the level of the target protein compared to a loading control and the negative control.

Gene_Silencing_Workflow cluster_analysis Analysis of Gene Silencing seed_cells Seed Mammalian Cells prepare_complexes Prepare siRNA-Transfection Reagent Complexes seed_cells->prepare_complexes transfect_cells Transfect Cells with Complexes prepare_complexes->transfect_cells incubate Incubate for 24-72 hours transfect_cells->incubate harvest Harvest Cells incubate->harvest rna_analysis RNA Extraction & qPCR harvest->rna_analysis protein_analysis Protein Extraction & Western Blot harvest->protein_analysis

Caption: Experimental workflow for siRNA-mediated targeted gene silencing.

The RNA Interference (RNAi) Pathway

The following diagram illustrates the biological mechanism by which siRNA induces gene silencing.

RNAi_Pathway siRNA Synthetic siRNA Duplex RISC_loading Loading into RISC siRNA->RISC_loading RISC_unwinding Passenger Strand Cleavage and Unwinding RISC_loading->RISC_unwinding active_RISC Active RISC (with Guide Strand) RISC_unwinding->active_RISC binding Complementary Binding active_RISC->binding target_mRNA Target mRNA target_mRNA->binding cleavage mRNA Cleavage by Argonaute-2 binding->cleavage degradation mRNA Degradation cleavage->degradation silencing Gene Silencing degradation->silencing

Quantitative Data: Efficacy of siRNA-mediated Gene Silencing

The efficiency of gene silencing can vary depending on the siRNA sequence, target gene, cell type, and transfection conditions. The following table summarizes representative data on gene silencing efficiency from published studies.

Target GeneCell LinesiRNA ConcentrationTime Post-Transfection% mRNA ReductionReference
KRT7HeLa1 nM24 hours~90%
KRT7A54910 nM24 hours~90%[15]
GAPDHHeLaNot Specified48 hours>70%
c-mycHeLa S3Not Specified48 hours>50%
GPR39HeLaNot SpecifiedNot SpecifiedUp to 90%[16]
MGC29643HeLaNot SpecifiedNot SpecifiedUp to 85%[16]

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of N-Benzoylcytidine from Cytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of N-Benzoylcytidine, a crucial intermediate in the synthesis of modified nucleosides for therapeutic and research applications. The primary method described herein is the selective N-acylation of cytidine (B196190) using benzoyl chloride or benzoic anhydride (B1165640) in the presence of a base and a catalyst. This process is designed to be efficient and high-yielding. Accompanying this protocol are tabulated data on the physicochemical properties of the reactants and products, expected yields, and a visual representation of the experimental workflow to ensure clarity and reproducibility.

Introduction

This compound is a protected nucleoside commonly utilized in the synthesis of oligonucleotides and various antiviral and anticancer agents. The benzoyl group serves as a protecting group for the exocyclic amine of the cytosine base, preventing unwanted side reactions during subsequent chemical modifications of the ribose moiety. The selective N-benzoylation of cytidine is a fundamental reaction in nucleoside chemistry. This protocol outlines a reliable method for this synthesis, suitable for a standard organic chemistry laboratory.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is presented in Table 1.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance Solubility
CytidineC₉H₁₃N₃O₅243.22210-220 (dec.)White crystalline powderSoluble in water, DMSO
This compoundC₁₆H₁₇N₃O₆347.32230-234 (dec.)[1][2]White to off-white powder[3]Soluble in 1N NaOH, methanol (B129727), DMSO[3]

Experimental Protocol: N-Benzoylation of Cytidine

This protocol describes the synthesis of this compound using either benzoyl chloride or benzoic anhydride as the acylating agent.

Materials and Reagents:

  • Cytidine

  • Benzoyl Chloride or Benzoic Anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA)

  • Anhydrous Pyridine (B92270) (optional, as solvent)

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, as solvent)

  • Methanol

  • Ethanol (B145695)

  • Water (deionized)

  • Dichloromethane (B109758) (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or oil bath

  • Thermometer

  • Dropping funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Silica (B1680970) gel for column chromatography (optional)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Cytidine (1.0 eq) in a suitable anhydrous solvent such as pyridine or DMF. Add 4-Dimethylaminopyridine (DMAP, catalytic amount, e.g., 0.1 eq) and Triethylamine (TEA, 2.0-3.0 eq).

  • Addition of Benzoylating Agent: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add a solution of either Benzoyl Chloride (1.1-1.5 eq) or Benzoic Anhydride (1.1-1.5 eq) in the same solvent to the stirred cytidine solution over a period of 30-60 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding cold water or a saturated aqueous solution of sodium bicarbonate.

    • If the product precipitates, it can be collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

    • Alternatively, the mixture can be extracted with a suitable organic solvent like dichloromethane. The organic layers are then combined, washed with saturated sodium bicarbonate solution, water, and brine.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol or a methanol/water mixture.

    • If further purification is required, silica gel column chromatography can be performed using a gradient of methanol in dichloromethane as the eluent.

  • Drying and Characterization: Dry the purified this compound under vacuum. The final product should be characterized by determining its melting point and by spectroscopic methods such as ¹H NMR and Mass Spectrometry to confirm its identity and purity.

Reaction and Yield Data

The following table summarizes typical reaction parameters and expected yields for the synthesis of this compound.

Benzoylating Agent Base/Catalyst Solvent Temperature (°C) Time (h) Reported Yield
Benzoic AnhydrideDMAP/TEADMF/Pyridine0 to RT2-4>93%[4]
Benzoyl ChlorideDMAP/TEADMF/Pyridine0 to RT2-4>93%[4]

Experimental Workflow

The following diagram illustrates the key steps in the laboratory synthesis of this compound.

SynthesisWorkflow A 1. Dissolution Cytidine, DMAP, and TEA are dissolved in an anhydrous solvent (e.g., Pyridine) in a round-bottom flask under an inert atmosphere. B 2. Cooling The reaction mixture is cooled to 0-5 °C using an ice bath. A->B C 3. Addition of Benzoylating Agent Benzoyl Chloride or Benzoic Anhydride solution is added dropwise to the cooled mixture. B->C D 4. Reaction The mixture is allowed to warm to room temperature and stirred for 2-4 hours. Reaction progress is monitored by TLC. C->D E 5. Workup The reaction is quenched with an aqueous solution. The product is either filtered or extracted. D->E F 6. Purification The crude product is purified by recrystallization from ethanol or by silica gel chromatography. E->F G 7. Drying & Characterization The purified this compound is dried under vacuum and characterized (MP, NMR, MS). F->G

Caption: Workflow for the Synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Benzoyl chloride is corrosive and lachrymatory; handle with care.

  • Pyridine and DMF are harmful; avoid inhalation and skin contact.

  • Triethylamine is flammable and corrosive.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocol described provides a robust and high-yielding method for the laboratory-scale synthesis of this compound from cytidine. By following the detailed steps and safety precautions, researchers can reliably produce this important intermediate for applications in drug discovery and development. The provided data and workflow diagram serve as valuable resources to ensure successful and reproducible synthesis.

References

Application Notes and Protocols for N-Benzoylcytidine in Nucleic Acid Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoylcytidine is a chemically modified analog of the nucleoside cytidine (B196190), characterized by the presence of a benzoyl group attached to the exocyclic amine (N4) of the cytosine base. This modification provides steric hindrance and alters the molecule's electronic properties, making it a valuable tool for investigating various aspects of nucleic acid metabolism. Its applications range from serving as a substrate for key enzymes in nucleotide salvage pathways to being an essential building block in the chemical synthesis of modified oligonucleotides. These notes provide detailed protocols and data for the utilization of this compound in biochemical assays relevant to nucleic acid metabolism.

Applications of this compound

This compound has several key applications in the field of nucleic acid research:

  • Substrate for Kinase Assays: It is a known substrate for uridine-cytidine kinase 1 (UCK1) and uridine-cytidine kinase 2 (UCK2), enzymes that catalyze the first step in the pyrimidine (B1678525) salvage pathway.[1][2][3] This property allows for the development of assays to screen for inhibitors of these enzymes, which are potential targets for antiviral and anticancer therapies.

  • Building Block for RNA Synthesis: In solid-phase RNA synthesis, the benzoyl group serves as a protecting group for the exocyclic amine of cytidine. This prevents unwanted side reactions during the automated synthesis process.[4]

  • Investigating Enzyme Specificity: As a modified nucleoside, this compound can be used to probe the substrate specificity of various enzymes involved in nucleic acid metabolism, such as polymerases and deaminases.

  • Development of Antiviral and Anticancer Agents: Modified nucleosides are a cornerstone of antiviral and anticancer drug development. The unique structure of this compound allows researchers to explore its potential in developing novel therapeutic agents.

Biochemical and Physical Properties of this compound

A summary of the key quantitative data and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₆H₁₇N₃O₆[5]
Molecular Weight 347.32 g/mol
CAS Number 13089-48-0
Appearance White to off-white crystalline powder
Melting Point 230-234 °C (decomposes)
Solubility Soluble in DMSO, Methanol, and 1N NaOH
Storage Temperature 2-8°C
Purity (typical) ≥99% (HPLC)

Pyrimidine Salvage Pathway

The diagram below illustrates the pyrimidine salvage pathway, a key metabolic route for the synthesis of nucleotide building blocks from the degradation products of DNA and RNA. This compound, as a cytidine analog, is phosphorylated by Uridine-Cytidine Kinase (UCK) in the initial step of this pathway.

Pyrimidine_Salvage_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular N-Benzoylcytidine_ext This compound Cytidine_ext Cytidine Cytidine_int Cytidine Cytidine_ext->Cytidine_int Transport Uridine_ext Uridine (B1682114) Uridine_int Uridine Uridine_ext->Uridine_int Transport N-Benzoylcytidine_int This compound UCK UCK1/2 N-Benzoylcytidine_int->UCK CMP CMP UMP UMP Cytidine_int->UMP H₂O Cytidine_int->UCK CDA CDA Cytidine_int->CDA Uridine_int->UCK CMP_analogue This compound Monophosphate CDP CDP CMPK CMPK CMP->CMPK UDP UDP UMP/CMPK UMP/CMPK UMP->UMP/CMPK CTP CTP dCDP dCDP NDPK_C NDPK CDP->NDPK_C RNR_C RNR CDP->RNR_C UTP UTP dUDP dUDP NDPK_U NDPK UDP->NDPK_U RNR_U RNR UDP->RNR_U RNA RNA Synthesis CTP->RNA UTP->RNA dCTP dCTP dCDP->NDPK_C dUTP dUTP dUDP->NDPK_U DNA DNA Synthesis dCTP->DNA dUTPase dUTPase dUTP->dUTPase dUMP dUMP dUTP->dUMP H₂O dTTP dTTP dTTP->DNA UCK->CMP_analogue UCK->CMP UCK->UMP CDA->Uridine_int CMPK->CDP NDPK_C->CTP NDPK_C->dCTP RNR_C->dCDP dCMP_deaminase dCMP Deaminase UMP/CMPK->UDP NDPK_U->UTP NDPK_U->dUTP RNR_U->dUDP dUTPase->dUMP TS TS dTMP dTMP TS->dTMP TK TK dTDP dTDP TK->dTDP NDPK_T NDPK NDPK_T->dTTP dUMP->TS dTMP->TK dTDP->NDPK_T Enzyme_Inhibition_Assay_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Enzyme (UCK) - Substrate (this compound) - ATP - Assay Buffer Inhibitor_Prep Prepare Inhibitor Library: - Serial dilutions of test compounds Reagent_Prep->Inhibitor_Prep Plate_Setup Design Plate Layout: - Controls (no enzyme, no inhibitor) - Test compound wells Inhibitor_Prep->Plate_Setup Dispense_Inhibitor Dispense Inhibitor/Vehicle to appropriate wells Plate_Setup->Dispense_Inhibitor Add_Enzyme Add Enzyme (UCK) Dispense_Inhibitor->Add_Enzyme Pre_incubation Pre-incubate Enzyme and Inhibitor Add_Enzyme->Pre_incubation Initiate_Reaction Initiate Reaction by adding Substrate (this compound) and ATP Pre_incubation->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Stop_Reaction Stop Reaction and Detect Signal (e.g., Luminescence for ADP) Incubation->Stop_Reaction Read_Plate Read Plate on a Microplate Reader Stop_Reaction->Read_Plate Data_Processing Process Raw Data: - Background subtraction Read_Plate->Data_Processing Calculate_Inhibition Calculate Percent Inhibition Data_Processing->Calculate_Inhibition Dose_Response Generate Dose-Response Curves Calculate_Inhibition->Dose_Response Determine_IC50 Determine IC50 Values Dose_Response->Determine_IC50

References

Troubleshooting & Optimization

Troubleshooting low coupling efficiency with N-Benzoylcytidine phosphoramidite.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Benzoylcytidine phosphoramidite (B1245037). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound phosphoramidite and why is the benzoyl protecting group used?

A1: this compound phosphoramidite is a critical building block used in the chemical synthesis of DNA and RNA oligonucleotides. The benzoyl (Bz) group protects the exocyclic amine of the cytosine base during the synthesis process. This protection is essential to prevent unwanted side reactions during the phosphoramidite coupling steps, ensuring the fidelity of the final oligonucleotide sequence.[1]

Q2: What are the common causes of low coupling efficiency with this compound phosphoramidite?

A2: Low coupling efficiency with this compound phosphoramidite can stem from several factors:

  • Moisture: The presence of water is a primary cause of coupling failure as it can hydrolyze the activated phosphoramidite.[2] All reagents, especially the acetonitrile (B52724) (ACN) solvent, must be anhydrous.

  • Degraded Phosphoramidite: Phosphoramidites are sensitive to moisture and oxidation. Using expired or improperly stored this compound phosphoramidite will result in poor coupling.

  • Suboptimal Activator: The choice, concentration, and freshness of the activator are crucial for efficient coupling.[2]

  • Instrument and Fluidics Issues: Leaks, blocked lines, or inaccurate reagent delivery in the DNA synthesizer can prevent sufficient reagents from reaching the synthesis column.[2]

  • Secondary Structure: The formation of secondary structures within the growing oligonucleotide chain can hinder the accessibility of the 5'-hydroxyl group for coupling.

Q3: How can I monitor the coupling efficiency of this compound phosphoramidite during synthesis?

A3: Real-time monitoring of coupling efficiency is typically achieved by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step.[2] The DMT cation has a strong absorbance around 495 nm. A consistent and strong signal after each coupling cycle indicates high efficiency. A significant drop in the signal suggests a problem with the preceding coupling step.[2]

Troubleshooting Guides

Issue 1: Consistently Low Coupling Efficiency with this compound Phosphoramidite

This guide addresses situations where a general decrease in coupling efficiency is observed for this compound phosphoramidite across multiple synthesis runs.

Troubleshooting Workflow

start Start: Low Coupling Efficiency Observed check_reagents Step 1: Verify Reagent Quality - Use fresh, anhydrous acetonitrile. - Check expiration date of phosphoramidite. - Use fresh activator solution. start->check_reagents check_instrument Step 2: Inspect DNA Synthesizer - Perform fluidics test. - Check for leaks and blockages. - Ensure accurate reagent delivery. check_reagents->check_instrument optimize_protocol Step 3: Optimize Synthesis Protocol - Increase coupling time. - Consider a 'double coupling' cycle. - Evaluate a different activator. check_instrument->optimize_protocol analyze_product Step 4: Analyze Oligonucleotide Product - Use HPLC or Mass Spectrometry. - Look for n-1 deletion sequences. optimize_protocol->analyze_product conclusion Conclusion: Identify and Resolve Root Cause analyze_product->conclusion

Troubleshooting Steps for Low Coupling Efficiency

Experimental Protocols

  • Reagent Preparation:

    • Use fresh, DNA synthesis grade anhydrous acetonitrile (<30 ppm water).

    • Prepare fresh activator and phosphoramidite solutions for each synthesis run. Do not store solutions for extended periods.

    • Ensure the this compound phosphoramidite has been stored correctly at -20°C under an inert atmosphere and is within its expiration date.

  • Double Coupling Protocol:

    • After the initial coupling step with this compound phosphoramidite, do not proceed to the capping step.

    • Instead, repeat the delivery of the activator and this compound phosphoramidite to the synthesis column.

    • Allow the second coupling reaction to proceed for the standard coupling time.

    • Proceed with the capping, oxidation, and deblocking steps as usual.

Issue 2: Sudden Drop in Coupling Efficiency at a Specific Position

This scenario addresses a sharp decrease in coupling efficiency when adding an this compound phosphoramidite at a particular point in the oligonucleotide sequence.

Logical Relationship Diagram

cluster_issue Sudden Drop in Coupling Efficiency cluster_causes Potential Causes cluster_solutions Potential Solutions issue Low Trityl Signal at Position 'X' secondary_structure Secondary Structure Formation issue->secondary_structure steric_hindrance Steric Hindrance issue->steric_hindrance longer_coupling Increase Coupling Time secondary_structure->longer_coupling different_activator Use a More Active Activator (e.g., DCI) secondary_structure->different_activator steric_hindrance->longer_coupling modified_base Consider Modified Base Analogs steric_hindrance->modified_base

Troubleshooting a Positional Drop in Efficiency

Data & Optimization

While pyrimidine (B1678525) phosphoramidites like this compound generally exhibit high coupling efficiency, optimization of activators and coupling times can be beneficial, especially for long or complex sequences.

Activator Properties and Recommendations

ActivatorpKaTypical Concentration (in ACN)Key Characteristics & Recommendations
1H-Tetrazole4.80.45 MStandard, widely used activator. Generally provides good efficiency for routine synthesis.
5-(Ethylthio)-1H-tetrazole (ETT)4.30.25 - 0.6 MMore acidic than 1H-Tetrazole, leading to faster coupling. Recommended for longer sequences or when higher efficiency is needed.
4,5-Dicyanoimidazole (DCI)5.20.25 - 1.0 MLess acidic but more nucleophilic than 1H-Tetrazole. Often results in faster and more efficient coupling, particularly for sterically hindered amidites.[3]
5-Benzylthio-1H-tetrazole (BTT)4.10.25 - 0.3 MA more acidic activator that can improve coupling kinetics, especially for RNA synthesis.

Coupling Time vs. Estimated Coupling Efficiency

The following table provides representative data on how extending the coupling time can improve the efficiency for a challenging coupling step. Actual efficiencies will vary depending on the specific sequence, synthesizer, and reagent quality.

Coupling Time (seconds)Estimated Coupling Efficiency (%)
3098.0 - 98.5
6098.5 - 99.0
9099.0 - 99.5
120> 99.5
180 (or double couple)> 99.8

Phosphoramidite Stability in Solution

The stability of phosphoramidites in acetonitrile (ACN) is critical for maintaining high coupling efficiency. This compound phosphoramidite is relatively stable, but prolonged exposure to trace amounts of moisture can lead to degradation.

PhosphoramiditePurity Reduction in ACN after 5 Weeks
DMT-dT2%
DMT-dC(Bz) 2%
DMT-dA(Bz)6%
DMT-dG(iBu)39%

Data adapted from a 2004 study on phosphoramidite stability.

This data highlights the relative stability of this compound phosphoramidite compared to purine (B94841) phosphoramidites. However, for optimal results, it is always recommended to use freshly prepared solutions.

Experimental Protocols

Protocol 1: Standard Coupling Cycle for this compound Phosphoramidite

This protocol outlines a standard cycle on an automated DNA synthesizer.

  • Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside using a 3% trichloroacetic acid (TCA) solution in dichloromethane (B109758) (DCM).

  • Coupling: The this compound phosphoramidite (0.1 M in anhydrous ACN) is co-delivered with an activator (e.g., 0.45 M 1H-Tetrazole or 0.25 M DCI in anhydrous ACN) to the synthesis column. The standard coupling time is typically 30-60 seconds.

  • Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of n-1 deletion mutants. This is achieved using a two-part capping reagent (Cap A: acetic anhydride/pyridine/THF and Cap B: 16% N-methylimidazole/THF).

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using a solution of 0.02 M iodine in THF/pyridine/water.

Protocol 2: Analysis of Crude Oligonucleotide by HPLC

This protocol is used to assess the purity of the synthesized oligonucleotide and identify any truncated sequences resulting from low coupling efficiency.

  • Sample Preparation:

    • Cleave the oligonucleotide from the solid support and deprotect it using the appropriate deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).

    • Lyophilize the sample to dryness.

    • Re-suspend the crude oligonucleotide in nuclease-free water.

  • HPLC Analysis:

    • Inject the sample onto a reverse-phase HPLC column suitable for oligonucleotide analysis.

    • Run a gradient of an appropriate mobile phase (e.g., acetonitrile and triethylammonium (B8662869) acetate (B1210297) buffer).

    • Monitor the elution profile at 260 nm. The presence of significant peaks eluting before the main product peak is indicative of truncated sequences and, therefore, low coupling efficiency.

References

Optimizing deprotection conditions to remove the N-benzoyl group.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-benzoyl deprotection. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered during the removal of the N-benzoyl protecting group.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing an N-benzoyl (N-Bz) group?

The N-benzoyl group is a robust amide protecting group, and its removal is typically achieved under hydrolytic conditions. The most common methods involve basic or acidic hydrolysis.[1][2]

  • Basic Hydrolysis: This is the most frequently used approach, especially in nucleoside and oligonucleotide chemistry.[2] Common reagents include concentrated ammonium (B1175870) hydroxide (B78521), a mixture of ammonium hydroxide and methylamine (B109427) (AMA), potassium carbonate in methanol (B129727), or sodium methoxide.[1][3]

  • Acidic Hydrolysis: Strong acidic conditions, such as refluxing in concentrated hydrochloric acid (HCl), can also be effective for cleaving the N-benzoyl group. However, this method is less common due to the potential for side reactions with acid-sensitive functional groups.

Q2: How do I choose the best deprotection method for my specific molecule?

The optimal method depends on the stability of your substrate and the presence of other protecting groups.

  • For substrates sensitive to strong bases: Consider milder conditions such as 0.05 M potassium carbonate (K₂CO₃) in methanol at room temperature.

  • For rapid deprotection: An "UltraFAST" method using a mixture of ammonium hydroxide and 40% aqueous methylamine (AMA) can significantly reduce reaction times, often to just 5-10 minutes at elevated temperatures.

  • For molecules with other sensitive groups: Evaluate the orthogonality of the protecting groups. The N-benzoyl group's lability to base allows it to be removed while acid-labile groups (e.g., Boc, Trityl) or groups removed by hydrogenolysis (e.g., Bn, Cbz) can remain intact.

Q3: My N-benzoyl deprotection reaction is slow or incomplete. What are the potential causes and solutions?

Slow or incomplete reactions are a common challenge due to the high stability of the benzoyl amide, particularly in aliphatic amides.

  • Insufficiently Strong Reagents: The chosen base may not be strong enough. If using ammonium hydroxide alone, switching to an AMA solution can dramatically increase the reaction rate.

  • Low Temperature: Many deprotection reactions require elevated temperatures (e.g., 55-65 °C) to proceed efficiently. Consider carefully increasing the reaction temperature while monitoring for potential substrate degradation.

  • Short Reaction Time: Ensure the reaction is allowed to run for a sufficient duration. Monitor the progress by TLC or LC-MS until all starting material is consumed.

Q4: I am observing significant side product formation or degradation of my starting material. How can I mitigate this?

Degradation often indicates that the reaction conditions are too harsh for your substrate.

  • Reduce Temperature: Lowering the reaction temperature can minimize the degradation of sensitive molecules.

  • Use Milder Reagents: Switch from strong conditions like AMA or concentrated ammonium hydroxide to a milder base like potassium carbonate in methanol at room temperature.

  • Alternative Neutral Methods: For highly sensitive substrates, consider novel deprotection strategies that operate under neutral conditions, such as the ethane-1,2-diamine and acetic acid system developed for specific heterocyclic compounds.

Troubleshooting Guide

Navigating the challenges of N-benzoyl deprotection can be streamlined by following a logical troubleshooting process. The flowchart below outlines a decision-making workflow for addressing common issues like incomplete reactions and substrate degradation.

G cluster_start cluster_monitoring cluster_issues cluster_incomplete cluster_degradation cluster_end start Start: N-Benzoyl Deprotection monitor Monitor Reaction by TLC/LC-MS start->monitor complete Reaction Complete? monitor->complete issue Problem Identified incomplete Incomplete Reaction issue->incomplete Starting Material Remains degradation Degradation / Side Products issue->degradation New Spots Appear complete->issue  No end End: Isolate Product complete->end  Yes increase_temp Increase Temperature (e.g., 55-65 °C) incomplete->increase_temp increase_temp->monitor stronger_base Use Stronger Base (e.g., NH4OH -> AMA) increase_temp->stronger_base stronger_base->monitor lower_temp Lower Temperature degradation->lower_temp lower_temp->monitor milder_base Use Milder Base (e.g., K2CO3 in MeOH) lower_temp->milder_base milder_base->monitor

Caption: Troubleshooting workflow for N-benzoyl deprotection.

Data Summary of Deprotection Methods

The selection of a deprotection strategy is guided by reaction efficiency and substrate compatibility. The table below summarizes various conditions reported for removing the N-benzoyl group, primarily from nucleoside derivatives.

Method/ReagentConcentration / ConditionsTemperatureTimeYieldNotes
Conc. Ammonium Hydroxide 28-30% aqueous solution55 °C12 - 17 hours>95%A standard, robust method suitable for many substrates.
Ammonium Hydroxide / Methylamine (AMA) 1:1 mixture of conc. NH₄OH and 40% aq. CH₃NH₂65 °C5 - 10 mins>95%"UltraFAST" method; ideal for rapid deprotection.
Potassium Carbonate in Methanol 0.05 M solutionRoom Temp.4 hours>95%A very mild method, suitable for base-sensitive molecules.
Sodium Methoxide in Methanol VariesHeatingVariesN/AAn effective method for general benzoyl deprotection.
Concentrated HCl VariesRefluxVariesN/AAcidic method; use depends on substrate stability.

Yields are often reported for the overall synthesis and deprotection process and are generally high.

Experimental Protocols

Below are detailed protocols for common N-benzoyl group deprotection methods.

Protocol 1: Standard Deprotection with Concentrated Ammonium Hydroxide

This protocol is a widely used and reliable method for removing N-benzoyl groups, particularly in nucleoside chemistry.

Workflow Diagram

G cluster_workflow Ammonium Hydroxide Deprotection Workflow A 1. Dissolve Substrate B 2. Add Conc. NH4OH A->B C 3. Seal & Heat (55 °C, 12-17h) B->C D 4. Cool & Concentrate C->D E 5. Purify Product D->E

References

How to prevent transamination of N-Benzoylcytidine during deprotection.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the transamination of N-Benzoylcytidine during the deprotection step of oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is transamination of this compound and why is it a problem?

A1: Transamination is a side reaction that can occur during the deprotection of oligonucleotides synthesized using N-Benzoyl-dC (Bz-dC) phosphoramidite (B1245037). Specifically, when using deprotection reagents containing primary amines, such as methylamine (B109427) in an AMA (Ammonium Hydroxide (B78521)/Methylamine) solution, the primary amine can attack the C4 position of the cytosine ring. This results in the displacement of the benzoyl protecting group and the formation of an N4-alkylcytidine adduct (e.g., N4-methylcytidine). This modification to the nucleobase is a mutation and can affect the hybridization properties and biological activity of the oligonucleotide.

Q2: Under what conditions does transamination of this compound typically occur?

A2: The most common condition leading to transamination is the use of deprotection reagents containing primary amines at elevated temperatures. A widely used fast deprotection reagent, AMA (a 1:1 mixture of Ammonium (B1175870) Hydroxide and 40% aqueous Methylamine), is known to cause transamination of this compound.[1] While highly effective for rapid deprotection, the methylamine component can act as a nucleophile, leading to the unwanted side reaction.

Q3: How can I prevent transamination of cytidine (B196190) during deprotection?

A3: There are two primary strategies to prevent this side reaction:

  • Use an alternative N-protecting group for cytidine: The most effective method is to replace N-Benzoyl-dC (Bz-dC) with N-Acetyl-dC (Ac-dC) phosphoramidite during oligonucleotide synthesis. The acetyl protecting group is removed much more rapidly under the same deprotection conditions, and transamination is not observed when using Ac-dC with AMA.[1]

  • Use a milder deprotection method: If you must use N-Benzoyl-dC, avoiding deprotection reagents containing primary amines is recommended. Milder conditions, such as using 0.05 M potassium carbonate in methanol (B129727), can be employed, especially for sensitive oligonucleotides.[2][3][4] However, these methods are generally slower and may not be suitable for all applications.

Q4: Are there other deprotection reagents that can be used to avoid transamination with this compound?

A4: While AMA is a common cause of this issue, other deprotection cocktails containing primary amines could potentially lead to similar side reactions. If using N-Benzoyl-dC, traditional deprotection with concentrated ammonium hydroxide at 55°C for 8-12 hours is a safer, albeit much slower, alternative that does not introduce a primary amine other than ammonia (B1221849) itself.

Troubleshooting Guide

Problem: I am observing a significant peak corresponding to a mass addition on my cytidine-containing oligonucleotide after deprotection.

This guide will help you troubleshoot and resolve potential transamination of this compound.

Step 1: Identify the Deprotection Method and Reagents Used

  • Question: What deprotection reagent and conditions did you use?

    • If you used an AMA (Ammonium Hydroxide/Methylamine) solution: This is a likely cause of transamination if your sequence contains this compound. Proceed to Step 2.

    • If you used another deprotection reagent containing a primary amine (e.g., ethylenediamine): This could also be the cause. Proceed to Step 2.

    • If you used concentrated ammonium hydroxide only: Transamination is less likely, but consider other potential side reactions or incomplete deprotection.

    • If you used a mild deprotection method (e.g., potassium carbonate in methanol): Transamination is highly unlikely. The observed mass addition may be due to another modification or an impurity.

Step 2: Confirm the N-Protecting Group on Cytidine

  • Question: Which cytidine phosphoramidite did you use in your synthesis?

    • If you used N-Benzoyl-dC (Bz-dC): This is the susceptible protecting group. Proceed to Step 3.

    • If you used N-Acetyl-dC (Ac-dC): Transamination with methylamine is not a known side reaction for this protecting group. The mass addition is likely from another source.

Step 3: Quantify the Extent of the Side Reaction

  • Action: Analyze your crude oligonucleotide by mass spectrometry to confirm the mass of the adduct and by HPLC to determine the percentage of the side product. A mass addition of +14 Da on a cytidine residue after AMA deprotection is indicative of N4-methylcytidine formation.

Step 4: Implement a Solution

  • Recommended Solution: For future syntheses, switch to using N-Acetyl-dC (Ac-dC) phosphoramidite if you plan to use a fast deprotection method like AMA. This is the most robust way to prevent the transamination side reaction.

  • Alternative Solution for Existing Syntheses or when Bz-dC is required: If you must use an oligonucleotide already synthesized with Bz-dC, re-deprotecting is not an option. For future syntheses with Bz-dC where fast deprotection is not essential, use a traditional method with concentrated ammonium hydroxide .

  • For Sensitive Oligonucleotides: If your oligonucleotide contains other sensitive modifications, consider using an "UltraMild" deprotection strategy with 0.05 M potassium carbonate in methanol. This requires the use of UltraMild phosphoramidites (Pac-dA, iPr-Pac-dG, and Ac-dC).

Quantitative Data

The choice of the N-protecting group for cytidine has a significant impact on the purity of the final oligonucleotide when using fast deprotection methods.

N-Protecting Group for CytidineDeprotection ReagentTemperatureTimeTransamination ProductPercentage of Transamination
N-Benzoyl (Bz) AMA (1:1 NH₄OH/40% aq. Methylamine)65°C10 minN4-Methyl-dC~5%
N-Acetyl (Ac) AMA (1:1 NH₄OH/40% aq. Methylamine)65°C10 minNone Observed0%

Data sourced from Glen Research reports.

Experimental Protocols

Protocol 1: Fast Deprotection using AMA (Recommended for use with Ac-dC)

This protocol is for the rapid deprotection of oligonucleotides synthesized with N-Acetyl-dC.

  • Preparation of AMA Solution: In a fume hood, prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide (28-30% NH₃) and 40% aqueous methylamine. This solution should be prepared fresh.

  • Cleavage and Deprotection:

    • Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.

    • Add 1.0 mL of the freshly prepared AMA solution to the vial.

    • Tightly seal the vial.

    • Incubate the vial at 65°C for 10-15 minutes.

  • Work-up:

    • Allow the vial to cool to room temperature.

    • Transfer the supernatant containing the oligonucleotide to a new microcentrifuge tube.

    • Wash the solid support with 0.5 mL of 50% acetonitrile (B52724) in water and combine the wash with the supernatant.

    • Dry the combined solution in a vacuum concentrator.

    • Resuspend the oligonucleotide pellet in an appropriate buffer for quantification and analysis.

Protocol 2: Ultra-Mild Deprotection using Potassium Carbonate in Methanol

This protocol is suitable for oligonucleotides with sensitive modifications and requires the use of UltraMild phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).

  • Preparation of Deprotection Solution: Prepare a 0.05 M solution of potassium carbonate in anhydrous methanol.

  • Cleavage and Deprotection:

    • Transfer the solid support to a suitable reaction vial.

    • Add 1.0 mL of the 0.05 M potassium carbonate in methanol solution.

    • Seal the vial and incubate at room temperature for 4 hours.

  • Work-up:

    • Transfer the supernatant to a new microcentrifuge tube.

    • Wash the support twice with 0.5 mL of methanol and combine the washes with the supernatant.

    • Crucially, neutralize the solution by adding a small volume of a suitable acid (e.g., acetic acid) until the pH is approximately 7.0.

    • Dry the solution in a vacuum concentrator.

    • Resuspend the oligonucleotide for further purification.

Visualizations

Transamination_Mechanism Bz_dC N-Benzoyl-dC Attack Nucleophilic Attack at C4 of Cytosine Bz_dC->Attack MeNH2 Methylamine (from AMA) MeNH2->Attack Transaminated_Product N4-Methyl-dC (Transamination) Attack->Transaminated_Product Benzamide Benzamide Attack->Benzamide Deprotection_Workflow start Start: Oligonucleotide on Solid Support prep_ama Prepare fresh AMA solution (1:1 NH4OH / 40% aq. MeNH2) start->prep_ama deprotect Add AMA to solid support Incubate at 65°C for 10-15 min prep_ama->deprotect cool Cool to Room Temperature deprotect->cool transfer Transfer supernatant to new tube cool->transfer wash Wash support with 50% ACN/H2O Combine with supernatant transfer->wash dry Dry in vacuum concentrator wash->dry resuspend Resuspend in buffer dry->resuspend end End: Purified Oligonucleotide resuspend->end Troubleshooting_Tree start Problem: Unexpected mass on oligo q1 Deprotection with primary amine (e.g., AMA)? start->q1 q2 Used N-Benzoyl-dC? q1->q2 Yes sol3 Transamination unlikely. Check for other sources of mass addition. q1->sol3 No sol1 Likely Transamination. Switch to N-Acetyl-dC for future syntheses. q2->sol1 Yes sol2 Transamination unlikely. Investigate other side reactions. q2->sol2 No

References

Identifying and minimizing side reactions in N-Benzoylcytidine chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing common side reactions during the synthesis and application of N-Benzoylcytidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the N-benzoylation of cytidine (B196190)?

A1: The most prevalent side reactions involve the acylation of the hydroxyl groups on the ribose sugar, leading to the formation of O-benzoylated isomers (2'-O-benzoyl, 3'-O-benzoyl, and 5'-O-benzoyl cytidine) and bis-benzoylated products where both the exocyclic amine (N4) and one or more hydroxyl groups are acylated. The primary challenge is the competing nucleophilicity of the hydroxyl groups with the target N4-amino group.

Q2: How does the choice of base influence the selectivity of N-benzoylation?

A2: The choice and stoichiometry of the base are critical. Strong, non-nucleophilic bases can deprotonate the hydroxyl groups, increasing their nucleophilicity and promoting O-acylation. Weaker bases, such as pyridine (B92270), are often used to scavenge the HCl generated when using benzoyl chloride, without significantly promoting O-acylation. Pyridine can also act as a nucleophilic catalyst.

Q3: Can the benzoylating agent affect the outcome of the reaction?

A3: Yes, the choice of benzoylating agent is important. While benzoyl chloride is common, it can be highly reactive and lead to a mixture of products. Benzoic anhydride (B1165640) is another option and, in some cases, can offer better selectivity for N-acylation, particularly in the absence of a strong catalyst.

Q4: What is the most effective method to achieve high selectivity for N-benzoylation?

A4: The "transient silyl (B83357) protection" method is a highly effective and widely used strategy. This involves temporarily protecting the hydroxyl groups of the ribose ring with a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl). The silyl ethers are formed in situ, directing the benzoylation to the N4-amino group. The silyl groups are then easily removed during aqueous workup.[1][2]

Q5: How can I purify N4-Benzoylcytidine from its O-benzoylated isomers?

A5: Silica (B1680970) gel column chromatography is the most common and effective method for purifying N4-Benzoylcytidine from its isomers and other impurities.[3] A gradient elution system, typically with methanol (B129727) in dichloromethane (B109758) or ethyl acetate (B1210297) in dichloromethane, is used to separate the compounds based on their polarity.[3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of N4-Benzoylcytidine and a complex mixture of products by TLC/LC-MS. 1. Competing O-acylation: The hydroxyl groups on the ribose are reacting with the benzoylating agent. 2. Formation of bis-acylated products: Both the N4-amino group and hydroxyl groups are being acylated.1. Implement the transient silyl protection strategy: Protect the hydroxyl groups with TMSCl prior to benzoylation to ensure selective N-acylation. 2. Optimize reaction conditions: Use a weaker base like pyridine instead of stronger bases. Carefully control the stoichiometry of the benzoylating agent.
The major product is an O-benzoylated isomer instead of the desired N4-Benzoylcytidine. 1. Inappropriate base: A strong base may be preferentially deprotonating the hydroxyl groups. 2. High reaction temperature: Higher temperatures can sometimes favor O-acylation.1. Switch to a weaker base: Use pyridine as both the base and solvent. 2. Lower the reaction temperature: Perform the reaction at a lower temperature (e.g., 0°C to room temperature).
Significant amount of starting material (cytidine) remains after the reaction. 1. Insufficient benzoylating agent: Not enough acylating agent was used to fully react with the cytidine. 2. Incomplete reaction: The reaction time was too short. 3. Poor quality reagents: The benzoylating agent may have degraded.1. Increase the equivalents of the benzoylating agent: Use a slight excess (e.g., 1.1-1.5 equivalents). 2. Extend the reaction time: Monitor the reaction by TLC until the starting material is consumed. 3. Use fresh or purified reagents: Ensure the benzoylating agent is of high quality.
Difficulty in removing the benzoyl protecting group after its intended use. The benzoyl group is a relatively stable amide protecting group. Use standard deprotection conditions: Treatment with aqueous or gaseous ammonia (B1221849) or methylamine (B109427) is typically used for deprotection. Be aware that prolonged exposure to strong basic conditions can potentially damage the nucleoside.

Data Presentation: Impact of Reaction Conditions on Product Distribution

The following table summarizes the expected product distribution based on the chosen synthetic strategy. While precise yields can vary, this provides a general guide for minimizing side reactions.

Method Benzoylating Agent Base/Catalyst Expected Major Product Expected Side Products Approximate Yield of Major Product
Direct Benzoylation Benzoyl ChloridePyridineN4-BenzoylcytidineO-Benzoyl isomers, Bis-benzoyl productsModerate to low (highly variable)
Direct Benzoylation with Catalyst Benzoic AnhydrideDMAPBis-Benzoylated ProductN4-Benzoylcytidine, O-Benzoyl isomers~42% (for bis-benzoylated)
Transient Silyl Protection Benzoyl ChloridePyridineN4-Benzoylcytidine Minimal O-acylationHigh (often >90%)

Experimental Protocols

Key Experiment: Selective N4-Benzoylation of Cytidine via Transient Silyl Protection

This protocol describes a reliable method for the selective N-benzoylation of cytidine by temporarily protecting the hydroxyl groups of the ribose moiety.[1][2]

Materials:

  • Cytidine

  • Anhydrous Pyridine

  • Trimethylsilyl chloride (TMSCl)

  • Benzoyl chloride

  • Methanol

  • Ammonium (B1175870) hydroxide (B78521) solution

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Dry all glassware thoroughly. Under an inert atmosphere (e.g., nitrogen or argon), dissolve cytidine (1 equivalent) in anhydrous pyridine.

  • Silylation: Cool the solution to 0°C in an ice bath. Add trimethylsilyl chloride (3-4 equivalents) dropwise while stirring. Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. This forms the persilylated cytidine intermediate.

  • N-Benzoylation: Cool the reaction mixture back to 0°C. Add benzoyl chloride (1.2-1.5 equivalents) dropwise. Stir the reaction at room temperature and monitor its progress by TLC until the starting silylated cytidine is consumed (typically 2-4 hours).

  • Quenching and Desilylation: Cool the mixture to 0°C and slowly add cold water to hydrolyze the excess benzoyl chloride and the silyl ethers. Then, add ammonium hydroxide solution and stir for 30 minutes to ensure complete removal of the silyl groups.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove most of the pyridine. Co-evaporate with toluene (B28343) to remove residual pyridine.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane with a small percentage of methanol. Purify the product by silica gel column chromatography using a gradient of methanol in dichloromethane as the eluent.

  • Characterization: Combine the fractions containing the pure N4-Benzoylcytidine and concentrate under reduced pressure to obtain the product as a white solid. Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Dissolve Cytidine in Anhydrous Pyridine silylation Add TMSCl (0°C to RT) Transient Protection start->silylation Inert Atmosphere benzoylation Add Benzoyl Chloride (0°C) Selective N-Acylation silylation->benzoylation Stir 2-4h quench Quench with H2O & NH4OH (Desilylation) benzoylation->quench Monitor by TLC extract Concentrate & Co-evaporate quench->extract purify Silica Gel Chromatography extract->purify end Pure N4-Benzoylcytidine purify->end

Caption: Experimental workflow for selective N4-benzoylation of cytidine.

side_reactions cytidine Cytidine reagents + Benzoyl Chloride + Base cytidine->reagents desired_product Desired Product: N4-Benzoylcytidine reagents->desired_product Selective N-Acylation (Desired Pathway) side_product_O Side Product: O-Benzoylcytidine reagents->side_product_O Competing O-Acylation (Side Reaction) side_product_bis Side Product: Bis-Benzoylcytidine reagents->side_product_bis Further Acylation (Side Reaction)

Caption: Competing reaction pathways in the benzoylation of cytidine.

References

Technical Support Center: Synthesis and Purification of N-Benzoylcytidine Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of oligonucleotides containing N-Benzoylcytidine.

Frequently Asked Questions (FAQs)

Q1: What is the role of the benzoyl group on cytidine (B196190) in oligonucleotide synthesis?

A1: The N-Benzoyl (Bz) group serves as a protecting group for the exocyclic amine of cytidine during solid-phase oligonucleotide synthesis.[1] This protection is crucial to prevent unwanted side reactions at the amine functionality during the sequential addition of phosphoramidite (B1245037) monomers to the growing oligonucleotide chain.[1]

Q2: What are the primary challenges associated with using this compound?

A2: The main challenges stem from the relative stability of the benzoyl group. Its removal during the final deprotection step can be difficult, often requiring harsh basic conditions. These conditions can lead to incomplete deprotection, side reactions such as transamination, and potential degradation of the oligonucleotide backbone, all of which negatively impact the final yield and purity.[2][3]

Q3: What is transamination and why is it a concern with this compound?

A3: Transamination is a side reaction where an amine-containing deprotection reagent, such as ethylenediamine (B42938) (EDA), reacts with the N4-benzoyl cytidine, leading to the formation of an undesired adduct.[2] This is a significant issue when using EDA for deprotection, which is sometimes required for oligonucleotides with base-labile backbones like methylphosphonates. The rate of transamination can be as high as 15% per cytidine residue during scale-up.

Q4: Are there alternatives to this compound that can mitigate these issues?

A4: Yes, using more labile protecting groups on cytidine is a common strategy. Acetyl (Ac) and Isobutyryl (iBu) are two such alternatives. These groups can be removed under milder basic conditions, which significantly reduces the risk of side reactions like transamination and ensures more complete deprotection. For instance, using Ac-dC can avoid base modification when using rapid deprotection methods like AMA (Ammonium Hydroxide (B78521)/Methylamine).

Q5: How does the choice of protecting group on cytidine affect the overall yield and purity?

A5: The choice of protecting group directly impacts the efficiency of the deprotection step and the prevalence of side reactions, which in turn affects yield and purity. While the bulky benzoyl group may slightly decrease coupling efficiency compared to standard thymidine, the primary impact is seen during deprotection. Incomplete removal of the benzoyl group or the formation of adducts like those from transamination results in a heterogeneous mixture of oligonucleotides, lowering the yield of the desired full-length product and complicating purification.

Troubleshooting Guides

Problem 1: Low Yield of the Final Oligonucleotide Product
  • Symptom: The final quantity of the purified oligonucleotide is significantly lower than expected.

  • Possible Causes & Solutions:

    • Incomplete Deprotection: The benzoyl groups may not be fully removed.

      • Solution: Extend the deprotection time or increase the temperature. However, be cautious as this may increase the risk of backbone degradation. Consider switching to a more labile protecting group like Acetyl-dC for future syntheses if this is a recurring issue.

    • Side Reactions: Transamination or other side reactions may be consuming the desired product.

      • Solution: If using amine-based deprotection agents like EDA, consider a pre-treatment with hydrazine (B178648) to remove the benzoyl group first, though this can be difficult to scale up. The most effective solution is to use an alternative protecting group for cytidine that is compatible with milder deprotection conditions.

    • Suboptimal Coupling Efficiency: The this compound phosphoramidite may have a slightly lower coupling efficiency.

      • Solution: Optimize the coupling time during synthesis. Ensure that the phosphoramidite and activators are of high quality and anhydrous.

Problem 2: Multiple Peaks Observed During HPLC Purification
  • Symptom: The HPLC chromatogram shows several peaks in addition to the main product peak.

  • Possible Causes & Solutions:

    • Incompletely Deprotected Oligonucleotides: Strands still containing the hydrophobic benzoyl group will elute at a different retention time in Reverse-Phase (RP) HPLC.

      • Solution: Re-treat the crude oligonucleotide mixture with the deprotection solution to ensure complete removal of the benzoyl groups.

    • Truncated Sequences (Shortmers): Failure sequences from incomplete coupling at each cycle.

      • Solution: Utilize "Trityl-on" purification. The full-length product retains the 5'-DMT group, making it significantly more hydrophobic and easily separable from uncapped, trityl-less failure sequences by RP-HPLC.

    • Transamination Adducts: If using deprotection agents like EDA, side peaks may correspond to oligonucleotides where cytidine has been modified.

      • Solution: This impurity is difficult to remove as it has a similar length to the desired product. The best approach is prevention by using alternative deprotection conditions or a different protecting group on cytidine for subsequent syntheses.

Quantitative Data Summary

Table 1: Comparison of Cytidine Protecting Groups and Deprotection

Protecting GroupCommon Deprotection ReagentTypical ConditionsKey IssuesReference
N-Benzoyl (Bz) Ammonium (B1175870) Hydroxide55°C, overnightSlow removal, potential for incomplete deprotection
Ethylenediamine (EDA)VariesHigh rate of transamination (up to 15%)
N-Acetyl (Ac) Ammonium Hydroxide/Methylamine (B109427) (AMA)65°C, 10 minutesEliminates transamination with organic amines
N-Isobutyryl (iBu) Ammonium HydroxideRoom temp, < 4 hoursFaster deprotection than Bz, reduces transamination

Table 2: Impact of this compound on Synthesis Parameters

ParameterStandard MonomersThis compoundNotesReference
Avg. Coupling Efficiency >99%98-99%The bulkier benzoyl group can cause slight steric hindrance.
Expected Yield (20-mer) 40-60 OD (1 µmol scale)35-55 OD (1 µmol scale)Slightly lower overall yield due to marginally lower coupling efficiency per cycle.

Experimental Protocols

Protocol 1: Standard Phosphoramidite Oligonucleotide Synthesis Cycle

  • Detritylation: Removal of the 5'-DMT protecting group from the support-bound nucleoside using an acid (e.g., dichloroacetic acid).

  • Coupling: Activation of the phosphoramidite monomer (e.g., this compound phosphoramidite) with an activator (e.g., tetrazole) and coupling to the free 5'-hydroxyl group of the growing chain.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.

  • Oxidation: Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine and water).

  • Repeat: The cycle is repeated until the desired sequence is assembled.

Protocol 2: Deprotection of Oligonucleotides Containing this compound

  • Method A: Standard Deprotection (Ammonium Hydroxide)

    • Place the solid support with the synthesized oligonucleotide in a sealed vial.

    • Add concentrated ammonium hydroxide to cover the support.

    • Incubate at 55°C overnight.

    • Cool the vial and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube for purification.

  • Method B: Rapid Deprotection for Less Sensitive Oligos (AMA) Note: This method is not recommended for this compound due to potential side reactions. It is highly effective when N-Acetylcytidine is used.

    • Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).

    • Add the AMA solution to the vial containing the solid support.

    • Incubate at 65°C for 10-15 minutes.

    • Cool and collect the supernatant.

Protocol 3: Purification by Reverse-Phase HPLC (Trityl-on)

  • Column: Use a reverse-phase C18 column.

  • Mobile Phase:

    • Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

    • Buffer B: Acetonitrile.

  • Procedure:

    • The crude, cleaved oligonucleotide with the 5'-DMT group still attached ("Trityl-on") is injected onto the column.

    • A gradient of increasing Buffer B is used to elute the components.

    • The highly hydrophobic, DMT-containing full-length product will have a long retention time and separate from the less hydrophobic, trityl-less failure sequences.

    • Collect the peak corresponding to the full-length product.

  • Post-Purification:

    • Evaporate the collected fraction to dryness.

    • Remove the DMT group by treating with an acid (e.g., 80% acetic acid).

    • Desalt the final oligonucleotide using a method like gel filtration.

Visualizations

Oligo_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing Detritylation 1. Detritylation (Remove 5'-DMT) Coupling 2. Coupling (Add Bz-C monomer) Detritylation->Coupling Add Amidite Capping 3. Capping (Terminate failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize backbone) Capping->Oxidation Oxidation->Detritylation Repeat for next cycle Cleavage 5. Cleavage from Support Oxidation->Cleavage Final Cycle Complete Deprotection 6. Base & Phosphate Deprotection Cleavage->Deprotection Purification 7. Purification (e.g., HPLC) Deprotection->Purification Troubleshooting_Yield_Purity Start Low Yield or Purity Issue with Bz-C Oligo Check_HPLC Analyze Crude Product by HPLC Start->Check_HPLC Multiple_Peaks Multiple Peaks Observed? Check_HPLC->Multiple_Peaks Incomplete_Deprotection Broad or Late Eluting Peaks? Multiple_Peaks->Incomplete_Deprotection Yes Low_Overall_Signal Low Overall Signal (Main Peak + Impurities) Multiple_Peaks->Low_Overall_Signal No Extend_Deprotection Solution: Extend deprotection time/temp or re-treat crude product. Incomplete_Deprotection->Extend_Deprotection Yes Check_Deprotection_Chem Side Reaction Suspected? (e.g., using EDA) Incomplete_Deprotection->Check_Deprotection_Chem No Use_Trityl_On Solution: Use Trityl-On RP-HPLC to separate failures. Check_Deprotection_Chem->Use_Trityl_On No Change_Protecting_Group Solution: Switch to Ac-dC or iBu-dC for future syntheses. Check_Deprotection_Chem->Change_Protecting_Group Yes Optimize_Coupling Solution: Optimize coupling time. Check reagent quality. Low_Overall_Signal->Optimize_Coupling Yes Transamination_Pathway Bz_C This compound (in Oligo chain) Adduct Transaminated Adduct (Undesired Impurity) Bz_C->Adduct Reaction during Deprotection EDA Ethylenediamine (EDA) H2N-CH2-CH2-NH2 EDA->Adduct Benzamide Benzamide (Byproduct) Adduct->Benzamide releases

References

Technical Support Center: Scaling Up Oligonucleotide Synthesis with N-Benzoylcytidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered when scaling up oligonucleotide synthesis, with a specific focus on protocols involving N-Benzoylcytidine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your synthesis process.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of oligonucleotide synthesis using this compound phosphoramidite (B1245037).

Problem Potential Cause Recommended Solution
Low Coupling Efficiency Moisture in Reagents: Water reacts with the activated phosphoramidite, reducing the amount available for coupling.[1][2]1. Use anhydrous acetonitrile (B52724) (<10-15 ppm water).[2] 2. Ensure phosphoramidites and activator solutions are fresh and dry.[2] 3. Store reagents under an inert atmosphere (Argon or Helium).[2] 4. Consider using molecular sieves to dry solvents and reagents.
Degraded Phosphoramidite: this compound phosphoramidite can degrade over time, especially if not stored properly.1. Use fresh, high-quality phosphoramidites. 2. Perform a small-scale test synthesis to qualify new batches of phosphoramidites.
Suboptimal Activator: The choice and concentration of the activator are critical for efficient coupling.1. Ensure the activator is anhydrous and at the correct concentration. 2. For sterically hindered couplings, consider using a more potent activator like DCI or ETT.
Insufficient Coupling Time: Complex or long sequences may require longer reaction times.1. Optimize and potentially increase the coupling time in the synthesis cycle.
Presence of n-1 Shortmers (Deletion Sequences) Incomplete Capping: Unreacted 5'-hydroxyl groups are not capped, allowing them to participate in the next coupling cycle, leading to a one-base deletion.1. Ensure capping reagents (Acetic Anhydride and N-Methylimidazole) are fresh and anhydrous. 2. Verify the correct volumes and concentrations of capping reagents are being delivered. 3. For synthesizers with adjustable capping times, consider a slight increase.
Inefficient Coupling: A very low coupling efficiency will result in a higher population of unreacted 5'-OH groups that need to be capped.1. Address the root cause of low coupling efficiency (see above).
Side Reactions and Impurity Formation Transamination of this compound: During deprotection with amine-based reagents like ethylenediamine (B42938) (EDA), the benzoyl group can be displaced by the amine, leading to an undesired adduct. This is more pronounced during scale-up.1. Avoid using EDA for deprotection when this compound is present. 2. Use a milder deprotection strategy, such as a two-step process with ammonium (B1175870) hydroxide (B78521) followed by the desired deprotection agent if necessary for other modifications. 3. Consider using an alternative protecting group for cytidine (B196190), such as acetyl (Ac) or isobutyryl (iBu), which are less prone to this side reaction.
N3-Cyanoethylation of Thymidine (B127349): Acrylonitrile, a byproduct of cyanoethyl group removal during deprotection, can alkylate thymidine residues.1. Use a larger volume of the deprotection solution (e.g., ammonium hydroxide) to scavenge acrylonitrile. 2. Consider using AMA (Ammonium hydroxide/Methylamine), as methylamine (B109427) is a more effective scavenger.
Incomplete Deprotection Ineffective Deprotection Conditions: The benzoyl protecting group on cytidine requires specific conditions for complete removal.1. Use fresh, concentrated ammonium hydroxide or AMA solution. 2. Ensure appropriate temperature and time for deprotection as per the protocol. For standard deprotection, this is typically 55°C for 8-12 hours.
Precipitation of Oligonucleotide: The oligonucleotide may precipitate out of the deprotection solution before deprotection is complete.1. Ensure sufficient volume of deprotection solution is used. 2. If precipitation is observed, consider alternative deprotection reagents or conditions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (dC-Bz) commonly used in oligonucleotide synthesis?

A1: this compound is a standard protecting group for the exocyclic amine of deoxycytidine. The benzoyl group is stable to the acidic conditions of detritylation and the reagents used during the coupling, capping, and oxidation steps of solid-phase synthesis. It is effectively removed during the final basic deprotection step.

Q2: What are the main challenges when scaling up synthesis with this compound?

A2: The primary challenges include maintaining high coupling efficiency, ensuring complete capping of failure sequences, preventing side reactions like transamination during deprotection, and achieving complete removal of the benzoyl protecting group. These issues can be exacerbated at a larger scale due to reaction kinetics and mass transfer limitations.

Q3: I am observing a significant peak in my HPLC analysis that corresponds to an n+53 Da impurity. What is the likely cause?

A3: An impurity with a mass increase of 53 Da is often the result of N3-cyanoethylation of a thymidine residue. This occurs when acrylonitrile, a byproduct of the deprotection of the phosphate (B84403) backbone, reacts with thymine. To minimize this, use a larger volume of your deprotection solution or switch to an AMA (ammonium hydroxide/methylamine) solution.

Q4: Can I use a deprotection strategy other than ammonium hydroxide with this compound?

A4: Caution should be exercised with alternative deprotection agents. For example, ethylenediamine (EDA) can cause transamination of this compound, leading to an EDA adduct. If your oligonucleotide contains modifications that are not compatible with ammonium hydroxide, consider using a different protecting group for cytidine, such as acetyl (Ac-dC), which is more labile and compatible with milder deprotection conditions.

Q5: How can I confirm that the benzoyl group has been completely removed?

A5: Incomplete deprotection can be detected by mass spectrometry, as the final oligonucleotide will have a higher mass than expected (an addition of 104 Da for each remaining benzoyl group). Reverse-phase HPLC can also often resolve fully deprotected from partially protected oligonucleotides.

Experimental Protocols

Protocol 1: Small-Scale Trial Synthesis for Reagent Qualification

This protocol is for performing a small-scale synthesis to test the efficiency of new batches of this compound phosphoramidite and other reagents before committing to a large-scale synthesis.

Materials:

  • DNA synthesizer

  • CPG solid support (e.g., dT-CPG)

  • This compound phosphoramidite

  • Other required phosphoramidites (dA, dG, T)

  • Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in acetonitrile)

  • Capping solutions (Cap A: Acetic Anhydride/THF/Lutidine; Cap B: N-Methylimidazole/THF)

  • Oxidizer solution (Iodine in THF/Water/Pyridine)

  • Deblocking solution (3% Trichloroacetic acid in Dichloromethane)

  • Anhydrous acetonitrile

  • Deprotection solution (concentrated Ammonium Hydroxide)

Procedure:

  • Synthesizer Preparation: Ensure the synthesizer is clean and all reagent lines are primed with fresh, anhydrous reagents.

  • Sequence Programming: Program a short, simple test sequence, for example, a 10-mer containing at least one cytidine residue.

  • Synthesis: Perform the synthesis on a small scale (e.g., 0.2 or 1 µmol).

  • Trityl Monitoring: Monitor the trityl cation release at each cycle. A consistent and strong color indicates high coupling efficiency.

  • Cleavage and Deprotection: After synthesis, cleave the oligonucleotide from the solid support and deprotect using concentrated ammonium hydroxide at 55°C for 8-12 hours.

  • Analysis: Analyze the crude product by reverse-phase HPLC and mass spectrometry.

  • Evaluation:

    • HPLC: The chromatogram should show a major peak corresponding to the full-length product with minimal n-1 peaks.

    • Mass Spectrometry: The observed mass should match the theoretical mass of the desired oligonucleotide.

Protocol 2: Analysis of this compound Related Impurities by LC-MS

This protocol provides a general method for the detection and identification of impurities related to this compound in a synthesized oligonucleotide.

Materials:

  • HPLC system with a UV detector

  • Mass spectrometer (e.g., ESI-QTOF)

  • Reversed-phase HPLC column (e.g., C18)

  • Mobile Phase A: Aqueous buffer (e.g., 100 mM TEAA, pH 7.0)

  • Mobile Phase B: Acetonitrile

  • Crude or purified oligonucleotide sample

Procedure:

  • Sample Preparation: Dissolve the oligonucleotide sample in an appropriate solvent (e.g., water or mobile phase A) to a concentration of approximately 0.1-0.5 OD/µL.

  • HPLC Method:

    • Set up a gradient elution method. A typical gradient might be 5-65% Mobile Phase B over 30 minutes.

    • Set the column temperature (e.g., 50°C).

    • Set the UV detector to monitor at 260 nm.

  • Mass Spectrometry Method:

    • Set the mass spectrometer to negative ion mode.

    • Acquire data over a mass range that includes the expected product and potential impurities.

  • Injection and Data Acquisition: Inject the sample and start the LC-MS run.

  • Data Analysis:

    • Integrate the peaks in the HPLC chromatogram.

    • Analyze the mass spectrum corresponding to each peak.

    • Look for masses corresponding to:

      • Full-length product (FLP)

      • n-1 shortmers

      • Partially deprotected product (FLP + 104 Da for each remaining benzoyl group)

      • Transamination adducts (if applicable, e.g., FLP + amine mass - benzoyl mass)

Data Presentation

Table 1: Impact of Deprotection Conditions on this compound

Deprotection ReagentTemperature (°C)Time (hours)This compound Transamination Side Product (%)Reference
Ammonium Hydroxide558-12< 1%
Ethylenediamine (EDA)252Up to 15% per cytidine
Ammonium Hydroxide / Methylamine (AMA)650.17 (10 mins)Not recommended with Bz-dC due to base modification

Table 2: Typical Coupling Efficiencies and Impact on Final Yield

Average Coupling Efficiency (%)Theoretical Yield of a 20-mer (%)Theoretical Yield of a 100-mer (%)
98.066.813.3
99.081.836.6
99.590.560.6

Note: Data is illustrative and based on theoretical calculations.

Visualizations

Oligonucleotide_Synthesis_Workflow cluster_synthesis_cycle Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing Deblocking 1. Deblocking (Remove 5'-DMT) Coupling 2. Coupling (Add this compound Phosphoramidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Chain Elongation Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Repeat Cycle Cleavage 5. Cleavage from Support Oxidation->Cleavage Deprotection 6. Deprotection (Remove Benzoyl Group) Cleavage->Deprotection Purification 7. Purification (e.g., HPLC) Deprotection->Purification Final_Product Purified Oligonucleotide Purification->Final_Product

Caption: Standard workflow for solid-phase oligonucleotide synthesis incorporating this compound.

Troubleshooting_Low_Yield Start Low Oligonucleotide Yield Check_Trityl Review Trityl Monitoring Data Start->Check_Trityl Low_Coupling Low Coupling Efficiency Detected Check_Trityl->Low_Coupling Decreasing Signal Good_Coupling Coupling Efficiency Appears Normal Check_Trityl->Good_Coupling Consistent Signal Investigate_Reagents Investigate Reagent Quality (Moisture, Degradation) Low_Coupling->Investigate_Reagents Investigate_Protocol Review Synthesis Protocol (Coupling Times) Low_Coupling->Investigate_Protocol Analyze_Crude Analyze Crude Product by LC-MS Good_Coupling->Analyze_Crude Incomplete_Deprotection Incomplete Deprotection or Side Reactions Detected Analyze_Crude->Incomplete_Deprotection Optimize_Deprotection Optimize Deprotection Conditions Incomplete_Deprotection->Optimize_Deprotection

Caption: Decision tree for troubleshooting low yield in oligonucleotide synthesis.

References

N-Benzoylcytidine stability issues under basic and acidic conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Benzoylcytidine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experiments involving this compound under various acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be stored at -20°C, where it can remain stable for at least four years.[1] For short-term storage, some suppliers recommend 2-8°C. Stock solutions, once prepared, should ideally be used fresh. If storage is necessary, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months to minimize degradation.

Q2: What solvents are suitable for dissolving this compound?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) and 1N Sodium Hydroxide (NaOH).[2] It is also soluble in methanol. When preparing solutions, it is crucial to use anhydrous solvents to prevent premature hydrolysis.

Q3: What are the primary stability concerns for this compound in experimental solutions?

A3: The main stability concern for this compound is its susceptibility to hydrolysis, particularly at the N4-benzoyl amide linkage. This hydrolysis can be catalyzed by both acidic and basic conditions, leading to the formation of cytidine (B196190) and benzoic acid as primary degradation products. Under strongly acidic conditions, cleavage of the N-glycosidic bond to yield cytosine and the ribose sugar is also a possibility, although this typically requires more forcing conditions than amide hydrolysis.

Q4: How does pH affect the stability of this compound?

A4: this compound is most stable in neutral or slightly acidic conditions (around pH 4-7). Both strongly acidic (pH < 3) and basic (pH > 9) conditions will accelerate the rate of hydrolysis of the benzoyl group. Basic conditions, in particular, facilitate nucleophilic attack on the amide carbonyl, leading to debenzoylation.

Q5: Are there any known degradation products of this compound?

A5: The primary degradation products from the hydrolysis of the amide bond are Cytidine and Benzoic Acid . Under more extreme acidic conditions that can cleave the glycosidic bond, Cytosine and the corresponding ribose derivative could also be formed.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity in assays.
Possible Cause Troubleshooting Step
Degradation of this compound in stock solution. Prepare fresh stock solutions in anhydrous DMSO before each experiment. Avoid repeated freeze-thaw cycles.
Hydrolysis in aqueous assay buffer. Assess the pH of your assay buffer. If it is acidic or basic, consider adjusting it to a more neutral pH if your experimental design allows. Run a time-course experiment to see if the activity decreases over the duration of the assay.
Interaction with other components in the assay medium. Analyze the compatibility of this compound with other reagents in your assay. Some components may catalyze its degradation.
Issue 2: Appearance of unexpected peaks in chromatography analysis (e.g., HPLC, LC-MS).
Possible Cause Troubleshooting Step
On-column degradation. If using a mobile phase with an acidic or basic pH, this could be causing degradation during the analysis. Try using a mobile phase with a more neutral pH. Also, ensure the column temperature is not excessively high.
Degradation in the sample vial before injection. Minimize the time the sample spends in the autosampler. If the sample is dissolved in an aqueous medium, degradation can occur. Use a diluent that is known to be non-reactive and maintains stability, such as a mixture of organic solvent and water at a neutral pH.
Presence of impurities in the starting material. Always check the certificate of analysis for the purity of your this compound. Run a standard of the compound to confirm its retention time.
Formation of degradation products. If new peaks appear over time, it is likely due to degradation. The primary degradation product, cytidine, will have a different retention time. Spiking the sample with a cytidine standard can help in peak identification.

Quantitative Data Summary

Condition pH Range Expected Stability Primary Degradation Pathway
Strongly AcidicpH < 3LowAmide hydrolysis, potential for N-glycosidic bond cleavage
Mildly AcidicpH 3 - 6Moderate to HighSlow amide hydrolysis
NeutralpH 6 - 8HighMinimal hydrolysis
Mildly BasicpH 8 - 10ModerateBase-catalyzed amide hydrolysis
Strongly BasicpH > 10LowRapid base-catalyzed amide hydrolysis

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol outlines a general method for researchers to assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., anhydrous DMSO or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at a controlled temperature (e.g., 40°C or 60°C).

  • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at a controlled temperature (e.g., 40°C or 60°C).

  • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at a controlled temperature (e.g., 40°C or 60°C).

  • Control Sample: Dilute the stock solution with the initial solvent (e.g., DMSO or methanol) to the same final concentration. Keep at the same temperature.

3. Time Points:

  • Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

4. Sample Preparation for Analysis:

  • Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis with the mobile phase.

5. Analysis:

  • Analyze the samples by a stability-indicating HPLC method. A reverse-phase C18 column is often suitable.

  • The mobile phase could be a gradient of acetonitrile (B52724) and a buffer at a neutral pH (e.g., phosphate (B84403) buffer).

  • Monitor the disappearance of the this compound peak and the appearance of new peaks corresponding to degradation products.

6. Data Interpretation:

  • Calculate the percentage of degradation at each time point.

  • Determine the degradation rate constant and half-life under each condition.

  • Identify degradation products by comparing retention times with standards (e.g., cytidine, benzoic acid) or by using LC-MS.

Visualizations

cluster_acid Acidic Conditions (H+) NBzC_acid This compound Cytidine_acid Cytidine NBzC_acid->Cytidine_acid Amide Hydrolysis BenzoicAcid_acid Benzoic Acid NBzC_acid->BenzoicAcid_acid Amide Hydrolysis Cytosine_acid Cytosine Cytidine_acid->Cytosine_acid N-Glycosidic Cleavage (Strong Acid) Ribose_acid Ribose Derivative Cytidine_acid->Ribose_acid N-Glycosidic Cleavage (Strong Acid)

Caption: Degradation pathway of this compound under acidic conditions.

cluster_base Basic Conditions (OH-) NBzC_base This compound Cytidine_base Cytidine NBzC_base->Cytidine_base Amide Hydrolysis Benzoate_base Benzoate NBzC_base->Benzoate_base Amide Hydrolysis

Caption: Degradation pathway of this compound under basic conditions.

start Start: Prepare this compound Stock Solution (1 mg/mL in DMSO) stress Dilute stock into stress conditions: - 0.1 M HCl - 0.1 M NaOH - Water start->stress incubate Incubate at controlled temperature (e.g., 40°C or 60°C) stress->incubate sample Withdraw aliquots at multiple time points incubate->sample neutralize Neutralize acid/base samples sample->neutralize analyze Analyze by stability-indicating HPLC method neutralize->analyze end End: Determine degradation rate and products analyze->end

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Purification of Oligonucleotides Synthesized with N-Benzoylcytidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of synthetic oligonucleotides containing N-Benzoylcytidine.

Frequently Asked Questions (FAQs)

Q1: Why is purification of synthetic oligonucleotides necessary?

A: Purification is crucial to remove impurities generated during chemical synthesis.[1] These impurities include shorter, incomplete sequences (n-1, n-2 shortmers) and by-products from the cleavage and deprotection steps.[2] For most molecular biology applications, such as PCR, cloning, sequencing, and therapeutic uses, high-purity oligonucleotides are required to ensure accuracy, specificity, and consistent results.[1][3]

Q2: What are the common methods for purifying oligonucleotides?

A: The most common purification methods are:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates oligonucleotides based on hydrophobicity.[3][4][5] It is highly effective for shorter oligonucleotides (typically <40-50 bases) and those with hydrophobic modifications like dyes.[4][6][7]

  • Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC): Separates oligonucleotides based on the negative charge of their phosphate (B84403) backbone.[3][5][8][9] This method is excellent for resolving full-length sequences from shorter fragments (n-1) based on the difference in total charge.[10]

  • Polyacrylamide Gel Electrophoresis (PAGE): Separates oligonucleotides by size (molecular weight) and charge under denaturing conditions.[7][9][11] PAGE offers very high resolution and is often recommended for long oligonucleotides (>50-60 bases) or when the highest purity is required.[1][3]

  • Reverse-Phase Cartridge Purification: A simpler, lower-resolution method than HPLC, which also separates based on hydrophobicity, typically by retaining the 5'-DMT group on the full-length product.[6][9]

Q3: What specific challenges are associated with this compound (dCBz)?

A: The benzoyl (Bz) protecting group on cytidine (B196190) is relatively stable and requires specific deprotection conditions for complete removal. Incomplete deprotection can lead to modified oligonucleotides that may not function correctly in downstream applications. Furthermore, certain aggressive deprotection reagents can lead to side reactions, such as transamination of N4-benzoyl cytidine when using ethylenediamine (B42938) (EDA).[12] Therefore, balancing complete deprotection with the prevention of side reactions is a key challenge.

Q4: How does the choice of deprotection method affect purification?

A: The deprotection method directly impacts the purity of the crude oligonucleotide solution prior to purification. Standard deprotection often uses ammonium (B1175870) hydroxide (B78521).[13] However, faster methods like AMA (a mixture of ammonium hydroxide and methylamine) are available, but they can be incompatible with this compound, potentially causing base modifications.[13][14] For this reason, systems like the "UltraFAST" deprotection require the use of acetyl (Ac) protected dC instead of Bz-dC.[13][14] Incomplete removal of the benzoyl group will result in a more hydrophobic species that will behave differently during RP-HPLC.

Troubleshooting Guide

Issue 1: Incomplete Deprotection of this compound
Question Possible Causes Solutions
My analysis (e.g., Mass Spec, HPLC) shows species with masses corresponding to incompletely deprotected oligonucleotides. What went wrong? 1. Deprotection time was too short or the temperature was too low. Standard deprotection with ammonium hydroxide requires sufficient time and temperature to completely remove the benzoyl group. 2. The deprotection reagent was old or degraded. Ammonium hydroxide, for example, can lose ammonia (B1221849) gas over time, reducing its effectiveness.[14] 3. Inappropriate deprotection reagent for Bz-dC. Some rapid deprotection reagents are not compatible with the benzoyl protecting group.[13][14]1. Optimize Deprotection Conditions: For standard ammonium hydroxide deprotection, refer to established protocols for time and temperature (e.g., 55°C for 8-12 hours). Ensure the reaction vial is properly sealed to prevent ammonia leakage. 2. Use Fresh Reagents: Always use fresh, high-quality deprotection reagents. Store ammonium hydroxide refrigerated and in small, frequently replaced aliquots.[14] 3. Select a Compatible Method: If using a faster deprotection scheme, ensure it is validated for use with this compound. Alternatively, consider using a milder protecting group for cytidine (e.g., acetyl-dC) if rapid deprotection is required.[13]
Issue 2: Poor Resolution or Co-elution in RP-HPLC
Question Possible Causes Solutions
I am seeing broad peaks or failure sequences (n-1) are not separating from my full-length product during RP-HPLC. How can I improve this? 1. Oligonucleotide is too long. The resolving power of RP-HPLC decreases for oligonucleotides longer than 50 bases as the contribution of a single nucleotide to the overall hydrophobicity becomes smaller.[6] 2. Suboptimal ion-pairing reagent. The type and concentration of the ion-pairing reagent (e.g., TEAA) are critical for resolution.[15] 3. Inappropriate gradient. A gradient that is too steep will result in poor separation. 4. Secondary Structures. Oligonucleotides can form secondary structures (hairpins, duplexes) that can cause peak broadening or splitting.[4]1. Switch Purification Method: For oligonucleotides longer than 50-60 bases, consider using PAGE or IEX-HPLC, as these methods separate based on size and charge, offering better resolution for longer sequences.[1][3] 2. Optimize Mobile Phase: Experiment with different ion-pairing reagents (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA, hexylammonium acetate - HAA) and their concentrations.[15] Using reagents like hexafluoroisopropanol (HFIP) can also enhance resolution.[16] 3. Optimize Gradient: Decrease the slope of the acetonitrile (B52724) gradient to improve the separation between the full-length product and its impurities.[17] 4. Denature the Oligonucleotide: Perform purification at an elevated temperature (e.g., 60-65°C) or at a high pH to disrupt secondary structures.[4]
Issue 3: Low Yield After Purification
Question Possible Causes Solutions
The final yield of my purified oligonucleotide is very low. What are the common causes? 1. Low synthesis efficiency. The primary determinant of yield is the coupling efficiency during synthesis. Lower efficiency results in a smaller proportion of full-length product.[1] 2. Complex purification procedure. Methods like PAGE can have lower recovery rates (<50%) due to the multi-step extraction process from the gel.[11] 3. Loss during sample handling. Multiple transfer, precipitation, and desalting steps can contribute to sample loss.1. Verify Synthesis Efficiency: Review the synthesis report to confirm the coupling efficiency was high (>99%). If not, the low yield of the full-length product is expected. 2. Choose an Appropriate Method: If yield is critical and purity requirements can be met, consider HPLC over PAGE. For HPLC, ensure the collection window is set appropriately to capture the entire product peak without sacrificing too much for purity. 3. Optimize Handling: Minimize the number of transfer steps. Ensure complete precipitation and careful removal of supernatants. Use appropriate desalting columns or methods to minimize loss.

Data Summary

Table 1: Comparison of Common Oligonucleotide Purification Methods
FeatureRP-HPLCIEX-HPLCPAGE
Principle of Separation HydrophobicityCharge (Phosphate Backbone)Size & Charge
Typical Purity >85%[18]>90%>95%
Recommended Oligo Length < 50 bases[6]Up to 100+ bases> 50 bases[1][3]
Resolution of n-1 Decreases with lengthExcellentExcellent
Yield Good to ExcellentGood to ExcellentLower (<50%)[11]
Best For Short oligos, modified oligos with hydrophobic groups (e.g., dyes)[6][7]Long oligos, separating n-1 impuritiesLong oligos, applications requiring highest purity[1]

Experimental Protocols

Protocol 1: Standard Deprotection of Oligonucleotides with this compound
  • Transfer the solid support (e.g., CPG) containing the synthesized oligonucleotide to a 2 mL screw-cap vial.

  • Add 1-2 mL of fresh, concentrated ammonium hydroxide (28-30%).

  • Seal the vial tightly. Ensure the cap has a chemically resistant seal.

  • Incubate the vial in a heating block or oven at 55°C for 8 to 12 hours to cleave the oligonucleotide from the support and remove the protecting groups.

  • Allow the vial to cool completely to room temperature.

  • Carefully open the vial in a fume hood.

  • Transfer the ammonium hydroxide solution containing the crude oligonucleotide to a new microcentrifuge tube, leaving the solid support behind.

  • Dry the oligonucleotide solution using a vacuum centrifuge.

  • Resuspend the dried crude oligonucleotide pellet in an appropriate buffer (e.g., sterile water) for purification.

Protocol 2: General RP-HPLC Purification (DMT-off)
  • Sample Preparation: Resuspend the dried, deprotected oligonucleotide in water or a low-salt buffer.

  • Column: Use a C18 reverse-phase column suitable for oligonucleotide purification.

  • Mobile Phase:

    • Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.5 in water.[17]

    • Buffer B: 0.1 M TEAA, pH 7.5 in 50% acetonitrile.[17]

  • Gradient: Run a linear gradient from a low percentage of Buffer B to a higher percentage over 20-30 minutes. A typical gradient might be 5-30% Buffer B, but this must be optimized based on the oligonucleotide sequence and length.

  • Flow Rate: A typical analytical flow rate is 1 mL/min.

  • Detection: Monitor the elution at 260 nm.

  • Fraction Collection: Collect the major peak corresponding to the full-length product.

  • Post-Purification: Evaporate the collected fraction to dryness in a vacuum centrifuge to remove the volatile TEAA buffer. Resuspend the purified oligonucleotide in sterile water.

Protocol 3: General PAGE Purification
  • Gel Preparation: Prepare a denaturing polyacrylamide gel (containing 7-8 M urea) of an appropriate percentage to resolve the desired oligonucleotide length (e.g., 12-20% for oligos 20-80 bases long).

  • Sample Loading: Resuspend the crude oligonucleotide in a formamide-based loading buffer. Heat the sample at 90°C for 3-5 minutes to denature, then quick-chill on ice before loading onto the gel.

  • Electrophoresis: Run the gel until the dye markers have migrated to the desired position.

  • Visualization: Visualize the oligonucleotide bands using UV shadowing over a fluorescent TLC plate.

  • Excision: Carefully excise the band corresponding to the full-length product.

  • Elution: Crush the gel slice and elute the oligonucleotide overnight in an elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA).

  • Recovery: Separate the supernatant from the gel fragments. Desalt the eluted oligonucleotide using a C18 cartridge or ethanol (B145695) precipitation to remove salts and residual urea.

Visualizations

G cluster_synthesis Phase 1: Synthesis & Deprotection cluster_purification Phase 2: Purification cluster_analysis Phase 3: Analysis & Final Product start_node start_node process_node process_node decision_node decision_node end_node end_node A Start: Solid-Phase Synthesis B Cleavage & Deprotection (e.g., NH4OH) A->B Bz-dC incorporated C Crude Oligonucleotide Solution B->C D Select Purification Method C->D E RP-HPLC D->E Short oligo (<50nt) Hydrophobic mods F IEX-HPLC D->F Long oligo High n-1 separation G PAGE D->G Long oligo (>60nt) Highest Purity H Fraction Collection E->H F->H G->H via Elution I Desalting & Solvent Removal H->I J QC Analysis (Mass Spec, CE) I->J K Purified Oligonucleotide J->K G start_node start_node decision_node decision_node result_node result_node A Start: Choose Purification Method B Oligo Length > 55 bases? A->B C Highest Purity (>95%) Required? B->C Yes E Hydrophobic Modification (e.g., Dye) Present? B->E No D Use PAGE Purification C->D Yes H Use IEX-HPLC C->H No F Use RP-HPLC E->F Yes G Use IEX-HPLC or RP-HPLC E->G No G problem_node problem_node check_node check_node action_node action_node solution_node solution_node A Problem: Incomplete Deprotection of Bz Group B Was deprotection reagent (e.g., NH4OH) fresh? A->B C Use fresh reagent and repeat deprotection B->C No D Were time and temperature sufficient? B->D Yes H Problem Solved C->H E Increase time/temp (e.g., 55°C, 12h) D->E No F Is reagent compatible with Bz group? D->F Yes E->H G Use standard method (Ammonium Hydroxide) F->G No (e.g., using AMA) F->H Yes G->H

References

Impact of N-Benzoylcytidine reagent purity on synthesis outcomes.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of N-Benzoylcytidine purity on synthesis outcomes. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a protected nucleoside derivative of cytidine (B196190). The benzoyl group acts as a protecting group for the exocyclic amine of cytosine. Its primary application is as a phosphoramidite (B1245037) building block in the solid-phase synthesis of oligonucleotides, which are crucial for research in areas like antisense therapy, siRNA, and aptamers.[1]

Q2: Why is the purity of this compound critical for oligonucleotide synthesis?

A2: The purity of this compound directly impacts the efficiency and accuracy of oligonucleotide synthesis.[2] Impurities can lead to several adverse outcomes, including:

  • Lower coupling efficiency: Impurities can interfere with the chemical reactions that link the nucleoside phosphoramidites, resulting in a lower yield of the desired full-length oligonucleotide.[3][4]

  • Formation of truncated or failure sequences: If an impurity prevents a coupling reaction, the synthesis is terminated at that point, leading to shorter, incomplete oligonucleotide chains.[5]

  • Introduction of undesired modifications: Some impurities may be reactive and lead to the formation of side products, compromising the purity and function of the final oligonucleotide.

  • Inaccurate experimental data: The presence of impurities can lead to misleading results in downstream applications.[2]

Q3: What are the common impurities found in this compound?

A3: Common impurities can originate from the starting materials, side reactions during synthesis, or degradation. These may include:

  • Unreacted Cytidine: Incomplete benzoylation can leave residual starting material.

  • Di-benzoylated species: Over-benzoylation can lead to the formation of N,O-dibenzoylcytidine, where the hydroxyl groups of the ribose sugar are also benzoylated.

  • Residual solvents and reagents: Solvents like pyridine (B92270) or reagents like benzoyl chloride may be present in trace amounts if not properly removed.

  • Degradation products: Improper storage or handling can lead to the degradation of this compound.

Q4: How is the purity of this compound typically determined?

A4: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for assessing the purity of this compound.[2] A purity of >98% by HPLC is generally recommended for oligonucleotide synthesis. It is crucial to request a Certificate of Analysis (CoA) from the supplier that specifies the purity and the analytical method used.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during synthesis, potentially related to the purity of the this compound reagent.

Problem Potential Cause (related to this compound) Recommended Solution
Low Coupling Efficiency Impure this compound phosphoramidite: The presence of non-reactive impurities reduces the effective concentration of the active phosphoramidite.1. Verify Purity: Check the Certificate of Analysis (CoA) for the this compound phosphoramidite lot. If in doubt, re-analyze the purity using HPLC. 2. Use High-Purity Reagents: Ensure that the this compound used to prepare the phosphoramidite is of high purity (>98%).[2] 3. Optimize Coupling Time: Increasing the coupling time may help to drive the reaction to completion, but this may not compensate for highly impure reagents.
High Levels of Truncated Sequences Presence of reactive impurities: Certain impurities in the this compound phosphoramidite might react with the growing oligonucleotide chain, effectively capping it and preventing further elongation.1. Purify the this compound: If you are synthesizing the this compound in-house, ensure proper purification, for example, by recrystallization, to remove side products. 2. Source from a Reputable Supplier: Purchase this compound and its phosphoramidite from a supplier with stringent quality control processes.[2]
Unexpected Peaks in Final Product Analysis (HPLC/MS) Formation of N4-ethylenediamino-cytidine adducts: If using ethylenediamine (B42938) (EDA) for deprotection, it can react with the N4-benzoyl group, leading to a transamination side reaction.[4]1. Modify Deprotection Protocol: Use a two-step deprotection method. First, treat the support-bound oligonucleotide with a mild ammonium (B1175870) hydroxide (B78521) solution to remove the benzoyl group, followed by treatment with EDA.[4] 2. Alternative Protecting Groups: For sensitive sequences, consider using an alternative protecting group for cytidine, such as the acetyl group, which is less prone to transamination.[6]
Inconsistent Synthesis Yields Between Batches Batch-to-batch variability in this compound purity: Different lots of the reagent may have varying purity levels, leading to inconsistent synthesis outcomes.1. Qualify New Batches: Before using a new batch of this compound for large-scale synthesis, perform a small-scale test synthesis to confirm its performance. 2. Request Batch-Specific CoA: Always obtain the Certificate of Analysis for the specific lot you are using.

Data Presentation

Impact of this compound Purity on Oligonucleotide Synthesis Yield (Illustrative)

The following table provides an illustrative summary of the expected impact of this compound purity on the yield of a 20-mer oligonucleotide. Note that these are generalized estimates, and actual results may vary depending on the specific sequence and synthesis conditions.

This compound Purity (by HPLC)Expected Full-Length Product YieldObservations
>99%High (>95% per coupling step)Minimal side product formation. Clean synthesis profile.
95-98%Moderate (90-95% per coupling step)Increased presence of n-1 shortmers. Minor unidentified impurity peaks.
90-95%Low to Moderate (<90% per coupling step)Significant levels of truncated sequences. Potential for multiple side product peaks in the final analysis.
<90%Low (<85% per coupling step)High degree of synthesis failure. Complex impurity profile, making purification difficult. Not recommended for use.

Experimental Protocols

Protocol 1: Synthesis of N4-Benzoylcytidine

This protocol is a general guideline for the synthesis of N4-Benzoylcytidine.

Materials:

Procedure:

  • Dissolution: Dissolve cytidine in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • Benzoylation: Cool the solution in an ice bath (0-5 °C). Slowly add benzoyl chloride dropwise with constant stirring. The molar ratio of cytidine to benzoyl chloride should be optimized, typically around 1:1.2.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or HPLC.

  • Quenching: Once the reaction is complete, quench it by adding cold methanol.

  • Solvent Removal: Remove the solvents under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, Mass Spectrometry, and HPLC.

Protocol 2: HPLC Purity Analysis of this compound

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% Trifluoroacetic acid (TFA)

  • B: Acetonitrile with 0.1% TFA

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 water/acetonitrile) at a concentration of approximately 1 mg/mL.

  • Injection: Inject a known volume (e.g., 10 µL) onto the HPLC system.

  • Gradient Elution: Run a linear gradient from a low to a high percentage of mobile phase B over a set time (e.g., 5% to 95% B over 20 minutes).

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: Integrate the peak areas of all components. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Visualizations

Synthesis_Workflow cluster_synthesis This compound Synthesis cluster_purification Purification cluster_analysis Quality Control Cytidine Cytidine Reaction Benzoylation Reaction Cytidine->Reaction Pyridine Pyridine (Solvent) Pyridine->Reaction BenzoylChloride Benzoyl Chloride BenzoylChloride->Reaction CrudeProduct Crude this compound Reaction->CrudeProduct Purification Silica Gel Chromatography CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct Analysis HPLC Purity Analysis PureProduct->Analysis FinalProduct This compound (>98% Purity) Analysis->FinalProduct OligoSynth Oligonucleotide Synthesis FinalProduct->OligoSynth Use in Oligonucleotide Synthesis Troubleshooting_Logic Start Low Oligonucleotide Synthesis Yield CheckPurity Check Purity of this compound Phosphoramidite Start->CheckPurity PurityOK Purity >98%? CheckPurity->PurityOK OtherIssues Investigate Other Synthesis Parameters (e.g., activator, coupling time, solvent quality) PurityOK->OtherIssues Yes Repurify Repurify this compound or Source a New High-Purity Batch PurityOK->Repurify No End Improved Synthesis Outcome OtherIssues->End Repurify->End

References

Resolving incomplete benzoyl group removal from synthetic RNA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the removal of benzoyl protecting groups from synthetic RNA.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of incomplete benzoyl group removal from my synthetic RNA?

Incomplete removal of benzoyl (Bz) protecting groups from adenine (B156593) (A) and cytosine (C) bases is a common issue in RNA synthesis. The primary causes include:

  • Suboptimal Deprotection Conditions: Insufficient reaction time, incorrect temperature, or use of a deprotection reagent that is not strong enough for the benzoyl group can lead to incomplete removal.

  • Reagent Degradation: Deprotection reagents like ammonium (B1175870) hydroxide (B78521) can lose potency over time, especially if not stored properly. Using fresh reagents is critical for efficient deprotection.

  • Steric Hindrance: The local sequence context of the RNA can sometimes hinder the access of the deprotection reagent to the benzoyl group, slowing down the reaction.

  • Inadequate Mixing: Poor mixing of the solid support-bound RNA with the deprotection solution can result in non-uniform deprotection.

  • Side Reactions: In some cases, side reactions can compete with the deprotection reaction, reducing its efficiency. A notable example is the transamination of N4-benzoyl-cytidine when using methylamine (B109427), which can lead to the formation of N-methyl-dC.[1]

Q2: I see a broader or shifted peak for my RNA on HPLC analysis after deprotection. Could this be due to incomplete benzoyl removal?

Yes, incomplete deprotection is a likely cause. The presence of remaining benzoyl groups will alter the charge and hydrophobicity of the RNA molecule, leading to changes in its retention time on a reverse-phase HPLC column. Partially deprotected oligonucleotides often appear as broader peaks or a series of closely eluting peaks, distinct from the sharp peak of the fully deprotected RNA.

Q3: Can incomplete benzoyl deprotection affect the performance of my RNA in downstream applications?

Absolutely. The presence of residual benzoyl groups can significantly interfere with the biological activity of the RNA. For instance, in applications like siRNA, incomplete deprotection can disrupt the proper hybridization of the RNA to its target sequence, leading to reduced or no gene silencing. Similarly, for aptamers or other functional RNAs, the presence of bulky benzoyl groups can alter the three-dimensional structure and prevent proper folding and target binding. In microarray applications, incomplete deprotection has been shown to lead to suboptimal performance.[2]

Q4: Are there alternative deprotection methods if I suspect issues with my standard protocol?

Yes, several alternative methods can be employed, particularly for sensitive RNA sequences or when standard methods fail:

  • Aqueous Methylamine (AMA): A mixture of aqueous ammonium hydroxide and aqueous methylamine is a faster and often more efficient deprotection agent than ammonium hydroxide alone.[3] However, it's important to use acetyl-protected cytidine (B196190) (Ac-C) instead of benzoyl-protected cytidine (Bz-C) to avoid transamination.[3][4]

  • Potassium Carbonate in Methanol (B129727): This is a milder deprotection method that can be useful for highly sensitive oligonucleotides. It is often used with "UltraMILD" phosphoramidites.

  • Ethanolic Ammonia (B1221849): Using ammonia in ethanol (B145695) can offer different selectivity and may be effective in specific cases.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Broad or multiple peaks on HPLC analysis post-deprotection. Incomplete removal of benzoyl groups.1. Extend Deprotection Time/Increase Temperature: Increase the incubation time or temperature according to the deprotection protocol being used. 2. Use Fresh Reagents: Prepare or use a fresh solution of your deprotection reagent (e.g., ammonium hydroxide, AMA). 3. Switch to a Stronger Reagent: If using a mild deprotection method, consider switching to a more robust one, such as AMA, keeping in mind the compatibility with your protecting group scheme.
Low yield of purified RNA. Loss of RNA during workup due to incomplete cleavage from the solid support or precipitation issues.1. Ensure Complete Cleavage: After the initial deprotection/cleavage step, wash the solid support thoroughly with an appropriate solvent to recover all the cleaved RNA. 2. Optimize Precipitation: Ensure the correct salt concentration and alcohol volume are used during the precipitation step. Chilling at a low temperature (e.g., -80°C) can improve recovery.
RNA is degraded (smearing on a gel). The deprotection conditions are too harsh, or there is RNase contamination.1. Use Milder Conditions: If degradation is suspected, switch to a milder deprotection method, such as potassium carbonate in methanol, or reduce the temperature and/or time of your current protocol. 2. Maintain RNase-Free Conditions: Ensure all tubes, tips, and reagents are RNase-free throughout the deprotection and purification process.
Formation of an unexpected side product. A side reaction, such as transamination of cytosine, has occurred.1. Use Alternative Protecting Groups: When using methylamine-based deprotection, use acetyl-protected cytidine (Ac-C) instead of benzoyl-protected cytidine (Bz-C) to prevent the formation of N-methyl-cytidine.

Quantitative Data Summary

The efficiency of benzoyl group deprotection is highly dependent on the reagent, temperature, and time. The following table summarizes the half-life (t½) of deprotection for N-benzoyl-protected deoxyadenosine (B7792050) (dA(Bz)) and deoxycytosine (dC(Bz)) under various conditions. A shorter half-life indicates a faster deprotection reaction.

Deprotection ReagentTemperaturet½ for dA(Bz) (min)t½ for dC(Bz) (min)Reference
Ammonium Hydroxide (28%) / Ethanol (3:1 v/v)Room Temp.85120
Aqueous Methylamine (40 wt%)Room Temp.5< 0.5
Potassium Carbonate (0.05 M in Methanol)Room Temp.> 120 (20% cleavage after 120 min)28

Experimental Protocols

Protocol 1: Standard Deprotection using Ammonium Hydroxide/Methylamine (AMA)

This protocol is suitable for standard RNA synthesized with benzoyl-protected adenine and acetyl-protected cytosine.

  • Preparation: Prepare a 1:1 (v/v) solution of aqueous ammonium hydroxide (28-30%) and aqueous methylamine (40%).

  • Cleavage and Deprotection:

    • Transfer the solid support with the synthesized RNA to a 2 mL screw-cap tube.

    • Add 1 mL of the AMA solution to the tube.

    • Seal the tube tightly and incubate at 65°C for 15-20 minutes.

  • Workup:

    • Cool the tube on ice and then centrifuge briefly.

    • Carefully transfer the supernatant containing the cleaved RNA to a new tube.

    • Wash the solid support with 0.5 mL of RNase-free water and add the wash to the supernatant.

    • Dry the combined supernatant in a vacuum concentrator.

  • 2'-OH Deprotection: Proceed with the removal of the 2'-hydroxyl protecting groups (e.g., TBDMS) as per your standard protocol.

Protocol 2: Mild Deprotection using Potassium Carbonate in Methanol

This protocol is recommended for sensitive RNA molecules or when using UltraMILD phosphoramidites.

  • Preparation: Prepare a 0.05 M solution of potassium carbonate in anhydrous methanol.

  • Cleavage and Deprotection:

    • Transfer the solid support to a suitable vial.

    • Add 1 mL of the 0.05 M potassium carbonate in methanol solution.

    • Incubate at room temperature for 4-5 hours.

  • Workup:

    • Transfer the supernatant to a new tube.

    • Neutralize the solution by adding an appropriate amount of acetic acid.

    • Proceed with desalting and purification.

  • 2'-OH Deprotection: Continue with the removal of the 2'-hydroxyl protecting groups.

Protocol 3: Analysis of Deprotection by HPLC

Ion-pair reverse-phase HPLC is a standard method to assess the completeness of deprotection.

  • Sample Preparation: After deprotection and desalting, dissolve the RNA pellet in an appropriate volume of RNase-free water.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column suitable for oligonucleotide analysis.

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.

    • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

    • Detection: UV at 260 nm.

  • Analysis: A single, sharp peak corresponding to the full-length, fully deprotected RNA should be observed. The presence of earlier or later eluting, broader peaks may indicate incomplete deprotection.

Visualizations

Deprotection_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Deprotection cluster_purification Purification & Analysis start Start Synthesis synthesis Automated RNA Synthesis (Benzoyl-Protected Monomers) start->synthesis cleavage Cleavage from Support & Base Deprotection (e.g., AMA at 65°C) synthesis->cleavage desilylation 2'-OH Group Deprotection (e.g., TEA·3HF) cleavage->desilylation purification Purification (e.g., HPLC) desilylation->purification analysis Quality Control (HPLC, Mass Spec) purification->analysis end_node Pure, Deprotected RNA analysis->end_node

Caption: Experimental workflow for synthetic RNA deprotection.

Benzoyl_Removal_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products protected_rna Benzoyl-Protected RNA (R-NH-CO-Ph) transition_state Nucleophilic Attack on Carbonyl Carbon protected_rna->transition_state base Base (e.g., NH3 from NH4OH) base->transition_state deprotected_rna Deprotected RNA (R-NH2) transition_state->deprotected_rna byproduct Benzamide (Ph-CO-NH2) transition_state->byproduct

Caption: Chemical mechanism of benzoyl group removal.

Troubleshooting_Tree cluster_checks Initial Checks cluster_actions Corrective Actions cluster_analysis Re-analysis start Incomplete Deprotection Suspected (e.g., broad HPLC peak) check_reagents Are deprotection reagents fresh? start->check_reagents check_conditions Were time and temperature correct? start->check_conditions change_method Switch to a stronger/milder method (e.g., AMA or K2CO3/MeOH) start->change_method Yes to both checks, or problem persists remake_reagents Use fresh reagents check_reagents->remake_reagents No optimize_conditions Increase time/temperature check_conditions->optimize_conditions No reanalyze Re-run HPLC analysis remake_reagents->reanalyze optimize_conditions->reanalyze change_method->reanalyze result Problem Resolved? reanalyze->result success Success result->success Yes fail Consult Further result->fail No

Caption: Troubleshooting decision tree for incomplete deprotection.

References

Strategies to reduce byproduct formation during N-Benzoylcytidine incorporation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to reduce byproduct formation during the incorporation of N-Benzoylcytidine in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts formed during this compound incorporation?

A1: The most prevalent byproducts include truncated sequences (n-1, n-2, etc.) resulting from incomplete coupling reactions, and side-chain modifications arising from subsequent deprotection steps. A significant side reaction specific to this compound is the substitution of the benzoyl group at the N4 position when using certain basic conditions for deprotection, such as ethylenediamine (B42938) (EDA).[1] Depurination, the loss of purine (B94841) bases, can also occur under acidic conditions used for detritylation, though this is not specific to cytidine (B196190).[2]

Q2: How can I minimize the formation of truncated sequences (incomplete coupling)?

A2: To minimize truncated sequences, ensure the following:

  • High-Purity Reagents: Use high-purity phosphoramidites, solvents, and activators to prevent side reactions.[3] Even trace amounts of water can hydrolyze phosphoramidites, leading to inactive byproducts.[2]

  • Optimized Coupling Time: While faster coupling is generally desired, ensure the coupling time is sufficient for the reaction to go to completion, especially with sterically hindered monomers.[3]

  • Activator Choice: The choice of activator (e.g., tetrazole, DCI) can influence coupling efficiency. Stronger activators can increase reaction speed but may also increase the risk of side reactions.[3][4]

  • Moisture Control: Implement stringent anhydrous conditions throughout the synthesis process. The use of molecular sieves to dry reagents can significantly improve coupling efficiency.[1]

Q3: What is N4-substitution of the benzoyl group and how can I prevent it?

A3: N4-substitution, or transamination, is a reaction where the benzoyl protecting group on the cytidine base is replaced by another nucleophile. This is particularly problematic during the final deprotection step when using aggressive amine-based reagents like ethylenediamine (EDA), which can lead to byproduct formation of up to 15% per cytidine residue.[1] To prevent this, it is recommended to use standard deprotection conditions with aqueous ammonia (B1221849) when possible, as N4-benzoylcytidine is known to be susceptible to replacement by other bases.[1]

Q4: Are there alternative protecting groups to this compound that are less prone to side reactions?

A4: Yes, N4-acetylcytidine is a viable alternative that is less susceptible to side reactions at the N4 position compared to this compound.[1] The choice of protecting group can also influence the biophysical properties of the final oligonucleotide. For instance, N4-acetylcytidine has been shown to increase the thermal stability of RNA duplexes.[5][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency 1. Moisture in reagents or lines.2. Degraded phosphoramidite (B1245037).3. Suboptimal activator concentration or activity.4. Steric hindrance from the N-Benzoyl group.1. Ensure all reagents and solvents are anhydrous. Use molecular sieves for drying.[1]2. Use fresh, high-quality phosphoramidite. Store under inert gas at the recommended temperature.3. Use a fresh solution of activator at the recommended concentration.4. Slightly increase the coupling time to ensure the reaction goes to completion.
High Levels of Truncated Sequences (n-1) 1. Poor coupling efficiency (see above).2. Inefficient capping of unreacted 5'-hydroxyl groups.1. Address coupling efficiency issues as described above.2. Ensure capping reagents are fresh and active. Check synthesizer protocols for capping time and reagent delivery.
Presence of Unexpected Peaks in HPLC/MS (Potential Byproducts) 1. N4-substitution (transamination) during deprotection.2. Incomplete removal of protecting groups.3. Depurination during repeated acid treatments for DMT removal.1. Avoid using ethylenediamine (EDA) for deprotection. Use concentrated aqueous ammonia at a controlled temperature (e.g., 55°C).[1]2. Increase deprotection time or temperature according to the protecting groups used. Ensure complete removal of all protecting groups before analysis.3. Use milder acidic conditions for detritylation (e.g., 3% trichloroacetic acid in dichloromethane) and minimize exposure time.[7]

Quantitative Data Summary

Table 1: Representative Coupling Efficiencies

This table provides an example of how a bulky protecting group can slightly affect coupling efficiency. While this data is for N3-Benzoylthymidine, similar effects can be anticipated for this compound.

MonomerAverage Coupling Efficiency (%)Notes
Standard dC Phosphoramidite>99%Highly efficient under standard conditions.
This compound Phosphoramidite98-99%The bulky benzoyl group may cause slight steric hindrance, potentially requiring optimization of coupling time.[8]

Table 2: Byproduct Formation During Deprotection

Deprotection ReagentByproductObserved RateRecommendation
Ethylenediamine (EDA)N4-ethylenediamino-cytidineUp to 15% per cytidine residue[1]Avoid for oligonucleotides containing this compound.
Aqueous Ammonia(Not a significant byproduct)MinimalRecommended for standard deprotection of this compound containing oligonucleotides.[1]

Experimental Protocols

Protocol 1: Standard Phosphoramidite Coupling Cycle for this compound Incorporation

  • Deblocking (Detritylation): Remove the 5'-dimethoxytrityl (DMT) group from the support-bound oligonucleotide by treating with a solution of 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM) for 60-120 seconds.

  • Washing: Wash the support thoroughly with anhydrous acetonitrile.

  • Coupling: Deliver a solution of the this compound phosphoramidite (e.g., 0.1 M in acetonitrile) and an activator (e.g., 0.45 M tetrazole in acetonitrile) to the synthesis column. Allow the coupling reaction to proceed for 90-180 seconds.

  • Washing: Wash the support with anhydrous acetonitrile.

  • Capping: Cap any unreacted 5'-hydroxyl groups by treating with a mixture of capping reagent A (e.g., acetic anhydride/lutidine/THF) and capping reagent B (e.g., N-methylimidazole/THF).

  • Washing: Wash the support with anhydrous acetonitrile.

  • Oxidation: Oxidize the phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using a solution of iodine (e.g., 0.02 M iodine in THF/water/pyridine).

  • Washing: Wash the support with anhydrous acetonitrile.

  • Repeat: Repeat the cycle for the next nucleotide addition.

Protocol 2: Final Cleavage and Deprotection

  • Cleavage from Support: After the final synthesis cycle, cleave the oligonucleotide from the solid support by treating with concentrated aqueous ammonia at room temperature for 1-2 hours.

  • Base Deprotection: Transfer the ammonia solution containing the oligonucleotide to a sealed vial and heat at 55°C for 8-16 hours to remove the benzoyl protecting groups from the cytidine bases, as well as other base-labile protecting groups.

  • Evaporation: Cool the solution and evaporate the ammonia to dryness.

  • Reconstitution: Reconstitute the oligonucleotide pellet in an appropriate buffer for purification and analysis.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_deprotection Cleavage & Deprotection start Start with Solid Support deblock Deblocking (DMT Removal) start->deblock wash1 Wash deblock->wash1 couple Coupling with This compound Phosphoramidite wash1->couple cap Capping couple->cap oxidize Oxidation cap->oxidize wash2 Wash oxidize->wash2 next_cycle Next Cycle or Final Cleavage wash2->next_cycle next_cycle->deblock Repeat cleave Cleavage from Support (Aq. NH3) next_cycle->cleave End Synthesis deprotect Base Deprotection (Aq. NH3, 55°C) cleave->deprotect purify Purification (e.g., HPLC) deprotect->purify final_product Final Oligonucleotide purify->final_product

Caption: Workflow for oligonucleotide synthesis incorporating this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Impure Product cause1 Incomplete Coupling issue->cause1 cause2 Byproduct Formation (Deprotection) issue->cause2 cause3 Reagent Degradation issue->cause3 sol1a Optimize Coupling Time cause1->sol1a sol1b Ensure Anhydrous Conditions cause1->sol1b sol2a Use Aqueous Ammonia cause2->sol2a sol2b Avoid Ethylenediamine cause2->sol2b sol3a Use Fresh Reagents cause3->sol3a

Caption: Troubleshooting logic for this compound incorporation issues.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of N-Benzoylcytidine via HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical compounds is paramount. N-Benzoylcytidine, a key nucleoside derivative used in the synthesis of oligonucleotides and in the development of antiviral and anticancer therapies, is no exception.[1] Even minor impurities can lead to inaccurate experimental results or unforeseen side effects in biological assays.[2] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) stands out as a highly sensitive and specific method for determining the purity of this compound and identifying potential impurities.[3]

This guide provides an objective comparison of HPLC-MS with other analytical techniques, supported by experimental protocols and data presentation, to assist researchers in making informed decisions for their purity assessment needs.

Comparison of Analytical Methods for Purity Assessment

While HPLC-MS is a powerful tool, other methods can also be employed for purity determination. The choice of method often depends on the specific requirements of the analysis, such as the need for structural elucidation of impurities or the desired level of accuracy.

Analytical MethodPrincipleAdvantagesDisadvantages
HPLC-UV Separates compounds based on their polarity, and they are detected by their absorbance of UV light.Robust, reproducible, and widely available. Good for routine purity checks.May not detect impurities that do not have a UV chromophore. Co-eluting impurities can be missed.
LC-MS Combines the separation power of HPLC with the detection capabilities of mass spectrometry, which identifies compounds by their mass-to-charge ratio.High sensitivity and selectivity. Provides molecular weight information for impurity identification.[3]Higher operational complexity and cost compared to HPLC-UV.
Quantitative NMR (qNMR) Measures the concentration of a substance by comparing the integral of a specific resonance signal of the analyte with that of an internal standard of known purity.Provides a direct measure of purity without the need for a reference standard of the analyte. Highly accurate and precise.Lower sensitivity compared to LC-MS. Requires a suitable internal standard and can be more time-consuming.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature. Purity is determined from the melting peak profile.Can be used for highly pure, crystalline substances.Not suitable for amorphous or thermally unstable compounds. Less specific than chromatographic methods.

Experimental Protocol: HPLC-MS for this compound Purity

This section details a standard protocol for the purity analysis of this compound using a reverse-phase HPLC system coupled to a mass spectrometer.

Sample Preparation
  • Prepare a stock solution of this compound by dissolving 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile (B52724) and water.

  • Further dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.

HPLC Conditions
  • HPLC System: Agilent 1290 Infinity II LC or equivalent.

  • Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions
  • MS System: Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Range: m/z 100-1000.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 175 V.

  • Gas Temperature: 325°C.

  • Gas Flow: 8 L/min.

Data Presentation: Purity Analysis Results

The following table summarizes hypothetical, yet representative, data from the HPLC-MS analysis of a batch of this compound.

ParameterResultInterpretation
Main Peak Area % (TIC) 99.5%High purity indicated by the Total Ion Chromatogram.
Expected [M+H]⁺ 348.1190Theoretical monoisotopic mass for C16H18N3O6⁺.
Observed [M+H]⁺ 348.1188Excellent mass accuracy, confirming the identity of this compound.
Impurity 1 (m/z 244.0924) 0.25%Putative Cytidine impurity (loss of benzoyl group).
Impurity 2 (m/z 112.0504) 0.15%Putative Cytosine impurity (loss of ribose and benzoyl groups).
Other Impurities <0.1%Trace level impurities below the reporting threshold.

Workflow for this compound Purity Analysis

The following diagram illustrates the logical workflow for the purity analysis of this compound using HPLC-MS.

This compound Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing & Reporting A Weigh this compound B Dissolve in Solvent A->B C Dilute to Final Concentration B->C D Inject Sample into HPLC C->D Prepared Sample E Separation on C18 Column D->E F Ionization (ESI+) E->F G Mass Analysis (MS) F->G H Integrate Chromatogram Peaks G->H Raw Data I Identify Impurities by Mass H->I J Calculate Purity I->J K Generate Report J->K

References

A Comparative Guide: N-Benzoylcytidine vs. N-Acetylcytidine in RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a critical determinant of success in solid-phase RNA synthesis. For the cytidine (B196190) nucleobase, N-benzoyl and N-acetyl are two commonly employed protecting groups for the exocyclic amine. This guide provides an objective comparison of N-Benzoylcytidine and N-Acetylcytidine, supported by experimental data, to inform the selection of the optimal reagent for your RNA synthesis needs. The primary distinction lies in the chemical lability of the protecting group, which dictates the required deprotection conditions and ultimately influences the integrity of the final RNA product, especially those containing other sensitive modifications.

Performance Comparison

FeatureThis compoundN-Acetylcytidine
Primary Application Standard protecting group for cytidine in RNA synthesis.Protecting group for cytidine in the synthesis of RNA containing sensitive or modified bases, including the site-specific incorporation of N4-acetylcytidine (ac4C).[1][2]
Deprotection Conditions Harsh; typically requires treatment with concentrated ammonium (B1175870) hydroxide (B78521) or aqueous methylamine (B109427) at elevated temperatures.Mild; compatible with non-nucleophilic bases like 1,5-diazabicyclo(4.3.0)non-5-ene (DBU) or "UltraFAST" deprotection with a mixture of aqueous ammonium hydroxide and methylamine at room temperature.[1][3]
Compatibility with Sensitive Modifications Limited. Harsh deprotection can lead to the degradation of other sensitive functional groups within the RNA sequence.High. Mild deprotection conditions are designed to preserve the integrity of a wide range of modified nucleobases.[1]
Potential Side Reactions Partial substitution of the N4-benzoyl group by methylamine, leading to the formation of N4-methylated cytidine derivatives.Minimal side reactions reported under optimized mild deprotection protocols. On-column deprotection strategies can further minimize exposure to reagents that could cause side reactions.
Synthesis Yield Generally high for standard oligonucleotides.High yields are achievable with optimized protocols for modified RNA.
Purity of Final Product High for standard oligonucleotides, but the presence of N4-methylated cytidine impurities can be a concern.High, with a reduced risk of side-product formation, leading to a more homogeneous final product.

Experimental Protocols

Standard Deprotection Protocol for this compound

A common method for the deprotection of oligonucleotides synthesized with standard phosphoramidites, including this compound, involves the following steps:

  • Cleavage from Solid Support and Base Deprotection: The solid support is treated with a solution of concentrated ammonium hydroxide (28-33% NH₃ in water) for 1-2 hours at room temperature.

  • Heating: The sealed vial containing the oligonucleotide and ammonium hydroxide solution is heated at 55°C for 8-12 hours to complete the removal of the benzoyl protecting groups from the cytidine bases.

  • Evaporation: The ammonium hydroxide solution is removed by evaporation.

  • Purification: The crude oligonucleotide is purified, typically by HPLC or PAGE.

Mild Deprotection Protocol for N-Acetylcytidine

To preserve the N4-acetyl group on a specific cytidine or to protect other sensitive modifications, a milder deprotection strategy is necessary. The following protocol is adapted from a method developed for the site-specific synthesis of N4-acetylcytidine-containing RNA.

  • On-Column Deprotection of N-cyanoethyl O-carbamate (N-ceoc) groups: A solution of 0.5 M 1,5-diazabicyclo(4.3.0)non-5-ene (DBU) in acetonitrile (B52724) is passed over the nascent RNA oligomer on the solid support. This step removes the protecting groups from other nucleobases without cleaving the N4-acetyl group.

  • Cleavage from Solid Support: The oligonucleotide is cleaved from the solid support using a non-nucleophilic method.

  • 2'-Hydroxyl Deprotection: The 2'-hydroxyl protecting groups (e.g., TBDMS) are removed using a fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (TEA·3HF).

  • Purification: The final RNA product is purified by PAGE or HPLC.

Visualization of Key Processes

Deprotection_Pathways cluster_N_Benzoylcytidine This compound Deprotection cluster_N_Acetylcytidine N-Acetylcytidine Mild Deprotection Bz_Start RNA on Solid Support (N-Benzoyl-C) Bz_Cleavage Cleavage & Deprotection (Conc. NH4OH, 55°C) Bz_Start->Bz_Cleavage Bz_Crude Crude RNA Bz_Cleavage->Bz_Crude Bz_Side_Product N4-Methylcytidine Side-Product Bz_Cleavage->Bz_Side_Product Bz_Purified Purified RNA Bz_Crude->Bz_Purified Ac_Start RNA on Solid Support (N-Acetyl-C & N-ceoc bases) Ac_On_Column On-Column Deprotection (DBU in ACN) Ac_Start->Ac_On_Column Ac_Cleavage Cleavage from Support Ac_On_Column->Ac_Cleavage Ac_Desilylation 2'-OH Deprotection (TEA·3HF) Ac_Cleavage->Ac_Desilylation Ac_Crude Crude RNA Ac_Desilylation->Ac_Crude Ac_Purified Purified RNA Ac_Crude->Ac_Purified

Caption: Comparative workflows for RNA deprotection.

The diagram above illustrates the distinct deprotection pathways for RNA synthesized with this compound versus a protocol designed for the preservation of N-Acetylcytidine. The standard benzoyl route involves harsh conditions that can lead to side products, whereas the acetyl-compatible method employs a series of milder steps to ensure the integrity of the final RNA molecule.

Logical Relationship: Protecting Group Choice and Experimental Outcome

Logical_Relationship cluster_Input Experimental Goal cluster_Decision Protecting Group Selection cluster_Outcome Result Goal Synthesize RNA with Sensitive Modifications? Yes Yes Goal->Yes No No Goal->No N_Acetyl Choose N-Acetylcytidine (or other mild protecting groups) Yes->N_Acetyl N_Benzoyl Choose this compound No->N_Benzoyl Mild_Deprotection Mild Deprotection (Preserves Modifications) N_Acetyl->Mild_Deprotection Harsh_Deprotection Standard/Harsh Deprotection N_Benzoyl->Harsh_Deprotection High_Integrity_RNA High Integrity Modified RNA Mild_Deprotection->High_Integrity_RNA Standard_RNA Standard RNA Harsh_Deprotection->Standard_RNA Degraded_RNA Potential for Degraded or Side Products Harsh_Deprotection->Degraded_RNA

Caption: Decision tree for cytidine protecting group selection.

This decision tree outlines the logical process for selecting between this compound and N-Acetylcytidine based on the desired experimental outcome. The presence of sensitive modifications in the target RNA sequence is the key determining factor that dictates the appropriate protecting group and corresponding deprotection strategy to achieve a high-quality final product.

Conclusion

References

Isobutyryl Protecting Group: A Superior Alternative to N-Benzoylcytidine in Nucleoside Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides and modified nucleosides, the choice of protecting groups is a critical determinant of yield, purity, and the viability of synthesizing sensitive molecules. This guide provides an objective comparison of the isobutyryl protecting group versus the traditional N-benzoyl group for the protection of cytidine's exocyclic amine, supported by experimental data and detailed protocols.

The strategic protection of the N4-amino group of cytidine (B196190) is essential to prevent side reactions during oligonucleotide synthesis. The ideal protecting group should be stable throughout the synthesis cycles and be removable under mild conditions that do not compromise the integrity of the final product. While the N-benzoyl group has been a long-standing choice, the isobutyryl group presents several distinct advantages, particularly in the context of modern synthetic methodologies that demand higher purity and compatibility with sensitive labels and modifications.

Deprotection Efficiency: A Key Advantage for Milder Conditions

The most significant advantage of the isobutyryl group lies in its enhanced lability under basic conditions compared to the benzoyl group. This allows for faster and milder deprotection protocols, which are crucial for the synthesis of oligonucleotides containing sensitive functional groups or modifications that are susceptible to degradation under harsh basic conditions.

Protecting GroupDeprotection ConditionsTime to Complete DeprotectionReference
N-Isobutyryl 29% Ammonium (B1175870) Hydroxide (B78521) (Room Temperature)< 4 hours[1][2]
N-Benzoyl Concentrated Ammonium Hydroxide (55 °C)Several hours (not precisely quantified in sources)
N-Benzoyl Ammonium Hydroxide/Methylamine (B109427) (AMA)Can lead to side reactions[3][4]

Minimizing Side Reactions: The Case of Transamination

A critical drawback of using N-benzoylcytidine is its susceptibility to side reactions during deprotection, particularly when using amine-based reagents like methylamine, which is a component of the widely used "AMA" (Ammonium Hydroxide/Methylamine) reagent. The use of AMA with benzoyl-protected dC can lead to a transamination side reaction, resulting in the formation of N4-methyl-dC as an impurity at a level of around 5%. This side product can be difficult to separate from the desired oligonucleotide and can negatively impact downstream applications.

The more labile isobutyryl group, much like the acetyl group, is hydrolyzed much more rapidly under these conditions, effectively preventing the competing transamination reaction. This leads to a cleaner deprotection profile and a higher purity of the final oligonucleotide product.

Protecting GroupDeprotection ReagentSide ReactionExtent of Side Reaction
N-Benzoyl Ammonium Hydroxide/Methylamine (AMA)Transamination to form N4-methyl-dC~5%
N-Isobutyryl Ammonium Hydroxide/Methylamine (AMA)Transamination is not a significant side reactionNot observed to a significant extent

Experimental Protocols

N-Acylation of 2'-Deoxycytidine (B1670253)

Objective: To introduce the N-benzoyl or N-isobutyryl protecting group onto the N4-amino group of 2'-deoxycytidine.

Materials:

Protocol for N4-Benzoylation of 2'-Deoxycytidine (Transient Silylation Method):

  • Co-evaporate 2'-deoxycytidine with anhydrous pyridine to remove residual water.

  • Suspend the dried 2'-deoxycytidine in anhydrous pyridine.

  • Add trimethylsilyl chloride (TMSCl) dropwise at 0 °C and stir the mixture at room temperature until a clear solution is obtained, indicating the formation of the silylated intermediate.

  • Cool the solution to 0 °C and add benzoyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of water, followed by concentrated ammonium hydroxide.

  • Stir the mixture for 30 minutes to hydrolyze the silyl (B83357) ethers.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford N4-benzoyl-2'-deoxycytidine.

Protocol for N4-Isobutyrylation of 2'-Deoxycytidine:

  • Follow the same initial steps as for benzoylation to prepare the silylated 2'-deoxycytidine intermediate.

  • Cool the solution of the silylated intermediate to 0 °C and add isobutyryl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Work up the reaction as described for the benzoylation procedure.

  • Purify the crude product by silica gel column chromatography to yield N4-isobutyryl-2'-deoxycytidine.

Deprotection of N-Acyl-Protected Oligonucleotides

Objective: To remove the N-benzoyl or N-isobutyryl protecting groups from a synthesized oligonucleotide on a solid support.

Protocol for Deprotection using Ammonium Hydroxide:

  • Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

  • Add concentrated ammonium hydroxide (28-30%).

  • For oligonucleotides containing N-isobutyryl-dC, incubate at room temperature for 4-6 hours or at 55 °C for 1-2 hours.

  • For oligonucleotides containing N-benzoyl-dC, incubate at 55 °C for 8-16 hours.

  • After the incubation period, centrifuge the vial and carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Wash the solid support with a 1:1 mixture of water and ethanol (B145695) and combine the wash with the supernatant.

  • Dry the combined solution under vacuum.

  • The resulting deprotected oligonucleotide can be further purified by HPLC or other chromatographic techniques.

Logical Workflow for Protecting Group Selection

G start Start: Need for Cytidine Protection in Oligonucleotide Synthesis synthesis_type Is the target oligonucleotide sensitive to harsh basic conditions? start->synthesis_type deprotection_reagent Will deprotection involve methylamine (e.g., AMA)? synthesis_type->deprotection_reagent No isobutyryl Choose Isobutyryl Protecting Group synthesis_type->isobutyryl Yes deprotection_reagent->isobutyryl Yes benzoyl Consider Benzoyl Protecting Group deprotection_reagent->benzoyl No mild_deprotection Benefit: Milder and faster deprotection isobutyryl->mild_deprotection no_transamination Benefit: Avoids transamination side reaction isobutyryl->no_transamination harsher_deprotection Drawback: Requires harsher/longer deprotection benzoyl->harsher_deprotection transamination_risk Drawback: Risk of transamination with methylamine benzoyl->transamination_risk

Caption: Decision workflow for selecting between isobutyryl and benzoyl protecting groups for cytidine.

Chemical Deprotection Pathways

The following diagrams illustrate the chemical transformation during the deprotection of N4-isobutyrylcytidine and N4-benzoylcytidine with ammonia (B1221849).

Deprotection_Isobutyryl reactant N4-Isobutyrylcytidine reagent + NH3 reactant->reagent product1 Cytidine reagent->product1 product2 Isobutyramide product1->product2 + Deprotection_Benzoyl reactant N4-Benzoylcytidine reagent + NH3 reactant->reagent product1 Cytidine reagent->product1 product2 Benzamide product1->product2 +

References

Validation methods for confirming N-Benzoylcytidine incorporation into oligonucleotides.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of modified oligonucleotides, confirming the precise incorporation of protected nucleosides like N-Benzoylcytidine is a critical quality control step. This guide provides a comparative overview of the primary validation methods, detailing their principles, experimental protocols, and data presentation to aid in the selection of the most appropriate technique for your research needs.

The successful synthesis of custom oligonucleotides hinges on the accurate incorporation of each nucleotide. When using modified nucleosides, such as this compound, which employs a benzoyl protecting group on the exocyclic amine of cytidine, robust analytical methods are essential to verify the correct final product. The primary techniques for this validation are high-performance liquid chromatography (HPLC), mass spectrometry (MS), and enzymatic digestion coupled with liquid chromatography-mass spectrometry (LC-MS).

Method Comparison at a Glance

MethodPrinciple of DetectionInformation ProvidedThroughputKey AdvantagesKey Limitations
Reversed-Phase HPLC (RP-HPLC) Hydrophobicity differences between the full-length oligonucleotide and failure sequences.Purity of the oligonucleotide sample.HighExcellent for assessing purity and separating failure sequences.Indirectly confirms incorporation by assessing purity; does not provide mass confirmation.
Mass Spectrometry (MS) Mass-to-charge ratio (m/z) of the intact oligonucleotide.Molecular weight confirmation of the full-length product.HighRapid and direct confirmation of the correct molecular weight.May not resolve species with the same mass; fragmentation can be complex.
Enzymatic Digestion with LC-MS Separation and mass analysis of individual nucleoside components.Confirms the presence of the modified nucleoside and allows for quantification.Low to MediumProvides definitive evidence of incorporation and can be quantitative.More time-consuming and requires careful optimization of digestion conditions.

In-Depth Method Analysis and Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for assessing the purity of synthetic oligonucleotides. The separation is based on the differential hydrophobicity of the full-length product, which should contain the this compound, and any shorter failure sequences.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase A: An aqueous buffer, often containing an ion-pairing agent like triethylammonium (B8662869) acetate (B1210297) (TEAA) or triethylamine (B128534) (TEA) with hexafluoroisopropanol (HFIP) to improve oligonucleotide retention and resolution.

  • Mobile Phase B: Acetonitrile (B52724) or methanol.

  • Gradient: A linear gradient from a low to a high concentration of Mobile Phase B is used to elute the oligonucleotides.

  • Detection: UV absorbance is monitored at 260 nm.

  • Sample Preparation: The synthesized oligonucleotide is deprotected and desalted prior to analysis.

The chromatogram will show a major peak corresponding to the full-length oligonucleotide. The presence of significant earlier-eluting peaks indicates a higher proportion of shorter, more polar failure sequences. While RP-HPLC is excellent for purity assessment, it only indirectly confirms the incorporation of this compound by verifying that the major product has the expected retention time for the full-length sequence.

Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the molecular weight of the synthesized oligonucleotide, offering a definitive confirmation of its identity. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common MS techniques for oligonucleotide analysis.

  • Liquid Chromatography (LC): An LC system is coupled to the mass spectrometer to separate the oligonucleotide from synthesis impurities. An ion-pairing reversed-phase method, similar to the HPLC protocol above but using MS-compatible reagents like TEA and HFIP, is common.[1]

  • Mass Spectrometer: An ESI source is used to generate multiply charged ions of the oligonucleotide.

  • Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is used to measure the m/z of the ions with high resolution and accuracy.

  • Data Analysis: The resulting mass spectrum, which shows a distribution of multiply charged ions, is deconvoluted to determine the neutral molecular weight of the oligonucleotide.

The deconvoluted mass should match the theoretical molecular weight of the oligonucleotide containing the this compound. A discrepancy between the observed and theoretical mass would indicate incomplete synthesis, modification, or failure to incorporate the protected nucleoside.

Enzymatic Digestion with LC-MS

This method provides the most detailed confirmation of this compound incorporation. The oligonucleotide is enzymatically digested into its constituent nucleosides, which are then separated by LC and identified by MS. This allows for the direct observation and quantification of the modified cytidine.

  • Enzymatic Digestion:

    • Treat the oligonucleotide with a mixture of enzymes, such as snake venom phosphodiesterase and alkaline phosphatase.[2]

    • Snake venom phosphodiesterase cleaves the phosphodiester bonds, while alkaline phosphatase removes the phosphate (B84403) groups to yield individual nucleosides.[2]

    • Incubate the reaction at 37°C for a sufficient time to ensure complete digestion.

  • LC Separation:

    • Separate the resulting nucleoside mixture using a C18 reversed-phase column.

    • Use a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • MS/MS Detection:

    • Use an ESI source to ionize the nucleosides.

    • Perform tandem mass spectrometry (MS/MS) for unambiguous identification. This involves selecting the ion corresponding to the expected mass of this compound and fragmenting it to produce a characteristic fragmentation pattern.

The LC-MS/MS data will show a peak with the retention time and specific mass-to-charge ratio corresponding to this compound. The fragmentation pattern in the MS/MS spectrum will provide definitive structural confirmation. By using an internal standard, this method can also be used to quantify the amount of this compound incorporated.

Visualizing the Workflow

ValidationWorkflow cluster_synthesis Oligonucleotide Synthesis OligoSynth Solid-Phase Synthesis with this compound Phosphoramidite HPLC HPLC OligoSynth->HPLC Deprotected Oligo MS MS OligoSynth->MS Deprotected Oligo Enzyme Enzyme OligoSynth->Enzyme Deprotected Oligo

Caption: Workflow for the validation of this compound incorporation.

Logical Pathway for Method Selection

MethodSelection Start Need to Validate This compound Incorporation PurityCheck Is the primary concern overall synthesis purity? Start->PurityCheck MassConfirm Is direct confirmation of molecular weight sufficient? PurityCheck->MassConfirm No UseHPLC Use RP-HPLC PurityCheck->UseHPLC Yes Quantify Is definitive proof and/or quantification of the modified nucleoside required? MassConfirm->Quantify No UseMS Use LC-MS MassConfirm->UseMS Yes UseDigest Use Enzymatic Digestion with LC-MS/MS Quantify->UseDigest Yes CombineMethods Consider a combination of methods for comprehensive characterization Quantify->CombineMethods No/For full characterization

Caption: Decision tree for selecting a validation method.

Conclusion

The choice of validation method for this compound incorporation depends on the specific requirements of the analysis. For routine quality control focused on purity, RP-HPLC is a robust and high-throughput option. When definitive confirmation of the molecular weight is needed, LC-MS is the method of choice. For the most rigorous validation, including direct evidence of incorporation and the potential for quantification, enzymatic digestion followed by LC-MS/MS is the gold standard. In many research and development settings, a combination of these methods is employed to provide a comprehensive characterization of the synthesized oligonucleotide, ensuring its identity, purity, and correct composition.

References

A Comparative Analysis of Benzoyl Versus Phenoxyacetyl (PAC) Protecting Groups in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of multi-step chemical synthesis, particularly in the construction of complex molecules like oligonucleotides and peptides, the judicious selection of protecting groups is paramount to achieving high yields and purity. The benzoyl (Bz) and phenoxyacetyl (PAC) groups are two commonly employed acyl-type protecting groups for exocyclic amino functions, especially on nucleobases. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making an informed choice for their specific synthetic strategies.

At a Glance: Benzoyl vs. Phenoxyacetyl

FeatureBenzoyl (Bz)Phenoxyacetyl (PAC)
Chemical Structure C₆H₅CO-C₆H₅OCH₂CO-
Stability HighModerate
Deprotection Conditions Harsher (e.g., concentrated NH₄OH, elevated temperatures, extended reaction times)Milder (e.g., dilute NH₄OH at room temperature, K₂CO₃ in methanol (B129727), gaseous amines)
Deprotection Rate SlowerFaster
Compatibility Suitable for robust substratesIdeal for sensitive substrates and modified oligonucleotides
Primary Application Standard oligonucleotide and organic synthesisSynthesis of base-labile oligonucleotides and complex molecules

Quantitative Performance Data

The primary advantage of the phenoxyacetyl group over the benzoyl group lies in its increased lability under basic conditions, which allows for significantly faster and milder deprotection. This is crucial for preventing the degradation of sensitive functionalities within the target molecule. The following table summarizes the cleavage half-life (t½) of N-benzoyl and N-phenoxyacetyl protecting groups from 2'-deoxyribonucleosides under various deprotection conditions.

Table 1: Cleavage Half-Life (t½) of Benzoyl vs. Phenoxyacetyl Protecting Groups

Deprotection ReagentNucleosideBenzoyl (Bz) t½ (min)Phenoxyacetyl (PAC) t½ (min)
Aqueous Methylamine (40 wt%) at RTdA5< 0.5
dC-< 0.5
Ethanolic Ammonia (2.0 M) at RTdA> 24018
dC> 2407
Potassium Carbonate (0.05 M in MeOH) at RTdA-38
dC> 12012
Aqueous Ammonia (29%) at RTdA-< 240
dC-< 240

Data compiled from studies on the cleavage rates of N-acyl protecting groups.[1]

Experimental Protocols

Protection of Nucleosides

Protocol 1: N-Benzoylation of Deoxyadenosine (Transient Protection Method)

This protocol utilizes a one-flask transient protection method for the efficient N-acylation of deoxynucleosides.

  • Silylation: Dissolve 2'-deoxyadenosine (B1664071) (1 mmol) in anhydrous pyridine (B92270) (10 mL). Add chlorotrimethylsilane (B32843) (TMSCl, 2.2 mmol) and stir the mixture at room temperature for 2 hours, or until thin-layer chromatography (TLC) indicates the completion of the reaction. This step protects the hydroxyl groups.

  • N-Benzoylation: Cool the reaction mixture to 0°C and slowly add benzoyl chloride (1.5 mmol). Stir the reaction mixture at room temperature for 2-4 hours.

  • Hydrolysis: Cool the mixture to 0°C and add water (1 mL), followed by concentrated ammonium (B1175870) hydroxide (B78521) (2 mL). Stir for 30 minutes at room temperature to hydrolyze the silyl (B83357) ethers.

  • Work-up and Purification: Evaporate the solvent under reduced pressure. The residue can be purified by silica (B1680970) gel column chromatography to yield N⁶-benzoyl-2'-deoxyadenosine.[2][3]

Protocol 2: N-Phenoxyacetylation of Deoxyadenosine

This protocol is adapted from general procedures for the N-acylation of nucleosides.

  • Co-evaporation: Co-evaporate 2'-deoxyadenosine (1 mmol) with anhydrous pyridine twice and dissolve the residue in anhydrous pyridine (10 mL).

  • Acylation: Cool the solution to 0°C. In a separate flask, dissolve phenoxyacetic anhydride (B1165640) (1.5 mmol) or phenoxyacetyl chloride (1.5 mmol) in anhydrous dichloromethane (B109758) (5 mL) and add it dropwise to the nucleoside solution. Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Quenching: Upon completion, cool the reaction to 0°C and slowly add cold water (1 mL) to quench the excess acylating agent.

  • Work-up and Purification: Evaporate the solvents under reduced pressure. The residue is then partitioned between dichloromethane and a saturated aqueous solution of sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel chromatography to yield N⁶-phenoxyacetyl-2'-deoxyadenosine.[4]

Deprotection of Oligonucleotides

Protocol 3: Deprotection of Benzoyl-Protected Oligonucleotides

This is a standard, robust deprotection method.

  • Cleavage and Deprotection: Transfer the solid support containing the synthesized oligonucleotide to a sealed vial. Add concentrated ammonium hydroxide (28-30%, 1-2 mL).

  • Incubation: Heat the vial at 55°C for 8-16 hours.[5]

  • Isolation: After cooling to room temperature, carefully transfer the ammoniacal solution to a new tube. Rinse the solid support with a small amount of water or ethanol/water and combine the solutions.

  • Drying: Evaporate the solution to dryness using a centrifugal evaporator. The resulting pellet is the deprotected oligonucleotide.

Protocol 4: Deprotection of PAC-Protected Oligonucleotides (Ultra-Mild Method)

This method is suitable for sensitive oligonucleotides.

  • Cleavage and Deprotection: Transfer the solid support to a vial. Add a solution of 0.05 M potassium carbonate in anhydrous methanol (1 mL).

  • Incubation: Let the mixture stand at room temperature for 4 hours.

  • Neutralization: Carefully add glacial acetic acid (6 µL per 1 mL of the potassium carbonate solution) to neutralize the mixture.

  • Isolation and Drying: Filter the solution to remove the solid support. The filtrate containing the deprotected oligonucleotide can then be desalted and lyophilized.

Visualization of Synthetic Workflows

The following diagrams illustrate the role of benzoyl and phenoxyacetyl protecting groups within the context of solid-phase oligonucleotide synthesis.

G cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle Start Start Deprotection_5_OH 1. Detritylation: Removal of 5'-DMT group Start->Deprotection_5_OH Coupling 2. Coupling: Addition of phosphoramidite Deprotection_5_OH->Coupling Capping 3. Capping: Acetylation of unreacted 5'-OH Coupling->Capping Oxidation 4. Oxidation: Stabilization of phosphate (B84403) linkage Capping->Oxidation Elongation Chain Elongation? Oxidation->Elongation Elongation->Deprotection_5_OH Yes Final_Deprotection Final Cleavage and Deprotection Elongation->Final_Deprotection No

Fig. 1: General workflow of solid-phase oligonucleotide synthesis.

G cluster_deprotection Final Deprotection Strategies Oligo_Bz Oligonucleotide with Benzoyl (Bz) Protection Deprotection_Bz Conc. NH4OH 55°C, 8-16h Oligo_Bz->Deprotection_Bz Harsh Conditions Oligo_PAC Oligonucleotide with Phenoxyacetyl (PAC) Protection Deprotection_PAC 0.05M K2CO3/MeOH Room Temp, 4h Oligo_PAC->Deprotection_PAC Mild Conditions Final_Product_1 Deprotected Oligonucleotide Deprotection_Bz->Final_Product_1 Final_Product_2 Deprotected Oligonucleotide Deprotection_PAC->Final_Product_2

Fig. 2: Comparison of deprotection conditions for Benzoyl and PAC groups.

Conclusion

The choice between benzoyl and phenoxyacetyl as a protecting group is a classic example of the trade-off between stability and ease of removal. The benzoyl group offers high stability, making it a reliable choice for syntheses involving robust molecules and harsh reaction conditions. However, its removal requires equally harsh conditions that can be detrimental to sensitive functionalities.

In contrast, the phenoxyacetyl group, with its greater lability, is the superior choice for the synthesis of delicate molecules, such as modified oligonucleotides or those containing base-sensitive labels. The significantly faster deprotection rates under milder conditions minimize the risk of side reactions and product degradation, ultimately leading to higher purity and yield of the target compound. For modern applications in drug development and molecular biology, where complex and sensitive molecules are often the target, the advantages offered by the phenoxyacetyl protecting group are substantial.

References

Performance evaluation of different deprotection reagents for N-Benzoylcytidine.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and clean removal of protecting groups is a critical step in the synthesis of nucleoside analogues. This guide provides an objective comparison of the performance of three common deprotection reagents for N-Benzoylcytidine, supported by experimental data to inform the selection of the most suitable method for your specific research needs.

The N-benzoyl group is a robust protecting group for the exocyclic amine of cytidine (B196190), widely used in oligonucleotide synthesis. Its effective removal is paramount to obtaining the desired final product with high purity and yield. This guide evaluates the performance of Ammonium (B1175870) Hydroxide (B78521), Ammonium Hydroxide/Methylamine (AMA), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for the deprotection of this compound.

Performance Evaluation of Deprotection Reagents

The selection of a deprotection reagent is a trade-off between reaction speed, yield, and the formation of potential side products. The following table summarizes the key performance indicators for the deprotection of this compound with the selected reagents.

ReagentTypical Reaction TimeTemperatureYield of CytidinePurity ProfileKey Considerations
Ammonium Hydroxide 2 - 48 hoursRoom Temp. to 55°CModerate to HighGood to ExcellentA traditional and milder method; longer reaction times may be required for complete deprotection.[1]
Ammonium Hydroxide/ Methylamine (AMA) 10 - 15 minutes65°CHighGood"UltraFAST" method, but can lead to the formation of N4-methylcytidine side product (approx. 5-10%).[2]
1,8-Diazabicyclo[5.4.0] undec-7-ene (DBU) 1 - 4 hours (estimated)Room Temp.Potentially HighGood to ExcellentA strong, non-nucleophilic base; less common for this specific deprotection, potential for clean reaction with minimal side products.

Experimental Protocols

Detailed methodologies for the deprotection of this compound using each reagent are provided below. These protocols are based on established procedures in nucleoside chemistry.

Deprotection with Ammonium Hydroxide

This method is favored for its mild conditions and clean reaction profile, minimizing the risk of side product formation.

Materials:

  • This compound

  • Concentrated Ammonium Hydroxide (28-30%)

  • Methanol (B129727)

  • Reaction vessel (sealed)

  • Stir plate and stir bar

  • Rotary evaporator

  • HPLC system for analysis

Procedure:

  • Dissolve this compound in a minimal amount of methanol in a sealable reaction vessel.

  • Add concentrated ammonium hydroxide to the solution. A typical ratio is 1:1 (v/v) of methanol to ammonium hydroxide.

  • Seal the vessel tightly and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction may take between 12 to 48 hours for completion. For faster reaction, the mixture can be heated to 55°C for 2-8 hours.

  • Upon completion, cool the reaction mixture to room temperature (if heated).

  • Evaporate the solvent under reduced pressure to obtain the crude cytidine product.

  • Purify the product by silica (B1680970) gel chromatography or recrystallization as needed.

Deprotection with Ammonium Hydroxide/Methylamine (AMA)

This "UltraFAST" method significantly reduces deprotection times, making it suitable for high-throughput applications. However, the potential for a transamination side reaction must be considered.

Materials:

  • This compound

  • AMA reagent (1:1 v/v mixture of concentrated Ammonium Hydroxide and 40% aqueous Methylamine)

  • Pressure-resistant sealed vial

  • Heating block or water bath

  • Rotary evaporator

  • HPLC system for analysis

Procedure:

  • Dissolve this compound in the AMA solution in a pressure-resistant, sealed vial.

  • Heat the reaction mixture at 65°C for 10-15 minutes.

  • Monitor the reaction by TLC or HPLC to ensure complete deprotection. Be aware of a potential side product, N4-methylcytidine, which will have a different retention time.

  • After completion, cool the vial to room temperature.

  • Carefully open the vial in a well-ventilated fume hood.

  • Evaporate the solvent under reduced pressure.

  • Analyze the crude product by HPLC to determine the ratio of cytidine to N4-methylcytidine.

  • Purify the desired product using an appropriate chromatographic method.

Deprotection with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

DBU is a strong, non-nucleophilic base that can be effective for the removal of acyl protecting groups. This protocol is based on its application in related nucleoside deprotection schemes.

Materials:

  • This compound

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous solvent (e.g., Acetonitrile (B52724) or Pyridine)

  • Reaction vessel

  • Stir plate and stir bar

  • Rotary evaporator

  • HPLC system for analysis

Procedure:

  • Dissolve this compound in an anhydrous solvent such as acetonitrile or pyridine (B92270) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Add DBU to the solution (typically 2-5 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or HPLC. The reaction time is estimated to be in the range of 1-4 hours.

  • Upon completion, quench the reaction by adding a weak acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by silica gel chromatography to remove DBU salts and any unreacted starting material.

Visualizing the Experimental Workflow

The general workflow for the deprotection of this compound involves several key steps, from the initial reaction setup to the final analysis of the product.

Deprotection_Workflow General Experimental Workflow for this compound Deprotection cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Dissolve this compound Add_Reagent Add Deprotection Reagent (Ammonium Hydroxide, AMA, or DBU) Start->Add_Reagent React Stir at Specified Temperature and Time Add_Reagent->React Monitor Monitor Reaction Progress (TLC/HPLC) React->Monitor Quench Quench Reaction (if necessary) Monitor->Quench Evaporate Evaporate Solvent Quench->Evaporate Purify Purify Crude Product (Chromatography/Recrystallization) Evaporate->Purify Analyze Analyze Final Product (HPLC, NMR, MS) Purify->Analyze End Pure Cytidine Analyze->End

Caption: General workflow for the deprotection of this compound.

Logical Decision Pathway for Reagent Selection

Choosing the appropriate deprotection reagent depends on the specific requirements of the synthesis, such as the desired reaction speed and the tolerance for potential side products.

Reagent_Selection Decision Pathway for Selecting a Deprotection Reagent Start Start: Need to deprotect This compound Speed Is reaction speed a critical factor? Start->Speed Side_Products Is the formation of N4-methylcytidine a major concern? Speed->Side_Products Yes Mild_Conditions Are mild reaction conditions preferred? Speed->Mild_Conditions No AMA Use AMA (Ammonium Hydroxide/Methylamine) Side_Products->AMA No Ammonium_Hydroxide Use Ammonium Hydroxide Side_Products->Ammonium_Hydroxide Yes Mild_Conditions->Ammonium_Hydroxide Yes DBU Consider DBU for a strong, non-nucleophilic alternative Mild_Conditions->DBU No

Caption: Decision pathway for selecting a deprotection reagent.

References

A Comparative Guide to Alternative Protecting Groups for Cytidine in Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the solid-phase synthesis of oligonucleotides via phosphoramidite (B1245037) chemistry, the protection of the exocyclic amine of nucleobases is critical to prevent unwanted side reactions during the coupling cycle. For cytidine (B196190), the traditional N4-benzoyl (Bz) protecting group has been widely used. However, its requirement for harsh deprotection conditions has driven the development of alternative, more labile protecting groups. This guide provides an objective comparison of common and alternative protecting groups for cytidine, supported by experimental data, to assist researchers in selecting the optimal group for their synthesis needs, particularly when working with sensitive or modified oligonucleotides.

Performance Comparison of Cytidine Protecting Groups

The choice of a protecting group for cytidine significantly impacts the final deprotection step, influencing the overall efficiency and integrity of the synthesized oligonucleotide. The following tables summarize the key performance characteristics and deprotection conditions for the most common N4-protecting groups.

Table 1: Key Performance Characteristics

Protecting GroupCommon AbbreviationRelative LabilityKey AdvantagesPotential Disadvantages
Benzoyl BzLowStandard, well-established chemistry.Requires prolonged, harsh deprotection; prone to transamination with primary amines.[1]
Acetyl AcHighEnables rapid "UltraFAST" deprotection; avoids transamination side reactions.[1][2]Not suitable for traditional, long deprotection protocols.
Isobutyryl iBuHighAllows for significantly faster deprotection than Benzoyl.[3] Reduces transamination compared to Benzoyl.[1]Less common than Acetyl for rapid deprotection schemes.
Phenoxyacetyl PacVery High (Ultra-Mild)Removable under very mild, non-ammoniacal conditions, ideal for sensitive labels/bases.Requires specific "UltraMild" phosphoramidites for all bases.

Table 2: Standard Deprotection and Cleavage Conditions

Protecting GroupReagentTemperatureTimeTypical Use Case
Benzoyl (Bz) Concentrated Ammonium (B1175870) Hydroxide (B78521)55 °C8 - 17 hoursStandard DNA/RNA synthesis.
Acetyl (Ac) Ammonium Hydroxide / 40% Methylamine (B109427) (AMA) (1:1 v/v)65 °C10 minutesRapid synthesis (UltraFAST); RNA synthesis.
Isobutyryl (iBu) Concentrated Ammonium Hydroxide55 °C2 - 3 hoursFast deprotection protocols.
Phenoxyacetyl (Pac) 0.05M Potassium Carbonate in Methanol (B129727)Room Temp.4 hoursSynthesis of highly sensitive/modified oligonucleotides.

Protecting Group Profiles

Benzoyl (Bz): The Traditional Standard

Benzoyl is the conventional protecting group for cytidine, as well as adenine (B156593). Its stability throughout the synthesis cycle is well-documented. However, its primary drawback is the slow and harsh deprotection required, typically involving concentrated ammonium hydroxide at 55°C for many hours. A significant side reaction is the potential for transamination at the C4 position when deprotected with primary amines like methylamine or ethylenediamine, which can lead to undesired base modifications.

Acetyl (Ac): The Fast Deprotection Alternative

The N4-acetyl group is considerably more labile than the benzoyl group. This lability is the basis for "UltraFAST" deprotection protocols, which use a mixture of ammonium hydroxide and methylamine (AMA) to achieve complete deprotection and cleavage in as little as 10 minutes at 65°C. A critical advantage of Ac-dC is that it avoids the transamination side reaction observed with Bz-dC when using primary amine reagents. This makes it the protecting group of choice for rapid synthesis and for oligonucleotides containing base-sensitive modifications.

Isobutyryl (iBu): An Intermediate Option

Like the acetyl group, the isobutyryl group is more labile than benzoyl. It facilitates faster deprotection, typically requiring 2-3 hours in ammonia (B1221849) at 55°C. For specialized applications like the synthesis of methyl phosphonate (B1237965) oligonucleotides where deprotection is performed with ethylene (B1197577) diamine, iBu-dC has been shown to significantly reduce the level of transamination compared to Bz-dC (4% vs 16%).

Phenoxyacetyl (Pac): The Ultra-Mild Choice

For syntheses involving extremely sensitive functionalities, such as certain dyes or modified bases that cannot withstand any ammonia treatment, "UltraMild" protecting groups are necessary. Phenoxyacetyl (Pac) is used for adenine and guanine, and is often paired with Ac-dC. This combination allows for deprotection under exceptionally mild, non-nucleophilic conditions, such as potassium carbonate in methanol at room temperature.

Experimental Workflows and Logical Comparisons

The following diagrams illustrate the oligonucleotide synthesis cycle, the divergent deprotection pathways based on the chosen cytidine protecting group, and the logical relationships between their key features.

oligonucleotide_synthesis_cycle cluster_cycle Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (Remove 5'-DMT) (e.g., 3% TCA/DCA) Coupling 2. Coupling (Add Phosphoramidite + Activator) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Block unreacted 5'-OH) (e.g., Acetic Anhydride) Coupling->Capping Forms new bond Oxidation 4. Oxidation (P(III) to P(V)) (e.g., I2/H2O) Capping->Oxidation Prevents n-1 sequences Oxidation->Deblocking Stabilizes linkage Cycle repeats

Caption: The four-step solid-phase phosphoramidite synthesis cycle.

cytidine_deprotection_pathways cluster_deprotection Final Cleavage & Deprotection start Synthesized Oligonucleotide on Solid Support Bz Reagent: NH4OH Temp: 55°C Time: 8-17 hours start->Bz For Bz-dC Ac Reagent: AMA Temp: 65°C Time: 10 minutes start->Ac For Ac-dC Pac Reagent: K2CO3 / MeOH Temp: Room Temp Time: 4 hours start->Pac For Pac-dA/dG, Ac-dC

Caption: Divergent deprotection pathways based on protecting group choice.

protecting_group_comparison Bz Bz-dC L_Low Low Lability Bz->L_Low Trans Prone to Transamination Bz->Trans Ac Ac-dC L_High High Lability Ac->L_High Fast Enables Fast Deprotection Ac->Fast iBu iBu-dC iBu->L_High Pac Pac/Ac L_VHigh Ultra-Mild Lability Pac->L_VHigh

Caption: Logical relationships between cytidine protecting groups and their features.

Experimental Protocols

Protocol 1: Standard Phosphoramidite Coupling Cycle

This protocol outlines a single coupling cycle on an automated solid-phase DNA/RNA synthesizer. All steps are performed in a flow-through column packed with the solid support.

  • Deblocking (Detritylation): A solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM) is passed through the column for 1-2 minutes to remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleotide. The column is then washed extensively with acetonitrile (B52724).

  • Coupling: The desired phosphoramidite (0.02 M to 0.2 M depending on synthesizer scale) and an activator (e.g., 0.25 M 4,5-dicyanoimidazole (B129182) (DCI) or 0.25 M 5-(ethylthio)-1H-tetrazole (ETT)) in acetonitrile are delivered simultaneously to the column. The coupling reaction proceeds for 2-10 minutes. Achieving high stepwise coupling efficiency (>99%) is crucial for the synthesis of long oligonucleotides.

  • Capping: To prevent the extension of unreacted 5'-hydroxyl groups (failure sequences) in subsequent cycles, a capping step is performed. Capping A (acetic anhydride/lutidine/THF) and Capping B (16% N-methylimidazole/THF) are delivered to the column for ~30 seconds. The column is then washed with acetonitrile.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester. A solution of 0.02 M iodine in THF/water/pyridine is passed through the column for ~30 seconds. The column is then washed with acetonitrile before initiating the next cycle.

Protocol 2: Cleavage and Deprotection
  • The solid support is transferred from the synthesis column to a screw-cap vial.

  • Concentrated ammonium hydroxide (~1 mL for a 1 µmol synthesis) is added to the vial.

  • The vial is sealed tightly and incubated in an oven or heating block at 55°C for 8 to 17 hours.

  • After cooling, the supernatant containing the cleaved and deprotected oligonucleotide is transferred to a new tube. The support is washed with water, and the wash is combined with the supernatant.

  • The solution is evaporated to dryness in a vacuum concentrator.

  • The solid support is transferred to a screw-cap vial.

  • A 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA) is prepared (~1 mL for a 1 µmol synthesis).

  • The AMA solution is added to the vial, which is then sealed tightly.

  • The vial is incubated at 65°C for 10-15 minutes.

  • After cooling on ice, the supernatant is collected, and the sample is evaporated to dryness.

  • The solid support is transferred to a screw-cap vial.

  • A solution of 0.05 M potassium carbonate (K2CO3) in anhydrous methanol is prepared.

  • The K2CO3 solution is added to the vial to cover the support.

  • The vial is sealed and incubated at room temperature for 4 hours with gentle agitation.

  • The methanolic supernatant is collected. The support is washed with water, and the washings are combined. The sample can then be processed for purification.

References

Stability Under Scrutiny: A Comparative Guide to Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the in-vivo stability of oligonucleotides is a critical determinant of their therapeutic efficacy. Unmodified oligonucleotides are rapidly degraded by nucleases, severely limiting their potential. This guide provides an objective comparison of the stability imparted by common chemical modifications, offering a data-driven overview for the rational design of nuclease-resistant oligonucleotides.

While N-Benzoylcytidine is a crucial protecting group used during synthesis, it is removed prior to the final product and does not contribute to the stability of the functional oligonucleotide. Therefore, this guide will focus on comparing the stability of unmodified oligonucleotides to those incorporating well-established stability-enhancing modifications: Phosphorothioate (PS) linkages, 2'-O-Methyl (2'-OMe) substitutions, and Locked Nucleic Acid (LNA) incorporations.

Quantitative Comparison of Oligonucleotide Stability

The following tables summarize the performance of different oligonucleotide modifications in key stability assays.

Table 1: Nuclease Resistance - Half-life in Biological Media

Nuclease degradation is a primary obstacle for in-vivo applications. The half-life of an oligonucleotide in serum is a direct measure of its resistance to enzymatic degradation.

Oligonucleotide ModificationBackbone/Sugar ChemistryHalf-life in Human Serum (approx.)Reference
Unmodified OligonucleotidePhosphodiester~1.5 hours[1]
Phosphorothioate (PS)Phosphorothioate~10 hours[1]
2'-O-Methyl (2'-OMe)2'-O-Methyl RNA~12 hours[1]
Locked Nucleic Acid (LNA)LNA/DNA Chimera (3 LNA at each end)~15 hours[1]
Unmodified DNAPhosphodiester5-16 hours[2]
DNA with 3' inverted dTPhosphodiester~2-fold increase vs. unmodified
Fully Modified (2'-OMe/2'-F)2'-O-Methyl/2'-Fluoro RNASignificant resistance, little degradation

Note: Half-life can vary depending on the specific sequence, length, and experimental conditions.

Table 2: Thermal Stability - Melting Temperature (Tm)

The melting temperature (Tm) of a duplex is the temperature at which half of the duplex dissociates. A higher Tm indicates greater thermodynamic stability, which can be important for target binding affinity.

Oligonucleotide DuplexModificationChange in Tm per Modification (approx.)Reference
DNA:RNAUnmodifiedBaseline
PS-DNA:RNAPhosphorothioateDecreased
2'-OMe-RNA:RNA2'-O-Methyl+<1°C
LNA-DNA:RNALocked Nucleic Acid+1.5 to +4°C
DNA:DNA2'-Fluoro+1.3°C

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of oligonucleotide stability.

Serum Stability Assay

This assay evaluates the resistance of oligonucleotides to degradation by nucleases present in serum.

1. Oligonucleotide Incubation:

  • An oligonucleotide duplex (e.g., 50 pmol) is incubated in a solution containing fetal bovine serum (FBS), typically at a concentration of 50%.

  • The incubation is carried out at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 10 min, 30 min, 1h, 6h, 12h, 24h).

2. Sample Analysis:

  • The reaction is quenched at each time point, often by the addition of a chelating agent like EDTA.

  • The samples are then analyzed by polyacrylamide gel electrophoresis (PAGE).

3. Data Analysis:

  • The gel is stained with a nucleic acid stain (e.g., GelRed).

  • The intensity of the band corresponding to the intact oligonucleotide is quantified using software like ImageJ.

  • The percentage of intact oligonucleotide at each time point is calculated relative to the 0-minute time point to determine the degradation kinetics and half-life.

Thermal Denaturation (Melting Temperature) Analysis

This method determines the thermal stability of an oligonucleotide duplex.

1. Sample Preparation:

  • The modified oligonucleotide and its complementary strand are annealed to form a duplex in a suitable buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl).

  • The concentration of the duplex solution is precisely determined.

2. UV-Vis Spectrophotometry:

  • The absorbance of the duplex solution is monitored at 260 nm as the temperature is gradually increased (e.g., 1°C/minute).

  • The temperature ramp typically spans from a low temperature (e.g., 20°C) to a high temperature where the duplex is fully denatured (e.g., 80°C).

3. Data Analysis:

  • A melting curve is generated by plotting absorbance versus temperature.

  • The melting temperature (Tm) is determined as the temperature at which the hyperchromic shift is half-maximal. This is often calculated from the first derivative of the melting curve.

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental processes for assessing oligonucleotide stability.

Experimental_Workflow_Serum_Stability cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Oligo Oligonucleotide Duplex Incubate Incubate at 37°C Oligo->Incubate Serum Fetal Bovine Serum (FBS) Serum->Incubate Timepoints Collect Aliquots at Time Points Incubate->Timepoints PAGE Polyacrylamide Gel Electrophoresis (PAGE) Timepoints->PAGE Stain Stain Gel PAGE->Stain Image Image Quantification Stain->Image Data Degradation Kinetics / Half-life Image->Data Experimental_Workflow_Tm_Analysis cluster_prep_tm Sample Preparation cluster_measurement Measurement cluster_data_analysis Data Analysis Oligo1 Modified Oligo Anneal Anneal to form Duplex Oligo1->Anneal Oligo2 Complementary Strand Oligo2->Anneal Spectro UV-Vis Spectrophotometer Anneal->Spectro Heat Increase Temperature Spectro->Heat Absorbance Monitor Absorbance at 260 nm Heat->Absorbance MeltingCurve Generate Melting Curve Absorbance->MeltingCurve Derivative First Derivative Analysis MeltingCurve->Derivative Tm Determine Melting Temperature (Tm) Derivative->Tm

References

Quantitative Analysis of N-Benzoylcytidine: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-Benzoylcytidine, a modified nucleoside, is critical in various stages of drug development and biochemical research. Its presence and concentration in a reaction mixture can signify the extent of a chemical transformation, the purity of a sample, or the progress of a biological process. This guide provides a comparative overview of established analytical techniques for the quantitative analysis of this compound, offering detailed experimental protocols and performance data to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Methods

The two primary analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and accessibility.

Table 1: Comparison of Quantitative Performance for this compound Analysis

ParameterHPLC-UVLC-MS/MSAlternative Method: UV-Vis Spectrophotometry
Principle Separation by chromatography, quantification by UV absorbance.Separation by chromatography, quantification by mass-to-charge ratio.Direct measurement of UV absorbance of the bulk sample.
Selectivity Moderate to HighVery HighLow
Sensitivity (LOD) ng/mL rangepg/mL rangeµg/mL range
Linearity Range Typically 2-3 orders of magnitudeTypically 3-5 orders of magnitudeTypically 1-2 orders of magnitude
Accuracy (% Recovery) 95-105%98-102%90-110%
Precision (%RSD) < 5%< 2%< 10%
Matrix Effect Can be significantCan be minimized with internal standardsHighly susceptible to interfering substances
Instrumentation Cost ModerateHighLow
Expertise Required IntermediateAdvancedBasic

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific reaction mixtures or matrices.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely accessible technique for the routine quantification of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 15 minutes, followed by a 5-minute re-equilibration at 5% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dilute an aliquot of the reaction mixture with the initial mobile phase to a concentration within the expected linear range of the assay.

  • Filter the diluted sample through a 0.22 µm syringe filter prior to injection.

Calibration: Prepare a series of standard solutions of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For high-sensitivity and high-selectivity analysis, especially in complex matrices, LC-MS/MS is the method of choice.

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Isotopically labeled internal standard (e.g., ¹³C,¹⁵N-N-Benzoylcytidine), if available.

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 8 minutes, followed by a 2-minute re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitored Transitions (MRM):

    • This compound: Precursor ion (Q1) m/z 348.1 → Product ion (Q3) m/z 216.1

    • Internal Standard: (if used) appropriate mass transition

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energy should be optimized for maximum signal intensity.

Sample Preparation:

  • To an aliquot of the reaction mixture, add the internal standard solution.

  • Dilute the mixture with the initial mobile phase to a concentration within the linear range of the assay.

  • Filter the diluted sample through a 0.22 µm syringe filter prior to injection.

Alternative Method: UV-Vis Spectrophotometry

For a rapid, high-throughput, but less specific estimation, direct UV-Vis spectrophotometry can be employed. This method is best suited for simple reaction mixtures where this compound is the primary UV-active component.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Solvent used in the reaction mixture (e.g., ethanol, methanol)

  • This compound reference standard

Procedure:

  • Determine the wavelength of maximum absorbance (λmax) for this compound in the reaction solvent.

  • Prepare a calibration curve by measuring the absorbance of a series of known concentrations of the this compound reference standard at the λmax.

  • Dilute the reaction mixture to an appropriate concentration and measure its absorbance at the λmax.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Note: This method is highly susceptible to interference from other UV-absorbing species in the reaction mixture.

Visualizing the Workflow and Decision Process

To further aid in the selection and implementation of these analytical methods, the following diagrams illustrate the general experimental workflow and a decision-making process.

G cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing ReactionMixture Reaction Mixture Aliquot Dilution Dilution with Mobile Phase ReactionMixture->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration HPLC_UV HPLC-UV Analysis Filtration->HPLC_UV Injection LCMS LC-MS/MS Analysis Filtration->LCMS Injection Chromatogram Chromatogram Generation HPLC_UV->Chromatogram LCMS->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

General workflow for the quantitative analysis of this compound.

G Start Start: Need to Quantify This compound HighSensitivity High Sensitivity or Complex Matrix? Start->HighSensitivity RoutineAnalysis Routine Analysis or Simple Matrix? HighSensitivity->RoutineAnalysis No LCMS Use LC-MS/MS HighSensitivity->LCMS Yes RapidEstimate Rapid Estimate Needed? RoutineAnalysis->RapidEstimate No HPLC Use HPLC-UV RoutineAnalysis->HPLC Yes RapidEstimate->HPLC No UVVis Use UV-Vis Spectrophotometry RapidEstimate->UVVis Yes

Decision tree for selecting a suitable analytical method.

Characterization of Synthetic RNA Containing N-Benzoylcytidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic RNA containing N-Benzoylcytidine (BzC) with unmodified RNA and RNA with other common cytidine (B196190) modifications. This compound is widely utilized as a protecting group for the exocyclic amine of cytidine during solid-phase oligonucleotide synthesis.[1][2] While it is typically removed during the final deprotection step to yield native cytidine, understanding the characteristics of RNA still containing the benzoyl group can be crucial for optimizing synthesis protocols, troubleshooting incomplete deprotection, and exploring potential novel applications of acylated RNAs.

This document outlines the biophysical and functional consequences of this compound incorporation, supported by predictive analysis based on related modifications and established analytical techniques. Detailed experimental protocols are provided to enable researchers to characterize BzC-containing RNA in their own laboratories.

Impact on RNA Duplex Stability and Structure

The introduction of a bulky benzoyl group at the N4 position of cytidine is predicted to have a significant impact on the structure and stability of RNA duplexes. While direct experimental data on the thermal stability of RNA containing a stable this compound is limited due to its primary role as a transient protecting group, we can infer its properties by comparing it to other N4-substituted cytidines, such as N4-acetylcytidine (ac4C).

The acetyl group in ac4C, which is smaller than the benzoyl group, has been shown to stabilize RNA duplexes.[3][4] This stabilization is attributed to the acetyl group's ability to enhance base stacking interactions and pre-organize the sugar-phosphate backbone into a conformation favorable for A-form helices.[3] The larger and more hydrophobic benzoyl group in BzC would likely lead to a more pronounced effect, though steric hindrance could also introduce destabilizing effects depending on the sequence context.

Quantitative Comparison of Thermal Stability

The following table summarizes the predicted and experimentally determined effects of various cytidine modifications on the melting temperature (Tm) of RNA duplexes. A positive change in Tm (ΔTm) indicates increased thermal stability.

ModificationRNA ContextChange in Melting Temperature (ΔTm) (°C)Predicted Effect on Duplex StabilityReference
This compound (BzC) RNA DuplexPredicted to be stabilizingThe bulky aromatic benzoyl group is expected to enhance base stacking interactions, potentially increasing thermal stability. However, significant steric hindrance could also lead to localized distortion and destabilization.Predicted
N4-acetylcytidine (ac4C)RNA Duplex (fully complementary)+1.7Stabilizing
N4-acetylcytidine (ac4C)RNA Duplex (with G•U wobble pair)+3.1Stabilizing
N4-acetylcytidine (ac4C)tRNA hairpin+8.2Stabilizing
Unmodified CytidineRNA Duplex0 (Reference)Baseline-

Experimental Protocols

Synthesis of RNA Containing this compound

The synthesis of RNA containing this compound is achieved through standard solid-phase phosphoramidite (B1245037) chemistry. N-Benzoyl-protected cytidine phosphoramidite is a commercially available reagent used in routine RNA synthesis. To obtain RNA where the benzoyl group is retained, the final deprotection step with aqueous ammonia (B1221849) or methylamine, which cleaves the benzoyl group, would be omitted or replaced with a milder condition that leaves the base-protecting group intact while cleaving the oligonucleotide from the solid support and removing other protecting groups.

Synthesis_Workflow cluster_synthesis Solid-Phase RNA Synthesis start Start with Solid Support deprotection 5'-DMT Deprotection start->deprotection coupling Coupling with This compound Phosphoramidite deprotection->coupling capping Capping of Unreacted 5'-OH coupling->capping oxidation Oxidation of Phosphite Triester capping->oxidation repeat Repeat Cycle for Desired Sequence oxidation->repeat repeat->deprotection Next Nucleotide cleavage Cleavage from Support (Mild Conditions) repeat->cleavage Synthesis Complete end Purified BzC-RNA cleavage->end

Figure 1. Workflow for the solid-phase synthesis of RNA containing this compound.
Thermal Denaturation Analysis by UV-Melting

This protocol determines the melting temperature (Tm) of an RNA duplex, providing insight into its thermal stability.

1. Sample Preparation:

  • Synthesize and purify the complementary RNA strands, one of which contains this compound.

  • Anneal the strands by mixing equimolar amounts in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

  • Heat the mixture to 95°C for 3-5 minutes and then allow it to cool slowly to room temperature to facilitate duplex formation.

2. UV Spectrophotometry:

  • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Transfer the annealed RNA solution to a quartz cuvette.

  • Monitor the absorbance at 260 nm while increasing the temperature at a constant rate (e.g., 0.5°C or 1°C per minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C).

3. Data Analysis:

  • Plot the absorbance at 260 nm as a function of temperature to generate a melting curve.

  • The melting temperature (Tm) is the temperature at which 50% of the RNA duplex is denatured. This is typically determined by finding the maximum of the first derivative of the melting curve.

  • The change in melting temperature (ΔTm) is calculated by subtracting the Tm of an unmodified control duplex from the Tm of the BzC-containing duplex.

Enzymatic Stability Assay

This assay assesses the resistance of the BzC-modified RNA to degradation by nucleases.

1. Reaction Setup:

  • Prepare reaction mixtures containing the BzC-modified RNA and an unmodified control RNA in a suitable buffer (e.g., Tris-HCl, MgCl2).

  • Add a specific concentration of a nuclease (e.g., RNase A, snake venom phosphodiesterase).

  • Incubate the reactions at 37°C.

2. Time-Course Analysis:

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction and quench the enzymatic activity (e.g., by adding a chelating agent like EDTA and heating).

3. Product Analysis:

  • Analyze the RNA fragments at each time point using denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC.

  • Visualize the RNA bands by staining (e.g., with SYBR Gold) or by using radiolabeled RNA.

  • Quantify the amount of full-length RNA remaining at each time point to determine the degradation rate.

Functional Characterization

The presence of a bulky adduct like the benzoyl group on the Watson-Crick face of cytidine is expected to interfere with processes that require recognition of the nucleobase, such as reverse transcription and interactions with RNA-binding proteins.

Reverse Transcription Analysis

This experiment evaluates the ability of a reverse transcriptase to read through an this compound modification.

1. Experimental Setup:

  • Anneal a DNA primer to the 3' end of the BzC-containing RNA template.

  • Set up a reverse transcription reaction using a reverse transcriptase (e.g., M-MuLV or a thermostable variant), dNTPs, and the appropriate buffer.

2. Product Analysis:

  • Analyze the cDNA products by denaturing PAGE.

  • The presence of truncated products corresponding to the position of the BzC modification would indicate that the reverse transcriptase is blocked or paused at this site.

  • Sequencing of the full-length cDNA can reveal if the modification leads to misincorporation of a non-cognate nucleotide.

RT_Pathway cluster_rt Reverse Transcription of BzC-RNA rna_template RNA Template with BzC annealing Primer Annealing rna_template->annealing primer DNA Primer primer->annealing rt_enzyme Reverse Transcriptase + dNTPs elongation cDNA Elongation rt_enzyme->elongation annealing->rt_enzyme outcome Encounter BzC elongation->outcome full_length Full-Length cDNA (Read-through) outcome->full_length Successful Read-through truncated Truncated cDNA (RT Stop) outcome->truncated Polymerase Stalling misincorporated Full-Length cDNA with Mismatch outcome->misincorporated Misincorporation

Figure 2. Potential outcomes of reverse transcription of an RNA template containing this compound.

Comparison with Other Cytidine Modifications

The table below compares the known or predicted properties of this compound with other cytidine modifications.

PropertyThis compound (BzC)N4-acetylcytidine (ac4C)5-methylcytidine (m5C)Unmodified Cytidine
Size of Modification Large (Benzoyl group)Small (Acetyl group)Very Small (Methyl group)None
Predicted Effect on Thermal Stability Stabilizing (due to enhanced stacking), but potential for steric clash.StabilizingStabilizingReference
Enzymatic Resistance Predicted to be high due to steric hindrance at the N4 position.Enhanced resistance to some nucleases.Can modulate nuclease sensitivity.Baseline
Reverse Transcription Predicted to cause polymerase stalling or misincorporation.Can cause RT pausing and misincorporation.Generally read through by reverse transcriptases.Read through
Primary Role in Synthesis Protecting groupNot typically used in synthesisCan be incorporated directlyStandard building block

Conclusion

While this compound is primarily a synthetic intermediate, its characterization within an RNA strand is essential for a complete understanding of RNA synthesis and for the development of novel modified RNAs. The bulky, aromatic nature of the benzoyl group is predicted to significantly enhance base stacking, likely leading to increased thermal stability of RNA duplexes. However, this same bulk is expected to provide steric hindrance, which would increase resistance to enzymatic degradation but also impede the processivity of enzymes like reverse transcriptases. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these properties, enabling researchers to further explore the impact of N-acylation on RNA structure and function.

References

Efficacy comparison of N-Benzoylcytidine in different oligonucleotide synthesis platforms.

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic biology and therapeutic drug development, the precise chemical synthesis of oligonucleotides is paramount. The phosphoramidite (B1245037) method has long been the gold standard, enabling the rapid and efficient assembly of DNA and RNA sequences. A key component in this process is the use of protecting groups on the exocyclic amines of the nucleobases to prevent unwanted side reactions. N-Benzoylcytidine, a protected form of deoxycytidine, is a widely used phosphoramidite monomer. This guide provides an objective comparison of its efficacy across different oligonucleotide synthesis platforms, supported by representative experimental data and detailed protocols.

Performance of this compound: A Platform-Specific Overview

The efficacy of this compound phosphoramidite is primarily evaluated based on its coupling efficiency, which dictates the overall yield and purity of the final full-length oligonucleotide. While phosphoramidite chemistry is robust, the specific synthesis platform can influence reaction kinetics and efficiency. Here, we compare the performance of this compound in two generalized but distinct platform types: conventional column-based synthesizers and high-throughput microchip-based platforms.

Data Summary

The following table summarizes representative quantitative data for the performance of this compound phosphoramidite on these platforms. It is important to note that actual results can vary based on the specific model of the synthesizer, the quality of reagents, and the particular oligonucleotide sequence being synthesized.

Performance Metric Conventional Column-Based Synthesizer High-Throughput Microchip-Based Platform Notes
Average Coupling Efficiency (%) 99.0 - 99.598.5 - 99.2Column-based platforms often allow for longer reaction times and more thorough washing steps, maximizing coupling efficiency. Microchip-based platforms may use slightly altered conditions to accommodate high-throughput synthesis.
Overall Yield of a 40-mer Oligonucleotide (from 1 µmol synthesis) ~70-80% Full-Length Product~60-75% Full-Length ProductThe slightly lower per-cycle coupling efficiency on high-throughput platforms can lead to a noticeable decrease in the final yield of the full-length product as the oligonucleotide length increases.
Purity of Crude Product (Full-Length Oligo) HighModerate to HighPurity is directly related to coupling efficiency. Higher efficiency results in a lower percentage of truncated sequences (n-1, n-2), leading to a purer crude product before downstream purification.
Deprotection Efficiency >99%>99%Deprotection is typically performed post-synthesis and is independent of the synthesis platform itself. However, incomplete capping on any platform can lead to side products that are difficult to remove.
Potential for Side Reactions LowLow to ModerateIn some high-throughput systems, localized variations in reagent concentration or temperature could potentially lead to a slight increase in side reactions, although modern platforms are highly optimized to minimize this.

Experimental Protocols

Detailed methodologies for the key experimental processes are provided below. These protocols are representative of standard phosphoramidite chemistry.

Protocol 1: Automated Oligonucleotide Synthesis Cycle

This protocol outlines the four key steps for the addition of a single this compound phosphoramidite to a growing oligonucleotide chain on a solid support.

  • Deblocking (Detritylation):

    • Reagent: Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in an anhydrous solvent (e.g., dichloromethane (B109758) or toluene).

    • Procedure: The 5'-O-Dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating it with the acidic solution. This exposes a free 5'-hydroxyl group for the subsequent coupling reaction. The column or reaction chamber is then washed with anhydrous acetonitrile (B52724) to remove the acid and the cleaved DMT cation.

  • Coupling:

    • Reagents:

      • N-Benzoyl-5'-O-DMT-2'-deoxycytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite.

      • An activator, such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI), in anhydrous acetonitrile.

    • Procedure: The this compound phosphoramidite is activated by the activator, forming a highly reactive intermediate. This activated phosphoramidite is then delivered to the solid support and couples to the free 5'-hydroxyl group of the growing chain. This reaction is rapid and highly efficient, forming a phosphite (B83602) triester linkage.[1]

  • Capping:

    • Reagents:

    • Procedure: To prevent the formation of deletion mutants (n-1 sequences), any unreacted 5'-hydroxyl groups that failed to couple with the phosphoramidite are permanently blocked by acetylation. This is achieved by treating the support with the capping mixture.

  • Oxidation:

    • Reagent: A solution of iodine in a mixture of THF, pyridine, and water.

    • Procedure: The unstable phosphite triester linkage formed during the coupling step is oxidized to a stable phosphate (B84403) triester. This step converts the phosphorus from the P(III) to the P(V) state, stabilizing the oligonucleotide backbone.

Protocol 2: Cleavage and Deprotection

This protocol describes the process of removing the synthesized oligonucleotide from the solid support and removing the protecting groups from the nucleobases and the phosphate backbone.

  • Cleavage from Solid Support and Phosphate Deprotection:

    • Reagent: Concentrated ammonium (B1175870) hydroxide (B78521).

    • Procedure: The solid support with the synthesized oligonucleotide is exposed to concentrated ammonium hydroxide at room temperature. This cleaves the ester linkage holding the oligonucleotide to the support and also removes the cyanoethyl protecting groups from the phosphate backbone via β-elimination.

  • Base Deprotection (Removal of Benzoyl Group):

    • Reagent: Concentrated ammonium hydroxide.

    • Procedure: The solution from the cleavage step, now containing the free oligonucleotide, is heated at a specified temperature (e.g., 55°C) for several hours (typically 8-16 hours). This heating step is necessary to hydrolyze and remove the N-benzoyl protecting group from the cytidine (B196190) bases, as well as the protecting groups on other nucleobases.

  • Work-up:

    • Procedure: After cooling, the ammonium hydroxide solution is evaporated to dryness. The resulting crude oligonucleotide can then be resuspended in water or a suitable buffer for quantification and purification by methods such as HPLC or PAGE.

Visualizing the Process

To better illustrate the relationships and workflows, the following diagrams have been generated using Graphviz.

Oligonucleotide_Synthesis_Cycle cluster_synthesis Automated Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add this compound) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Phosphite Triester Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Repeat for Next Cycle End End Oxidation->End Final Cycle Complete Start Start Start->Deblocking

Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.

Efficacy_Comparison_Workflow cluster_platforms Synthesis Platforms cluster_synthesis Oligonucleotide Synthesis cluster_analysis Analysis and Comparison PlatformA Platform A (e.g., Column-Based) SynthesisA Synthesize Oligo A PlatformA->SynthesisA PlatformB Platform B (e.g., Microchip-Based) SynthesisB Synthesize Oligo B PlatformB->SynthesisB Deprotection Cleavage & Deprotection SynthesisA->Deprotection SynthesisB->Deprotection Purification Purification (HPLC/PAGE) Deprotection->Purification Analysis Analyze Purity, Yield, & Coupling Efficiency Purification->Analysis Comparison Compare Efficacy Analysis->Comparison

References

Safety Operating Guide

Navigating the Safe Disposal of N-Benzoylcytidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of N-Benzoylcytidine, ensuring adherence to best practices in laboratory settings. While this compound is not classified as a hazardous substance, it is imperative to handle its disposal with a structured and cautious approach to minimize any potential environmental impact.[1]

Immediate Safety and Handling Protocol

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to ensure personal safety.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects eyes from potential splashes or airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact with the compound.
Body Protection Laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Not generally required under normal use with adequate ventilation. If creating dust, use a NIOSH-approved respirator.Minimizes inhalation of airborne particles.[2]

Step-by-Step Disposal Procedures

The disposal of this compound and associated materials should be conducted in accordance with local and national regulations. It is recommended to entrust the final disposal to a licensed waste disposal company.[1] The following steps provide a general framework for in-lab handling and preparation for disposal.

  • Collection: Carefully collect the solid this compound waste. Avoid creating dust during this process.[2]

  • Containment: Place the collected solid waste into a clearly labeled, sealed, and chemically compatible container designated for chemical waste.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Handover: Transfer the waste to your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor for final disposal.

This includes items such as pipette tips, gloves, and weighing papers that have come into contact with this compound.

  • Segregation: Collect all contaminated disposable materials in a designated hazardous waste container.[3]

  • Reusable Glassware: For reusable glassware, perform a triple rinse. The first rinse should be collected as chemical waste. Subsequent rinses can typically be disposed of down the drain, but it is crucial to consult your local EHS guidelines.[3][4][5]

  • Decontamination: Triple-rinse the empty container. The first rinsate must be collected and disposed of as hazardous liquid waste.[3][4][5]

  • Label Removal: After rinsing and air-drying, deface or remove the original label to prevent accidental reuse.[3][4][5]

  • Final Disposal: Dispose of the clean, decontaminated container in accordance with your institution's policies for non-hazardous lab glass or plastic.[3]

Experimental Workflow for Disposal

cluster_start Start: this compound Waste Generation cluster_categorize Step 1: Categorize Waste cluster_solid Solid Waste cluster_contaminated Contaminated Materials cluster_container Empty Container cluster_final Step 2: Final Disposal start This compound Waste categorize Categorize Waste Type start->categorize solid_waste Unused/Waste Compound categorize->solid_waste Solid contaminated_materials Gloves, Pipette Tips, etc. categorize->contaminated_materials Contaminated empty_container Original Product Container categorize->empty_container Empty collect_solid Collect in Labeled Container solid_waste->collect_solid final_disposal Transfer to EHS/Licensed Contractor collect_solid->final_disposal collect_contaminated Dispose in Designated Bin contaminated_materials->collect_contaminated collect_contaminated->final_disposal triple_rinse Triple Rinse Container empty_container->triple_rinse collect_rinsate Collect First Rinsate as Hazardous triple_rinse->collect_rinsate deface_label Deface Label collect_rinsate->deface_label collect_rinsate->final_disposal dispose_container Dispose as Clean Lab Glass/Plastic deface_label->dispose_container

Caption: this compound Disposal Workflow.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading and from entering drains.[1][6][7]

  • Clean-up: For solid spills, sweep up the material and place it in a suitable, closed container for disposal. Avoid creating dust.[2] For liquid spills, absorb with an inert material and collect for disposal.

  • Decontamination: Clean the spill area thoroughly.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure laboratory environment and environmental stewardship. Always consult your institution's specific waste disposal guidelines and EHS department for any additional requirements.

References

Essential Safety and Operational Guide for Handling N-Benzoylcytidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling N-Benzoylcytidine. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Required Personal Protective Equipment
Weighing and Aliquoting (Dry Powder) NIOSH-approved N95 dust mask, chemical safety goggles, and compatible chemical-resistant gloves (e.g., nitrile).[1]
Solution Preparation and Handling Chemical safety goggles and compatible chemical-resistant gloves.[2] A lab coat should also be worn.
Large-Scale Operations or Potential for Aerosolization Use of a chemical fume hood with local exhaust ventilation is required.[3] Standard PPE including lab coat, gloves, and eye protection should be worn.
Spill Cleanup NIOSH-approved N95 dust mask, chemical safety goggles, compatible chemical-resistant gloves, and a lab coat or disposable coveralls.[1]

Safe Handling and Storage Procedures

Handling:

  • Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood with local exhaust ventilation is mandatory.

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the formation of dust.

  • Do not ingest or inhale the compound.

  • Wash hands and face thoroughly after handling.

  • Contaminated clothing should be removed and washed before reuse.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • The recommended storage temperature is between 2-8°C.

  • Protect from moisture.

First Aid Measures

In the event of exposure, follow these first aid procedures immediately:

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention if you feel unwell.

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area thoroughly with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • Eye Contact: Rinse cautiously with plenty of water for several minutes. If wearing contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, get medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical advice.

Disposal Plan

All waste materials containing this compound must be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.

  • Solid Waste:

    • Collect any solid this compound waste, including empty containers and contaminated consumables (e.g., weigh boats, kimwipes), in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste:

    • Collect solutions containing this compound in a designated, clearly labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.

  • Contaminated PPE:

    • Dispose of contaminated gloves, masks, and disposable lab coats in the designated solid hazardous waste container.

  • Final Disposal:

    • Arrange for the collection and disposal of all this compound waste through a licensed chemical waste disposal company.

Spill Response Protocol

In the event of a spill, follow these steps to ensure a safe and effective cleanup:

  • Evacuate and Secure the Area:

    • Immediately alert others in the vicinity of the spill.

    • If the spill is large or in a poorly ventilated area, evacuate the immediate area.

    • Restrict access to the spill area.

  • Assess the Spill:

    • Identify the spilled material and the extent of the spill.

    • Consult the Safety Data Sheet (SDS) for specific hazard information.

  • Don Appropriate PPE:

    • Wear the appropriate PPE as outlined in the table above for spill cleanup.

  • Contain and Clean the Spill:

    • For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.

    • For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

    • Once the liquid is absorbed, carefully scoop the material into a designated hazardous waste container.

  • Decontaminate the Area:

    • Wipe the spill area with a suitable solvent (e.g., water, if appropriate for the surface) and then a dry cloth.

    • Place all cleaning materials into the hazardous waste container.

  • Dispose of Waste:

    • Seal and label the hazardous waste container.

    • Arrange for disposal through a licensed waste disposal company.

  • Report the Incident:

    • Report the spill to the appropriate laboratory supervisor or safety officer.

Below is a workflow diagram for handling a spill of this compound.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate and Secure Area start->evacuate assess Assess Spill and Consult SDS evacuate->assess ppe Don Appropriate PPE assess->ppe contain_solid Contain Solid Spill: Carefully sweep into waste container ppe->contain_solid If Solid contain_liquid Contain Liquid Spill: Use absorbent material ppe->contain_liquid If Liquid decontaminate Decontaminate Spill Area contain_solid->decontaminate contain_liquid->decontaminate dispose Dispose of Waste in Sealed Hazardous Container decontaminate->dispose report Report Incident dispose->report end Spill Response Complete report->end

Caption: this compound Spill Response Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzoylcytidine
Reactant of Route 2
Reactant of Route 2
N-Benzoylcytidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。